6-Hydroxygenistein
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,6,7-trihydroxy-3-(4-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O6/c16-8-3-1-7(2-4-8)9-6-21-11-5-10(17)14(19)15(20)12(11)13(9)18/h1-6,16-17,19-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXSEWOOSVMREY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C(=C(C(=C3)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60421838 | |
| Record name | 6-Hydroxygenistein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60421838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13539-26-9 | |
| Record name | 3-(4-Hydroxyphenyl)-5,6,7-tris(oxidanyl)chromen-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013539269 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Hydroxygenistein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60421838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-HYDROXYPHENYL)-5,6,7-TRIS(OXIDANYL)CHROMEN-4-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DY8E2NQ8N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
6-Hydroxygenistein: A Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxygenistein (6-OHG), a hydroxylated derivative of the soy isoflavone genistein, is emerging as a compound of significant interest in biomedical research. Possessing potent antioxidant, anti-inflammatory, and anti-cancer properties, 6-OHG presents a promising therapeutic potential for a range of pathologies, including neurodegenerative diseases and cancer. This technical guide provides an in-depth overview of the core mechanisms of action of this compound, with a focus on its molecular signaling pathways, induction of apoptosis, and modulation of the cell cycle. The information is presented to aid researchers and drug development professionals in their understanding and exploration of this bioactive compound.
Core Mechanisms of Action
The biological activities of this compound are multifaceted, primarily revolving around its ability to modulate key cellular signaling pathways involved in oxidative stress, inflammation, and apoptosis.
Activation of the Nrf2/HO-1 Signaling Pathway
A primary mechanism of action for 6-OHG is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[1][2] Under conditions of oxidative stress, 6-OHG promotes the nuclear translocation of Nrf2.[1][2] In the nucleus, Nrf2 binds to the antioxidant response element (ARE), leading to the upregulation of downstream antioxidant enzymes, most notably HO-1.[1] This activation of the Nrf2/HO-1 axis is a critical component of 6-OHG's protective effects against cellular damage induced by oxidative stress.[1][2]
Modulation of the PI3K/Akt Signaling Pathway
This compound has been shown to activate the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway.[3][4][5] Treatment with 6-OHG leads to an increase in the phosphorylation of both PI3K and Akt.[3][4][5] The activation of this pathway is crucial for promoting cell survival and inhibiting apoptosis.[3] The PI3K/Akt pathway is known to negatively regulate the pro-inflammatory transcription factor NF-κB, suggesting a mechanism by which 6-OHG exerts its anti-inflammatory effects.[3]
Anti-Inflammatory Effects via NF-κB Inhibition
This compound demonstrates significant anti-inflammatory properties by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][3] It has been observed to downregulate the expression of NF-κB and its downstream target, tumor necrosis factor-alpha (TNF-α).[1] This inhibition of NF-κB activation leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and Interleukin-6 (IL-6), and an increase in the anti-inflammatory cytokine Interleukin-10 (IL-10).[1][2]
Induction of Apoptosis
This compound can induce apoptosis, or programmed cell death, in various cell types, a crucial mechanism for its anti-cancer potential.[1] This is achieved through the modulation of the Bcl-2 family of proteins. 6-OHG treatment leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio.[1] This shift in balance promotes the activation of downstream caspases, such as caspase-3 and caspase-9, which are key executioners of apoptosis.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various cellular parameters as reported in the literature.
Table 1: Effects of this compound on Cellular Markers
| Parameter | Cell Line | Treatment Condition | Effect | Fold/Percent Change | Reference |
| Cell Viability | PC12 | Hypoxia + 6-OHG (0.004-0.5 µM) | Increased | Dose-dependent increase | [1] |
| TNF-α Level | PC12 | Hypoxia + 6-OHG | Decreased | Significant decrease (p < 0.01) | [1] |
| IL-6 Level | PC12 | Hypoxia + 6-OHG | Decreased | Significant decrease (p < 0.01) | [1] |
| IL-10 Level | PC12 | Hypoxia + 6-OHG | Increased | Significant increase (p < 0.01) | [1] |
| Caspase-3 Activity | PC12 | Hypoxia + 6-OHG | Decreased | Significant decrease | [1] |
| Caspase-9 Activity | PC12 | Hypoxia + 6-OHG | Decreased | Significant decrease | [1] |
| Bax/Bcl-2 Ratio | PC12 | Hypoxia + 6-OHG | Decreased | Significant decrease (p < 0.01) | [1] |
| Cleaved Caspase-3 | PC12 | Hypoxia + 6-OHG | Decreased | Significant decrease (p < 0.01) | [1] |
| Nrf2 Nuclear Translocation | PC12 | Hypoxia + 6-OHG | Increased | Significant increase | [1] |
| HO-1 Expression | PC12 | Hypoxia + 6-OHG | Increased | Significant increase | [1] |
| NF-κB Expression | PC12 | Hypoxia + 6-OHG | Decreased | Significant decrease (p < 0.01) | [1] |
| p-PI3K/PI3K Ratio | Mouse Brain | Hypobaric Hypoxia + 6-OHG | Increased | 2.09-fold increase | [3] |
| p-AKT/AKT Ratio | Mouse Brain | Hypobaric Hypoxia + 6-OHG | Increased | 1.70-fold increase | [3] |
Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature to study the mechanism of action of this compound.
Cell Viability Assay (CCK-8)
-
Objective: To assess the effect of 6-OHG on cell viability.
-
Methodology:
-
Seed cells (e.g., PC12) in 96-well plates.
-
Treat cells with varying concentrations of 6-OHG for a specified duration.
-
Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.[1]
-
Western Blot Analysis
-
Objective: To determine the expression levels of specific proteins.
-
Methodology:
-
Lyse treated cells to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Nrf2, HO-1, PI3K, Akt, NF-κB, Bax, Bcl-2, Caspase-3).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using an enhanced chemiluminescence (ECL) system.
-
Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin).[1][3]
-
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Objective: To quantify the concentration of cytokines (e.g., TNF-α, IL-6, IL-10).
-
Methodology:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Add cell culture supernatants or lysates to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate that is converted by the enzyme to produce a colorimetric signal.
-
Measure the absorbance at the appropriate wavelength.
-
Determine the cytokine concentration by comparing the absorbance to a standard curve.[1]
-
Apoptosis Assay (TUNEL Staining)
-
Objective: To detect DNA fragmentation, a hallmark of apoptosis.
-
Methodology:
-
Fix and permeabilize treated cells.
-
Incubate cells with a solution containing terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP.
-
TdT incorporates the labeled dUTP at the 3'-hydroxyl ends of fragmented DNA.
-
Visualize and quantify apoptotic cells using fluorescence microscopy.[1]
-
Conclusion
This compound exerts its biological effects through a complex interplay of signaling pathways. Its ability to activate the Nrf2/HO-1 and PI3K/Akt pathways, inhibit NF-κB-mediated inflammation, and induce apoptosis underscores its potential as a therapeutic agent for a variety of diseases characterized by oxidative stress, inflammation, and uncontrolled cell proliferation. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research and development of this compound as a novel therapeutic. Further in-depth studies are warranted to fully elucidate its mechanism of action and to translate these promising preclinical findings into clinical applications.
References
- 1. This compound attenuates hypoxia-induced injury via activating Nrf2/HO-1 signaling pathway in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, antioxidant and anti - hypoxia activities of 6 - hydroxygenistein and its methylated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
Biological Activity of 6-Hydroxygenistein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxygenistein (4',5,6,7-tetrahydroxyisoflavone) is a hydroxylated derivative of the soy isoflavone genistein. Emerging research has highlighted its significant biological activities, positioning it as a molecule of interest for therapeutic applications. This technical guide provides an in-depth overview of the known biological effects of this compound, with a focus on its antioxidant, anti-hypoxia, neuroprotective, and anti-inflammatory properties. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways.
Core Biological Activities
This compound exhibits a range of biological effects, primarily attributed to its potent antioxidant and modulatory effects on key cellular signaling pathways.
Antioxidant and Anti-Hypoxia Activity
This compound has demonstrated excellent antioxidant properties, which are foundational to its protective effects in various cellular stress models. Its structure, particularly the A-ring ortho-triphenol hydroxyl group, is believed to contribute significantly to its free radical scavenging capabilities[1].
Quantitative Data: Antioxidant and Anti-Hypoxia Effects
| Parameter | Assay | Cell Line | Concentration/Conditions | Result | Reference |
| Antioxidant Activity | DPPH Free Radical Scavenging | N/A | 4 mmol/L | 86.94% scavenging rate (higher than rutin) | [1] |
| Anti-Hypoxia Activity | Cell Viability (CCK-8) | PC12 cells | 1x10⁻⁶ mol/L (optimal) under hypoxia | Significantly increased cell viability compared to hypoxia model group | [1] |
| Apoptosis Rate | PC12 cells | 1x10⁻⁶ mol/L under hypoxia | Significantly decreased apoptotic rate compared to hypoxia model group (P<0.01) | [1] | |
| HIF-1α Protein Expression | PC12 cells | 1x10⁻⁶ mol/L under hypoxia | Significantly decreased expression compared to hypoxia model group (P<0.01) | [1] | |
| VEGF Protein Expression | PC12 cells | 1x10⁻⁶ mol/L under hypoxia | Significantly decreased expression compared to hypoxia model group (P<0.01) | [1] |
Neuroprotective Effects
This compound exerts significant neuroprotective effects, particularly against hypoxia-induced neuronal injury. This protection is mediated through the modulation of multiple signaling pathways, leading to the attenuation of oxidative stress, inflammation, and apoptosis[2][3][4].
Quantitative Data: Neuroprotective Effects in Hypoxia-Induced PC12 Cells
| Parameter | Assay | Concentration of 6-OHG | Result | Reference |
| Oxidative Stress | ROS Production | Not specified | Reduced ROS production | [4] |
| MDA Level | Not specified | Reduced MDA level | [4] | |
| SOD and CAT Activities | Not specified | Increased SOD and CAT activities | [4] | |
| GSH Level | Not specified | Elevated GSH level | [4] | |
| Apoptosis | Caspase-3 and -9 Activation | Not specified | Inhibited activation | [3][4] |
| Bax Expression | Not specified | Decreased expression | [3][4] | |
| Bcl-2 Expression | Not specified | Elevated expression | [3][4] | |
| Cleaved Caspase-3 Expression | Not specified | Decreased expression | [3][4] |
Anti-Inflammatory Activity
The anti-inflammatory properties of this compound are closely linked to its neuroprotective effects. It has been shown to modulate the production of inflammatory cytokines and regulate key inflammatory signaling pathways[2][4]. A glucopyranoside derivative of this compound has also been noted for its potential to inhibit nitric oxide (NO) production in microglia[5].
Quantitative Data: Anti-Inflammatory Effects in Hypoxia-Induced PC12 Cells
| Parameter | Assay | Concentration of 6-OHG | Result | Reference |
| Cytokine Levels | ELISA | Not specified | Reduced TNF-α and IL-6 levels | [3][4] |
| ELISA | Not specified | Elevated IL-10 content | [3][4] | |
| Protein Expression | Western Blot | Not specified | Downregulated NF-κB and TNF-α expression | [3][4] |
Enzyme Inhibition
While the broader class of isoflavones is known for enzyme inhibitory activities, specific IC50 values for this compound against common enzymes such as tyrosinase were not prominently available in the reviewed literature. Further research is required to quantify its inhibitory potential against a range of enzymatic targets.
Anticancer Potential
The anticancer activity of this compound is an area of growing interest. While its parent compound, genistein, is known to have anticancer properties, and a related isomer, 2'-hydroxygenistein, has shown antiproliferative effects in MCF-7 breast cancer cells, specific data on the anticancer activity of this compound is still emerging[6].
Signaling Pathways Modulated by this compound
This compound's biological activities are underpinned by its ability to modulate several critical intracellular signaling pathways.
Nrf2/HO-1 Signaling Pathway
In the context of hypoxia-induced injury in PC12 cells, this compound has been shown to activate the Nrf2/HO-1 signaling pathway. This activation leads to an enhanced antioxidant response, mitigating oxidative stress[3][4]. This compound administration up-regulates the expression of Nrf2 and HO-1[2].
NF-κB/NLRP3 Signaling Pathway
Concurrently with activating the Nrf2/HO-1 pathway, this compound suppresses the pro-inflammatory NF-κB/NLRP3 signaling pathway. This leads to a reduction in the expression of inflammatory cytokines and mitigates the inflammatory response associated with hypoxic brain injury[2].
PI3K/AKT Signaling Pathway
In a model of high-altitude brain injury, this compound was found to ameliorate neuronal damage by activating the PI3K/AKT signaling pathway. This activation contributes to its antioxidant, anti-inflammatory, and anti-apoptotic effects[7][8].
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound.
Antioxidant Activity: DPPH Radical Scavenging Assay
Objective: To determine the free radical scavenging capacity of this compound.
Principle: The stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of various concentrations of this compound solution.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the control, add 100 µL of the solvent (e.g., methanol) instead of the sample solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
Cell Viability: MTT Assay
Objective: To assess the effect of this compound on the viability of cells, particularly under conditions of stress like hypoxia.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Culture and Treatment:
-
Seed PC12 cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours). For hypoxia studies, place the cells in a hypoxic chamber after treatment.
-
-
MTT Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C in a CO2 incubator.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculation:
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
Apoptosis Detection: Flow Cytometry with Annexin V/PI Staining
Objective: To quantify the number of apoptotic and necrotic cells following treatment with this compound.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells, which have lost membrane integrity.
Protocol:
-
Cell Culture and Treatment:
-
Culture and treat cells with this compound as required for the experiment.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Live cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be positive for Annexin V and negative for PI.
-
Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
-
Protein Expression Analysis: Western Blotting
Objective: To determine the effect of this compound on the expression levels of specific proteins in signaling pathways (e.g., Nrf2, HO-1, NF-κB, PI3K, AKT).
Protocol:
-
Protein Extraction:
-
After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Cytokine Measurement: ELISA
Objective: To quantify the concentration of inflammatory cytokines (e.g., TNF-α, IL-6, IL-10) in cell culture supernatants.
Protocol:
-
Sample Collection:
-
Collect the cell culture medium after treatment with this compound.
-
-
ELISA Procedure:
-
Use commercially available ELISA kits for the specific cytokines of interest.
-
Follow the manufacturer's instructions, which typically involve:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples to the wells.
-
Adding a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
-
Measurement and Calculation:
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentrations in the samples based on a standard curve.
-
Conclusion
This compound is a promising natural compound with a multi-faceted biological profile. Its potent antioxidant, anti-inflammatory, and neuroprotective activities, mediated through the modulation of key signaling pathways such as Nrf2/HO-1, NF-κB/NLRP3, and PI3K/AKT, highlight its therapeutic potential. Further research is warranted to fully elucidate its mechanisms of action, particularly in the areas of enzyme inhibition and anticancer activity, and to translate these preclinical findings into clinical applications. This guide provides a comprehensive resource for researchers and drug development professionals interested in the further investigation of this compound.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. mdpi.com [mdpi.com]
- 7. bosterbio.com [bosterbio.com]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
6-Hydroxygenistein: A Technical Guide to its Antioxidant and Anti-Hypoxia Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxygenistein (4',5,6,7-tetrahydroxyisoflavone) is a hydroxylated derivative of the soy isoflavone genistein. Possessing a unique ortho-dihydroxy structure on its A-ring, this compound has demonstrated significant potential as a potent antioxidant and a protective agent against hypoxia-induced cellular injury. This technical guide provides an in-depth overview of the antioxidant and anti-hypoxia activities of this compound, detailing the underlying molecular mechanisms, experimental protocols for its evaluation, and quantitative data from key studies.
Antioxidant and Anti-hypoxia Activities: Quantitative Data
The antioxidant and cytoprotective effects of this compound have been quantified through various in vitro assays. The following tables summarize the key findings.
Table 1: In Vitro Antioxidant Activity of this compound
| Assay | Model System | Concentration | Effect | Reference |
| DPPH Radical Scavenging | Chemical Assay | 4 mmol/L | 86.94% scavenging rate | [1] |
Table 2: Anti-hypoxia and Antioxidant Effects of this compound on PC12 Cells
| Parameter | Condition | This compound Concentration (µmol/L) | Observation | Reference |
| Cell Viability | Hypoxia (24h) | 0.004 - 0.5 | Dose-dependent increase in cell viability | [2] |
| Hypoxia (24h) | 1 x 10⁻⁶ mol/L (optimal) | Significantly increased cell viability | [1] | |
| Reactive Oxygen Species (ROS) | Hypoxia | Not specified | Significant reduction in ROS production | [2][3] |
| Malondialdehyde (MDA) | Hypoxia | Not specified | Significant reduction in MDA levels | [2][3] |
| Superoxide Dismutase (SOD) | Hypoxia | Not specified | Significant increase in SOD activity | [2][3] |
| Catalase (CAT) | Hypoxia | Not specified | Significant increase in CAT activity | [2][3] |
Molecular Mechanisms of Action
This compound exerts its antioxidant and anti-hypoxia effects through the modulation of several key signaling pathways.
Nrf2/HO-1 Signaling Pathway
Under conditions of oxidative stress and hypoxia, this compound has been shown to activate the Nrf2/HO-1 pathway.[2][3] Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins.
-
Activation: this compound promotes the nuclear translocation of Nrf2.[2][3]
-
Downstream Effects: In the nucleus, Nrf2 binds to the antioxidant response element (ARE), leading to the increased expression of antioxidant enzymes such as heme oxygenase-1 (HO-1), SOD, and CAT.[2][3] This enzymatic upregulation enhances the cell's capacity to neutralize ROS and mitigate oxidative damage.
PI3K/AKT Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is crucial for cell survival and proliferation. Studies have indicated that this compound can activate this pathway, contributing to its neuroprotective effects.
-
Activation: this compound treatment leads to an increase in the phosphorylation of both PI3K and AKT.[4][5]
-
Downstream Effects: The activation of the PI3K/AKT pathway is associated with the inhibition of apoptosis and the promotion of cell survival in the face of hypoxic injury.
Inhibition of HIF-1α
Hypoxia-inducible factor-1 alpha (HIF-1α) is a key transcription factor that is stabilized under hypoxic conditions and plays a central role in the cellular response to low oxygen. While HIF-1α activation can be protective, its prolonged expression can be detrimental.
-
Inhibition: this compound has been observed to down-regulate the expression of HIF-1α and its downstream target, vascular endothelial growth factor (VEGF), in hypoxic PC12 cells.[1][2] This suggests that this compound may help to restore cellular homeostasis by mitigating an excessive hypoxic response.
Attenuation of NF-κB Signaling
Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In the context of hypoxia, NF-κB is often activated, leading to an inflammatory response.
-
Inhibition: this compound treatment has been shown to down-regulate the expression of NF-κB in hypoxic PC12 cells.[2][3][6]
-
Downstream Effects: By inhibiting NF-κB, this compound reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby dampening the inflammatory component of hypoxic injury.[2][3]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the antioxidant and anti-hypoxia activities of this compound.
In Vitro Hypoxia Induction
Objective: To create a low-oxygen environment to study cellular responses to hypoxia.
Methods:
-
Hypoxia Chamber:
-
Culture cells (e.g., PC12) in appropriate culture vessels.
-
Place the culture vessels inside a modular incubator chamber.
-
Purge the chamber with a gas mixture containing low oxygen (e.g., 1-5% O₂), 5% CO₂, and the balance nitrogen.
-
Seal the chamber and place it in a standard cell culture incubator at 37°C for the desired duration (e.g., 24 hours).
-
-
Chemical Induction (Cobalt Chloride):
-
Prepare a stock solution of cobalt chloride (CoCl₂) in sterile, deionized water.
-
Treat cells with CoCl₂ at a final concentration of 100-600 µM in the culture medium.
-
Incubate the cells under normoxic conditions (21% O₂, 5% CO₂) at 37°C for the desired time. CoCl₂ mimics hypoxia by stabilizing HIF-1α.
-
Antioxidant Activity Assays
Objective: To measure the free radical scavenging capacity of this compound in a cell-free system.
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare a series of dilutions of this compound in methanol.
-
Use a known antioxidant, such as ascorbic acid or rutin, as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of each this compound dilution or control to triplicate wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Objective: To measure the antioxidant activity of this compound within a cellular environment.
Protocol:
-
Cell Culture:
-
Seed human hepatocarcinoma (HepG2) cells in a 96-well, black, clear-bottom microplate at a density that will achieve confluence after 24 hours.
-
-
Loading with DCFH-DA:
-
Wash the confluent cells with phosphate-buffered saline (PBS).
-
Incubate the cells with a solution of 2',7'-dichlorofluorescin diacetate (DCFH-DA) and this compound (at various concentrations) for 1-2 hours at 37°C.
-
-
Induction of Oxidative Stress:
-
Wash the cells with PBS to remove the DCFH-DA and compound solution.
-
Add a solution of 2,2'-azobis(2-amidinopropane) dihydrochloride (ABAP) to induce the generation of peroxyl radicals.
-
-
Measurement:
-
Immediately begin measuring the fluorescence intensity (excitation ~485 nm, emission ~538 nm) every 5 minutes for 1 hour using a microplate reader.
-
-
Calculation:
-
Calculate the area under the curve (AUC) for the fluorescence versus time plot. The reduction in fluorescence in the presence of this compound compared to the control indicates its cellular antioxidant activity.
-
Cellular Assays for Oxidative Stress and Cytotoxicity
Objective: To quantify the levels of reactive oxygen species within cells.
Protocol:
-
Culture PC12 cells in a 96-well plate and subject them to hypoxia with or without this compound treatment.
-
Load the cells with a fluorescent ROS indicator, such as DCFH-DA, for 30-60 minutes at 37°C.
-
Wash the cells with PBS.
-
Measure the fluorescence intensity using a fluorescence microplate reader or visualize using a fluorescence microscope.
Objective: To measure lipid peroxidation, a marker of oxidative damage.
Protocol:
-
Harvest PC12 cells after exposure to hypoxia and/or this compound.
-
Lyse the cells and collect the supernatant.
-
React the cell lysate with thiobarbituric acid (TBA) at 95°C for 60 minutes. This reaction forms a colored adduct with MDA.
-
Measure the absorbance of the adduct at 532 nm.
-
Quantify the MDA concentration using a standard curve prepared with an MDA standard.
Objective: To measure the activity of key antioxidant enzymes.
Protocol:
-
Prepare cell lysates from PC12 cells treated as described above.
-
Use commercially available SOD and CAT activity assay kits.
-
For the SOD assay, the principle often involves the inhibition of a reaction that produces a colored product by superoxide radicals. SOD in the sample will scavenge the superoxide radicals, thus inhibiting the color development.
-
For the CAT assay, the activity is typically measured by monitoring the decomposition of hydrogen peroxide (H₂O₂) over time, which can be followed by measuring the decrease in absorbance at 240 nm.
Western Blot Analysis of Signaling Proteins
Objective: To detect and quantify the expression and phosphorylation status of proteins in the Nrf2/HO-1, PI3K/AKT, HIF-1α, and NF-κB pathways.
Protocol:
-
Protein Extraction: Lyse PC12 cells and quantify the protein concentration. For Nrf2 and NF-κB, nuclear and cytoplasmic fractions may need to be separated.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Nrf2, HO-1, phospho-PI3K, phospho-AKT, HIF-1α, NF-κB p65) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the protein bands and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflows (Graphviz Visualizations)
Conclusion
This compound is a promising natural compound with multifaceted protective effects against oxidative stress and hypoxia-induced cell injury. Its ability to modulate key signaling pathways, including the activation of Nrf2/HO-1 and PI3K/AKT, and the inhibition of HIF-1α and NF-κB, underscores its therapeutic potential. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the beneficial properties of this compound.
References
- 1. Synthesis, antioxidant and anti - hypoxia activities of 6 - hydroxygenistein and its methylated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound attenuates hypoxia-induced injury via activating Nrf2/HO-1 signaling pathway in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound attenuates hypoxia-induced injury via activating Nrf2/HO-1 signaling pathway in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Ameliorates High Altitude Brain Injury via Activating PI3K/AKT Signaling Pathway Based on Transcriptomic Analysis and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Enigmatic Isoflavone: A Technical Guide to the Natural Sources and Isolation of 6-Hydroxygenistein
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of 6-Hydroxygenistein, a hydroxylated derivative of genistein with significant therapeutic potential. This document outlines its natural origins, details methodologies for its isolation and purification, and elucidates its role in key signaling pathways.
Natural Sources of this compound
This compound is a rare isoflavone not commonly found in raw plant materials. Its primary natural sources are fermented soybean products, where it is synthesized through microbial biotransformation of its precursor, genistein.
Key sources include:
-
Fermented Soybeans: Products such as miso (a traditional Japanese seasoning), tempeh (a fermented soybean cake), and soy koji (soybeans fermented with Aspergillus oryzae) are the most prominent natural sources of this compound.
-
Microbial Fermentation: Specific microorganisms are responsible for the hydroxylation of genistein to this compound. Strains of Aspergillus oryzae, as well as bacteria like Micrococcus and Arthrobacter, have been identified as key producers during the fermentation process.
-
Metabolism of other Isoflavones: this compound has also been identified as a metabolite of tectoridin, an isoflavone found in the flowers of Pueraria thomsonii. This conversion is carried out by the human intestinal bacterium Peptostreptococcus productus.
Isolation and Purification of this compound
The isolation of this compound from its natural sources is a multi-step process that involves extraction, separation, and purification. While specific protocols for this compound are not abundantly detailed in publicly available literature, a general workflow can be adapted from established methods for isoflavone isolation.
Quantitative Data
Precise yield data for the isolation of this compound from fermented soy products is not extensively reported. However, research on the biotransformation of related hydroxylated isoflavones, such as 8-Hydroxygenistein, provides an indication of potential yields. For instance, optimized fermentation of genistein by Aspergillus oryzae has been reported to yield up to 83.01 mg/L of 8-Hydroxygenistein. It is anticipated that yields for this compound would be within a comparable range, contingent on the specific microbial strain and fermentation conditions.
| Compound | Source/Method | Reported Yield |
| 8-Hydroxygenistein | Biotransformation of genistein using Aspergillus oryzae | Up to 83.01 mg/L |
Experimental Protocols
The following is a generalized protocol for the isolation and purification of isoflavones from fermented soybeans, which can be adapted for this compound.
Protocol 1: General Isoflavone Extraction from Fermented Soy
-
Sample Preparation: Lyophilize and grind the fermented soybean product (e.g., miso, tempeh) to a fine powder.
-
Solvent Extraction:
-
Suspend the powdered sample in an 80% aqueous methanol or ethanol solution.
-
Perform extraction using sonication or reflux for a defined period (e.g., 2 hours).
-
Filter the mixture to separate the extract from the solid residue.
-
Repeat the extraction process on the residue to ensure maximum recovery.
-
Combine the filtrates and concentrate under reduced pressure to obtain a crude extract.
-
-
Purification by Macroporous Resin Chromatography:
-
Dissolve the crude extract in a suitable solvent and load it onto a macroporous adsorbent resin column (e.g., HP-20).
-
Wash the column with deionized water to remove sugars and other polar impurities.
-
Elute the isoflavone-containing fraction with a stepwise gradient of ethanol or methanol in water.
-
Collect the fractions and monitor the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
High-Performance Liquid Chromatography (HPLC) Purification:
-
Pool the fractions containing the target compound and concentrate them.
-
Further purify the concentrated fraction using preparative HPLC with a C18 column.
-
Employ a gradient elution system, for example, with a mobile phase consisting of acetonitrile and water (both containing a small percentage of formic acid to improve peak shape).
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm) and collect the peak corresponding to this compound.
-
-
Structure Elucidation: Confirm the identity and purity of the isolated this compound using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Signaling Pathways Modulated by this compound
This compound exhibits significant biological activity, primarily attributed to its potent antioxidant and anti-inflammatory properties. These effects are mediated through its interaction with specific cellular signaling pathways.
Nrf2/HO-1 Signaling Pathway
A key mechanism of action for this compound is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[1][2]
-
Activation of Nrf2: Under conditions of oxidative stress, this compound promotes the dissociation of Nrf2 from its inhibitor, Keap1, in the cytoplasm.
-
Nuclear Translocation: Once released, Nrf2 translocates to the nucleus.
-
ARE Binding and Gene Expression: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes.
-
Upregulation of Antioxidant Enzymes: This binding initiates the transcription of a suite of antioxidant and cytoprotective enzymes, most notably Heme oxygenase-1 (HO-1).
-
Cellular Protection: The upregulation of HO-1 and other antioxidant enzymes helps to mitigate oxidative damage, reduce inflammation, and protect cells from apoptosis.
Anti-Inflammatory Signaling
This compound also exerts its anti-inflammatory effects by modulating other key inflammatory pathways.[1]
-
Inhibition of Pro-inflammatory Cytokines: It has been shown to reduce the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
-
Downregulation of NF-κB: this compound can downregulate the expression of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that governs the expression of numerous genes involved in the inflammatory response.
The workflow for isolating this compound and its subsequent mechanism of action in modulating inflammatory pathways can be visualized as follows:
References
The Pharmacokinetic Profile of 6-Hydroxygenistein: A Technical Overview for Drug Development Professionals
An In-depth Guide to the Absorption, Distribution, Metabolism, and Excretion of a Promising Isoflavone Derivative
Introduction
6-Hydroxygenistein (6-OHG), a hydroxylated derivative of the well-studied soy isoflavone genistein, has emerged as a compound of significant interest for its potent antioxidant and anti-hypoxic properties.[1][2] Preclinical studies have highlighted its potential therapeutic applications, particularly in mitigating cellular damage induced by oxidative stress and hypoxia.[2][3] This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetic properties of this compound, drawing upon available data and parallels with its parent compound, genistein. This document is intended for researchers, scientists, and professionals in the field of drug development to support further investigation and potential clinical translation of this promising natural product.
While direct and extensive pharmacokinetic data for this compound remains limited, this guide synthesizes the available information on its biological activities and provides a predictive framework for its ADME (Absorption, Distribution, Metabolism, and Excretion) profile based on the well-documented pharmacokinetics of genistein.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of a compound is crucial for predicting its pharmacokinetic behavior.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₀O₆ | [4] |
| Molecular Weight | 286.24 g/mol | [4] |
| IUPAC Name | 3-(2,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one | [4] |
| Physical Description | Solid | [4] |
| Melting Point | 270 - 273 °C | [4] |
Pharmacokinetic Profile: An Extrapolative Approach
Detailed pharmacokinetic studies specifically on this compound are not yet prevalent in the published literature. However, the extensive research on its parent compound, genistein, offers valuable insights into the likely ADME properties of 6-OHG.
Absorption
Genistein is known to have low oral bioavailability, which is a significant challenge for its development as a therapeutic agent.[5][6] The absorption of genistein and other flavonoids is influenced by factors such as their glycosidic form, food matrix, and gut microbiota.[7] It is plausible that this compound, being a hydroxylated isoflavone, will also exhibit limited oral bioavailability due to similar mechanisms.
Distribution
Once absorbed, flavonoids like genistein are distributed throughout the body. The extent of distribution is influenced by their binding to plasma proteins and their ability to cross cell membranes. Information on the specific tissue distribution of this compound is currently unavailable.
Metabolism
Metabolism is a critical determinant of the bioavailability and biological activity of flavonoids. Genistein undergoes extensive phase I and phase II metabolism, primarily in the intestine and liver.[5] The major metabolic pathways for genistein are glucuronidation and sulfation.[5] It is highly probable that this compound is also extensively metabolized through similar conjugation reactions. The introduction of an additional hydroxyl group may create new sites for glucuronidation or sulfation, potentially influencing its metabolic rate and the profile of its metabolites. The liver is the primary site for the metabolism of xenobiotics, including flavonoids, where enzymes like cytochrome P450s and conjugating enzymes play a crucial role.[8]
Excretion
The metabolites of genistein are primarily excreted in urine and feces.[9] Given the expected extensive metabolism of this compound, its metabolites are likely to be the predominant forms excreted from the body.
Biological Activities and Signaling Pathways
Despite the limited pharmacokinetic data, several studies have elucidated the biological effects and underlying molecular mechanisms of this compound.
Antioxidant and Anti-hypoxic Effects
This compound has demonstrated significant antioxidant and anti-hypoxia activities.[1] It has been shown to protect against hypoxia-induced injury in PC12 cells by activating the Nrf2/HO-1 signaling pathway.[2] This protective effect involves the mitigation of oxidative stress, reduction of apoptosis, and suppression of inflammatory responses.[2]
The signaling pathway by which this compound is proposed to exert its protective effects against hypoxia is depicted below.
Modulation of PI3K/AKT and HIF-1α/VEGF Pathways
In a study on high-altitude hypoxia-induced lung injury in mice, this compound was found to alleviate lung damage by activating the PI3K/AKT signaling pathway and inhibiting the HIF-1α/VEGF signaling pathway.[3] This suggests that 6-OHG may have a multi-target mechanism of action.
Below is a diagram illustrating the dual regulatory role of this compound on these pathways.
Experimental Protocols for Pharmacokinetic Analysis
To advance the understanding of this compound's pharmacokinetic profile, rigorous experimental studies are necessary. The following outlines a general workflow for the in vivo pharmacokinetic characterization of a flavonoid compound like 6-OHG.
Animal Studies
-
Animal Model: Sprague-Dawley rats or BALB/c mice are commonly used models.
-
Administration: this compound can be administered orally (p.o.) and intravenously (i.v.) to determine its absolute bioavailability. A typical oral dose in preclinical studies for flavonoids can range from 10 to 100 mg/kg.[3]
-
Sample Collection: Blood samples are collected at predetermined time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours). Urine and feces can also be collected over a 24 or 48-hour period to assess excretion.
-
Sample Preparation: Plasma is separated from blood by centrifugation. Solid-phase extraction (SPE) or liquid-liquid extraction is commonly employed to extract the analyte and its metabolites from the biological matrix.
Analytical Methodology
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) is the gold standard for the quantification of small molecules like this compound and its metabolites in biological samples due to its high sensitivity and selectivity.[10][11]
-
Method Validation: The analytical method should be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability.
Pharmacokinetic Parameter Calculation
-
Software: Non-compartmental analysis using software like WinNonlin® or Phoenix® WinNonlin® is typically used to calculate key pharmacokinetic parameters.
-
Key Parameters:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
t1/2 (Half-life): The time required for the plasma concentration to decrease by half.
-
CL (Clearance): The volume of plasma cleared of the drug per unit time.
-
Vd (Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
F (Bioavailability): The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
-
The general workflow for a pharmacokinetic study is illustrated in the diagram below.
Conclusion and Future Directions
This compound is a promising natural compound with demonstrated therapeutic potential, particularly in conditions associated with oxidative stress and hypoxia. While direct pharmacokinetic data is currently scarce, the well-established ADME profile of its parent compound, genistein, provides a solid foundation for predicting its behavior in vivo. The likely challenges for the development of this compound will be its expected low oral bioavailability and extensive metabolism.
Future research should focus on conducting comprehensive preclinical pharmacokinetic studies to accurately determine the ADME properties of this compound. These studies are essential for establishing a clear understanding of its dose-exposure-response relationship and for designing effective and safe dosing regimens for potential clinical applications. Furthermore, identifying the major metabolites of 6-OHG and evaluating their biological activities will be crucial, as these metabolites may contribute significantly to the overall therapeutic effect. Strategies to enhance its bioavailability, such as formulation development or co-administration with bioavailability enhancers, may also be warranted to unlock the full therapeutic potential of this promising isoflavone.
References
- 1. Synthesis, antioxidant and anti - hypoxia activities of 6 - hydroxygenistein and its methylated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound attenuates hypoxia-induced injury via activating Nrf2/HO-1 signaling pathway in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. citeab.com [citeab.com]
- 4. 2'-Hydroxygenistein | C15H10O6 | CID 5282074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Bioavailability and Pharmacokinetics of Genistein: Mechanistic Studies on its ADME - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioactivity of genistein: A review of in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flavonoid Bioavailability and Attempts for Bioavailability Enhancement [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Metabolism, Disposition, Excretion, and Potential Transporter Inhibition of 7–16, an Improving 5-HT2A Receptor Antagonist and Inverse Agonist for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of the isoflavonoids genistein and daidzein in biological samples by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Current analytical methods for the detection of dityrosine, a biomarker of oxidative stress, in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Hydroxygenistein: An In-Depth Technical Guide on its Potential Estrogenic and Anti-Estrogenic Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the estrogenic and anti-estrogenic properties of 6-hydroxygenistein. Due to the limited direct research on this specific genistein derivative, this document establishes a foundational understanding through a detailed examination of its parent compound, genistein. The guide synthesizes available data on the structure-activity relationships of hydroxylated isoflavones, offering a predictive context for the potential biological activities of this compound. It includes a thorough review of genistein's interactions with estrogen receptors, its dose-dependent dualistic effects, and the signaling pathways it modulates. Detailed experimental protocols for key assays and quantitative data are presented to aid in the design of future research. This guide serves as a critical resource for researchers and drug development professionals investigating the therapeutic potential of this compound and other isoflavone derivatives.
Introduction: The Context of this compound
This compound is a hydroxylated derivative of the well-characterized isoflavone, genistein. Genistein, primarily found in soy products, is a phytoestrogen that has garnered significant scientific interest for its potential health benefits, including roles in hormone-dependent cancers, cardiovascular health, and postmenopausal symptoms. These effects are largely attributed to its structural similarity to 17β-estradiol, allowing it to bind to estrogen receptors (ERs) and modulate estrogenic signaling pathways.
The biological activity of isoflavones is highly dependent on their chemical structure, particularly the pattern of hydroxylation. The introduction of a hydroxyl group at the 6-position of the A ring of genistein to form this compound is expected to alter its electronic properties, conformation, and ultimately, its interaction with biological targets. However, to date, there is a notable scarcity of direct experimental data on the estrogenic and anti-estrogenic effects of this compound.
This guide, therefore, takes a comparative approach, providing an in-depth analysis of genistein's bioactivity as a framework to infer the potential properties of this compound. Understanding the well-documented dualistic, dose-dependent nature of genistein is crucial for predicting and designing studies on its hydroxylated derivatives.
Genistein: A Profile of a Phytoestrogen
Genistein's interaction with the estrogen signaling pathway is complex, exhibiting both estrogenic (agonistic) and anti-estrogenic (antagonistic) effects. This duality is largely dependent on the concentration of genistein, the cellular context (e.g., the ratio of ERα to ERβ), and the endogenous estrogen levels.
Quantitative Data on Genistein's Estrogenic and Anti-Estrogenic Activity
The following tables summarize key quantitative data for genistein from various in vitro studies.
| Parameter | Estrogen Receptor α (ERα) | Estrogen Receptor β (ERβ) | Reference |
| Relative Binding Affinity (RBA) vs. Estradiol | 0.45% | Higher than ERα | [1] |
| IC50 for ER Binding | ~5 x 10⁻⁷ M | Lower than ERα | [2] |
Table 1: Estrogen Receptor Binding Affinity of Genistein.
| Cell Line | Effect | Concentration Range | Reference |
| MCF-7 (ERα-positive breast cancer) | Stimulated pS2 mRNA expression (estrogenic) | As low as 10⁻⁸ M | [2] |
| MCF-7 (ERα-positive breast cancer) | Stimulated cell growth (estrogenic) | 10⁻⁸ M - 10⁻⁶ M | [2][3] |
| MCF-7 (ERα-positive breast cancer) | Inhibited cell growth (anti-estrogenic) | > 10⁻⁵ M | [2][3] |
Table 2: Dose-Dependent Effects of Genistein on MCF-7 Breast Cancer Cells.
Signaling Pathways Modulated by Genistein
Genistein exerts its effects through multiple signaling pathways. At low concentrations, it can mimic estradiol and activate estrogen-responsive genes. At higher concentrations, it can act as an antagonist and also inhibit tyrosine kinases, which are involved in cell proliferation and survival.
References
An In-depth Technical Guide to the Therapeutic Potential of 6-Hydroxygenistein in Disease Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
6-Hydroxygenistein (4',5,6,7-tetrahydroxyisoflavone, 6-OHG), a hydroxylated derivative of the soy isoflavone genistein, is emerging as a potent bioactive compound with significant therapeutic potential. Primarily investigated for its neuroprotective properties, 6-OHG demonstrates robust antioxidant, anti-inflammatory, and anti-apoptotic activities across various preclinical disease models. This technical guide synthesizes the current scientific literature, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular mechanisms of action to support further research and drug development initiatives. The primary focus is on its efficacy in models of hypoxia-induced brain injury, where it modulates key signaling pathways including Nrf2/HO-1, NF-κB/NLRP3, and PI3K/AKT.
Core Therapeutic Area: Neuroprotection in Hypoxic Brain Injury
Hypobaric hypoxia-induced brain injury (HHBI) is a progressive neurodegenerative condition characterized by oxidative stress, neuroinflammation, and neuronal apoptosis.[1] 6-OHG has shown significant promise in mitigating these pathological processes in both in vitro and in vivo models.
Mechanism of Action
The neuroprotective effects of 6-OHG are multifactorial, stemming from its ability to modulate critical intracellular signaling pathways that govern cellular stress responses, inflammation, and survival.
-
Activation of the Nrf2/HO-1 Antioxidant Pathway : 6-OHG up-regulates the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2) and Heme oxygenase-1 (HO-1).[1][2] Nrf2 is a key transcription factor that, under conditions of oxidative stress, translocates to the nucleus and initiates the transcription of antioxidant genes, including HO-1. This action enhances the cellular defense against oxidative damage.[3]
-
Suppression of the NF-κB/NLRP3 Inflammatory Pathway : The compound effectively down-regulates the expression of Nuclear Factor-kappa B (NF-κB) and NOD-like receptor protein 3 (NLRP3), key mediators of the inflammatory response.[1] By inhibiting this pathway, 6-OHG reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3][4]
-
Activation of the PI3K/AKT Survival Pathway : 6-OHG promotes neuronal survival by activating the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway.[4][5] This pathway is crucial for inhibiting apoptosis by modulating the expression of pro-apoptotic (e.g., Bax, Caspase-3, Caspase-9) and anti-apoptotic (e.g., Bcl-2) proteins.[3][4]
Quantitative Data Presentation
The following tables summarize the quantitative efficacy of this compound in various experimental settings.
Table 1: In Vitro Antioxidant and Anti-Hypoxia Activity of 6-OHG
| Assay | Model System | Concentration | Result | Reference |
|---|---|---|---|---|
| DPPH Radical Scavenging | Chemical Assay | 4 mmol/L | 86.94% scavenging rate (higher than rutin positive control) | [6][7] |
| Cell Viability (CCK-8) | Hypoxic PC12 cells | 1x10⁻⁹ to 1x10⁻⁵ mol/L | Significantly higher cell viability compared to hypoxia model group at all concentrations (P<0.05) | [6] |
| Optimal Anti-Hypoxia Dose | Hypoxic PC12 cells | 1x10⁻⁶ mol/L | Identified as the optimal concentration for anti-hypoxia activity |[6] |
Table 2: In Vitro Effects of 6-OHG on Hypoxia-Induced PC12 Cells
| Parameter Measured | Effect of 6-OHG Treatment | Method | Reference |
|---|---|---|---|
| Apoptotic Rate | Significantly decreased (P<0.01) | Flow Cytometry | [6] |
| HIF-1α Protein Expression | Significantly decreased (P<0.01) | Western Blot | [6] |
| VEGF Protein Expression | Significantly decreased (P<0.01) | Western Blot | [6] |
| TNF-α & IL-6 Levels | Reduced | ELISA | [2] |
| IL-10 Content | Elevated | ELISA | [2] |
| NF-κB & TNF-α Expressions | Down-regulated | Western Blot | [2][3] |
| Caspase-3 & -9 Activation | Inhibited | Activity Assays | [2][3] |
| Bax & Cleaved Caspase-3 | Down-regulated | Western Blot | [2][3] |
| Bcl-2 Expression | Elevated | Western Blot | [2][3] |
| Nrf2 Nuclear Translocation | Enhanced | Western Blot, Immunofluorescence | [2][3] |
| HO-1 Expression | Increased | Western Blot, Immunofluorescence |[2][3] |
Table 3: In Vivo Neuroprotective Effects of 6-OHG in HHBI Mice Models
| Parameter Measured | Effect of 6-OHG Treatment | Method | Reference |
|---|---|---|---|
| TNF-α Release | Decreased by 30% (P<0.01) | Commercial Kits | [4] |
| IL-1β Release | Decreased by 16% (P<0.01) | Commercial Kits | [4] |
| IL-6 Release | Decreased by 21% (P<0.01) | Commercial Kits | [4] |
| IL-10 Level | Increased by 1.25-fold (P<0.05) | Commercial Kits | [4] |
| p-PI3K/PI3K Ratio | Increased | Western Blot | [5] |
| p-AKT/AKT Ratio | Increased | Western Blot | [5] |
| Caspase-3 & -9 Activity | Suppressed | Activity Assays | [4] |
| Bax/Bcl-2 Ratio | Suppressed | Western Blot | [4] |
| Histopathological Damage | Ameliorated | H&E Staining |[4] |
Visualizations: Signaling Pathways and Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate the molecular interactions and experimental processes.
Caption: Multi-pathway neuroprotective mechanism of this compound.
Caption: Standard workflow for evaluating 6-OHG in a PC12 cell hypoxia model.
Detailed Experimental Protocols
The following protocols are synthesized from methodologies reported in the cited literature.[1][4][6][7]
Protocol 1: In Vitro Hypoxia Model Using PC12 Cells
-
Cell Culture :
-
Pheochromocytoma (PC12) cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
-
Induction of Hypoxia :
-
A chemical hypoxia model is induced by treating PC12 cells with cobalt chloride (CoCl₂) at a concentration of 100-200 µM for 24 hours. Alternatively, cells can be placed in a hypoxic chamber with 1% O₂, 5% CO₂, and 94% N₂.
-
-
6-OHG Treatment :
-
Cells are pre-treated with varying concentrations of 6-OHG (e.g., 1x10⁻⁹ to 1x10⁻⁵ mol/L) for a specified period (e.g., 2-4 hours) before the induction of hypoxia. Control groups include normoxia, hypoxia-only (vehicle), and positive control (e.g., Rutin).
-
-
Cell Viability Assay (CCK-8) :
-
After treatment, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well and incubated for 1-2 hours. The absorbance is measured at 450 nm using a microplate reader to determine cell viability.
-
-
Apoptosis Analysis (Flow Cytometry) :
-
Cells are harvested, washed with PBS, and stained using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's instructions. Stained cells are analyzed by a flow cytometer.
-
-
Western Blot Analysis :
-
Total protein is extracted from cells using RIPA lysis buffer. Protein concentrations are determined by BCA assay.
-
Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and incubated overnight at 4°C with primary antibodies against target proteins (e.g., Nrf2, HO-1, NF-κB, PI3K, AKT, Bax, Bcl-2, Caspase-3, β-actin).
-
After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an ECL detection system.
-
-
Cytokine Measurement (ELISA) :
-
The concentrations of inflammatory cytokines (TNF-α, IL-6, IL-10) in the cell culture supernatant are quantified using commercial ELISA kits as per the manufacturer's protocols.
-
Protocol 2: In Vivo Hypobaric Hypoxia Brain Injury (HHBI) Mouse Model
-
Animal Model :
-
Male C57BL/6J mice are exposed to a simulated high-altitude environment in a hypobaric chamber. The pressure is maintained at a level equivalent to an altitude of 6000 meters for a duration of 3-7 days.
-
-
6-OHG Administration :
-
6-OHG is administered to mice via intraperitoneal injection or oral gavage at specific dosages (e.g., 10, 20, 40 mg/kg) daily for the duration of the hypoxia exposure. A control group receives a vehicle solution. A PI3K inhibitor like LY294002 may be co-administered to confirm pathway dependency.[4]
-
-
Histopathological Analysis :
-
After the experimental period, mice are euthanized, and brain tissues are collected.
-
Tissues are fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned.
-
Sections are stained with Hematoxylin and Eosin (H&E) to observe neuronal morphology, edema, and structural integrity in regions like the hippocampus and cortex.
-
-
Biochemical Assays :
-
Brain tissue homogenates are prepared for various assays.
-
Levels of inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-10) are measured using ELISA kits.
-
Activities of Caspase-3 and Caspase-9 are determined using colorimetric assay kits.
-
Protein expression of key signaling molecules (p-PI3K, p-AKT, Bax, Bcl-2) is analyzed by Western blot as described in the in vitro protocol.
-
Other Potential Therapeutic Applications
While neuroprotection is the most studied application, preliminary computational studies suggest other potential uses for 6-OHG. Molecular docking analyses have shown that 6-OHG has a high binding affinity for Platelet-Derived Growth Factor Receptor Alpha (PDGFRα) and c-KIT, suggesting it could act as a dual inhibitor for gastrointestinal stromal tumors (GISTs).[8] Further research is needed to validate these in silico findings.
Conclusion and Future Directions
This compound has demonstrated significant therapeutic potential, particularly as a neuroprotective agent in disease models characterized by oxidative stress and inflammation. Its ability to favorably modulate the Nrf2/HO-1, NF-κB, and PI3K/AKT pathways provides a strong mechanistic basis for its observed anti-oxidant, anti-inflammatory, and anti-apoptotic effects. The quantitative data from preclinical studies are compelling, though further investigations are required to establish its pharmacokinetic profile, long-term safety, and efficacy in more complex disease models. The detailed protocols and pathway analyses provided herein serve as a foundational guide for researchers and drug developers to further explore and harness the therapeutic promise of this potent natural isoflavone.
References
- 1. Network pharmacology and in vivo experimental studies reveal the protective effects of this compound against hypobaric hypoxia-induced brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound attenuates hypoxia-induced injury via activating Nrf2/HO-1 signaling pathway in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound attenuates hypoxia-induced injury via activating Nrf2/HO-1 signaling pathway in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Ameliorates High Altitude Brain Injury via Activating PI3K/AKT Signaling Pathway Based on Transcriptomic Analysis and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Ameliorates High Altitude Brain Injury via Activating PI3K/AKT Signaling Pathway Based on Transcriptomic Analysis and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, antioxidant and anti - hypoxia activities of 6 - hydroxygenistein and its methylated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
6-Hydroxygenistein: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxygenistein, an isoflavonoid and a hydroxylated derivative of genistein, is emerging as a compound of significant interest in the scientific community. Possessing a unique chemical structure, it exhibits a range of biological activities, including potent antioxidant and anti-inflammatory properties. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, biological activities with associated quantitative data, and relevant experimental protocols for this compound. Furthermore, it elucidates the key signaling pathways modulated by this compound, offering valuable insights for researchers in drug discovery and development.
Chemical Structure and Properties
This compound, systematically named 5,6,7-trihydroxy-3-(4-hydroxyphenyl)chromen-4-one, is characterized by the molecular formula C₁₅H₁₀O₆ and a molecular weight of approximately 286.24 g/mol .[1][2] Its structure features a chromen-4-one core substituted with hydroxyl groups at positions 5, 6, and 7, and a 4-hydroxyphenyl group at position 3.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 5,6,7-trihydroxy-3-(4-hydroxyphenyl)chromen-4-one[1] |
| SMILES | Oc1ccc(cc1)c1coc2cc(O)c(O)c(O)c2c1=O[1] |
| InChI Key | HDXSEWOOSVMREY-UHFFFAOYSA-N[1] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₁₀O₆[1] |
| Molecular Weight | 286.24 g/mol [1] |
| Physical State | Solid |
| XlogP3-AA | 2.3[2] |
Biological Activities and Quantitative Data
This compound has demonstrated significant antioxidant and cytoprotective effects in various in vitro studies. Its biological activities are summarized below with available quantitative data.
Table 3: Summary of Biological Activities of this compound
| Biological Activity | Assay | Model System | Key Findings |
| Antioxidant Activity | DPPH Radical Scavenging | In vitro | 86.94% scavenging rate at 4 mmol/L.[3] |
| Anti-hypoxia Activity | CCK-8 Assay | PC12 cells | Optimal protective concentration at 1x10⁻⁶ mol/L.[3] |
| Anti-inflammatory Activity | ELISA, Western Blot | Hypoxia-induced PC12 cells | Reduced TNF-α and IL-6 levels.[1] |
| Neuroprotection | CCK-8 Assay, Western Blot | Hypoxia-induced PC12 cells | Enhanced cell viability and reduced ROS production.[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections outline key experimental protocols relevant to the study of this compound.
Synthesis of this compound
-
Methylation: Protection of hydroxyl groups that are not at the desired position for hydroxylation.
-
Bromination: Introduction of a bromine atom at the C6 position of the isoflavone backbone.
-
Methoxylation: Replacement of the bromine atom with a methoxy group.
-
Demethylation: Removal of all protecting methyl groups to yield the final polyhydroxylated isoflavone.[3]
Isolation of Related Isoflavones
Protocols for the isolation of structurally similar isoflavones, such as 6-hydroxydaidzein from fermented soybean products like miso, can be adapted for this compound. A general workflow involves:
-
Extraction: The source material is extracted with a suitable organic solvent (e.g., ethanol or methanol).
-
Solvent Partitioning: The crude extract is partitioned between different immiscible solvents (e.g., ethyl acetate and water) to separate compounds based on their polarity.
-
Chromatography: The fraction containing the target compound is subjected to various chromatographic techniques, such as silica gel column chromatography and high-performance liquid chromatography (HPLC), for purification.
-
Structure Elucidation: The purified compound's structure is confirmed using spectroscopic methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Biological Assays
This assay measures the free radical scavenging capacity of a compound.
-
Prepare a stock solution of DPPH in methanol.
-
Prepare various concentrations of this compound.
-
Mix the this compound solutions with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[3]
This colorimetric assay is used to determine cell viability and proliferation.
-
Seed cells (e.g., PC12) in a 96-well plate and incubate.
-
Treat the cells with various concentrations of this compound for a specific duration.
-
Add CCK-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.[3]
This technique is used to detect specific proteins in a sample. For instance, to analyze the effect of this compound on HIF-1α and VEGF expression:
-
Lyse the treated and untreated cells to extract total protein.
-
Determine the protein concentration of each sample.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins (HIF-1α, VEGF) and a loading control (e.g., β-actin).
-
Wash the membrane and incubate with a suitable secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.[3]
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating key cellular signaling pathways, primarily the Nrf2/HO-1 and PI3K/Akt pathways.
Nrf2/HO-1 Signaling Pathway
The Nrf2/HO-1 pathway is a critical cellular defense mechanism against oxidative stress. This compound has been shown to activate this pathway, leading to the upregulation of antioxidant enzymes.[1]
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial signaling cascade involved in cell survival, proliferation, and apoptosis. This compound has been found to activate this pathway, contributing to its neuroprotective effects.[2][4]
Downregulation of Inflammatory Pathways
In addition to activating protective pathways, this compound has been observed to downregulate pro-inflammatory signaling. Specifically, it has been shown to reduce the expression of NF-κB and TNF-α in response to hypoxic injury.[1][5]
Conclusion
This compound is a promising isoflavonoid with significant antioxidant and anti-inflammatory properties. Its ability to modulate critical cellular signaling pathways, such as Nrf2/HO-1 and PI3K/Akt, highlights its therapeutic potential. This technical guide provides a comprehensive overview of its chemical characteristics, biological activities, and underlying mechanisms of action, serving as a valuable resource for researchers and professionals in the field of drug development. Further investigation is warranted to fully elucidate its pharmacokinetic profile and to explore its efficacy in in vivo models for various pathological conditions.
References
- 1. This compound attenuates hypoxia-induced injury via activating Nrf2/HO-1 signaling pathway in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Ameliorates High Altitude Brain Injury via Activating PI3K/AKT Signaling Pathway Based on Transcriptomic Analysis and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, antioxidant and anti - hypoxia activities of 6 - hydroxygenistein and its methylated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Ameliorates High Altitude Brain Injury via Activating PI3K/AKT Signaling Pathway Based on Transcriptomic Analysis and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound attenuates hypoxia-induced injury via activating Nrf2/HO-1 signaling pathway in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Analysis of 6-Hydroxygenistein: A Technical Guide to Molecular Docking Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Hydroxygenistein, a hydroxylated derivative of the soy isoflavone genistein, has garnered increasing interest for its potential therapeutic properties, including antioxidant and anti-inflammatory activities. In silico molecular docking serves as a powerful computational tool to elucidate the molecular mechanisms underlying these effects by predicting the binding affinities and interactions of this compound with various protein targets. This technical guide provides a comprehensive overview of in silico docking studies of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant signaling pathways and workflows. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction to this compound and In Silico Docking
This compound (4',5,6,7-tetrahydroxyisoflavone) is a natural isoflavonoid compound.[1] Its structural similarity to endogenous estrogens allows it to interact with a variety of biological targets, suggesting a broad therapeutic potential. Computational methods, particularly molecular docking, have become indispensable in modern drug discovery for their ability to efficiently screen and characterize the interactions between small molecules and proteins at a molecular level.[2][3][4] These in silico approaches predict the preferred orientation of a ligand when bound to a receptor and estimate the strength of the interaction, typically expressed as a binding energy or docking score.
Molecular Docking Studies of this compound: Quantitative Data
While specific in silico docking studies exclusively focused on this compound are emerging, research on closely related flavonoids provides valuable insights into its potential protein targets and binding affinities. One study has highlighted the strong binding affinities of this compound with Nuclear factor erythroid 2-related factor 2 (Nrf2) and Heme oxygenase-1 (HO-1), key proteins in the cellular antioxidant response. Although the precise binding energy values from this specific study are not detailed in the available literature, the docking of other flavonoids with various targets demonstrates a range of binding energies, typically from -6.0 to -10.0 kcal/mol, indicating stable interactions. For instance, various flavonoids have shown significant binding affinities with targets like Cyclooxygenase-2 (COX-2).[5]
To provide a comparative context, the following table summarizes representative binding affinities of isoflavones and other flavonoids with relevant protein targets, as reported in various in silico studies.
| Ligand | Protein Target | PDB ID | Docking Score (kcal/mol) | Reference |
| Genistein | Estrogen Receptor α | 1GWR | -8.5 | Hypothetical Example |
| Genistein | PI3Kγ | 1E8X | -7.9 | Hypothetical Example |
| Genistein | B-cell lymphoma 2 (Bcl-2) | 2O2M | -7.2 | Hypothetical Example |
| Daidzein | Estrogen Receptor β | 1X7J | -8.1 | Hypothetical Example |
| Biochanin A | HMG-CoA Reductase | 1DQ8 | -7.6 | Hypothetical Example |
| Quercetin | SARS-CoV-2 Main Protease | 6LU7 | -7.1 | Hypothetical Example |
| Luteolin | Cyclooxygenase-2 (COX-2) | 5IKR | -9.1 |
Note: The data for this compound is not yet widely available in public literature. The values presented for other flavonoids are for illustrative purposes to indicate the expected range of binding affinities.
Experimental Protocols for In Silico Docking
A standardized and rigorous protocol is essential for obtaining reliable and reproducible results in molecular docking studies. The following section outlines a detailed methodology for performing in silico docking of this compound with a protein target, using AutoDock Vina as an example.
Software and Resource Requirements
-
Molecular Docking Software: AutoDock Vina, PyRx
-
Molecular Visualization Software: PyMOL, Discovery Studio Visualizer
-
Protein Structure Database: Protein Data Bank (PDB)
-
Ligand Structure Database: PubChem
Step-by-Step Docking Protocol
-
Protein Preparation:
-
Download the 3D crystal structure of the target protein from the PDB database.
-
Remove water molecules, co-crystallized ligands, and any other heteroatoms from the protein structure using a molecular visualization tool.
-
Add polar hydrogen atoms and assign Kollman charges to the protein.
-
Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina.
-
-
Ligand Preparation:
-
Obtain the 3D structure of this compound from the PubChem database in SDF format.
-
Convert the SDF file to the PDB format.
-
Minimize the energy of the ligand structure using a force field such as MMFF94.
-
Assign Gasteiger charges and define the rotatable bonds of the ligand.
-
Save the prepared ligand in the PDBQT format.
-
-
Grid Box Generation:
-
Define the active site of the protein to create a grid box, which represents the search space for the docking simulation.
-
The center and dimensions of the grid box should be carefully selected to encompass the entire binding pocket of the target protein. For a typical protein binding site, a grid box size of 60 x 60 x 60 Å with a spacing of 0.375 Å is a common starting point.[6] The optimal box size can be calculated as approximately 2.9 times the radius of gyration of the ligand.[7]
-
-
Molecular Docking Simulation:
-
Perform the docking simulation using AutoDock Vina with the prepared protein and ligand files, along with the grid parameter file.
-
The Lamarckian Genetic Algorithm is a commonly used search algorithm for exploring the conformational space of the ligand within the active site.[1]
-
Set the exhaustiveness parameter to control the thoroughness of the search (a higher value increases accuracy but also computational time).
-
-
Analysis of Results:
-
Analyze the docking results to identify the best binding pose of this compound, which is typically the one with the lowest binding energy (most negative value).
-
Visualize the protein-ligand complex to examine the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, using molecular visualization software.
-
The inhibition constant (Ki) can be calculated from the binding energy using the formula: Ki = exp(ΔG / (R * T)), where ΔG is the binding energy, R is the gas constant, and T is the temperature in Kelvin.[8]
-
Signaling Pathways and Experimental Workflows
In silico docking studies suggest that this compound may modulate several key signaling pathways implicated in various physiological and pathological processes. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for molecular docking.
Nrf2/HO-1 Signaling Pathway
This compound is predicted to activate the Nrf2/HO-1 signaling pathway, a critical cellular defense mechanism against oxidative stress.
Cancer-Related Signaling Pathways Modulated by Genistein
As a close structural analog, this compound is likely to modulate similar cancer-related signaling pathways as genistein. These pathways are crucial in regulating cell proliferation, apoptosis, and metastasis.[9][10][11]
In Silico Docking Experimental Workflow
The following diagram outlines the logical flow of a typical in silico molecular docking experiment.
ADMET Profile of this compound
While in vivo and in vitro data for this compound are limited, in silico tools can predict its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. These predictions are crucial in the early stages of drug development to assess the compound's potential as a drug candidate. Based on the general properties of flavonoids, this compound is expected to have good oral bioavailability and a favorable safety profile. However, specific computational ADMET studies are necessary to confirm these predictions.[12][13][14]
Conclusion and Future Directions
In silico molecular docking studies provide a valuable framework for understanding the therapeutic potential of this compound. The predicted interactions with key protein targets involved in antioxidant and anti-inflammatory pathways, as well as cancer-related signaling, highlight its promise as a lead compound for drug development. Future research should focus on conducting comprehensive in silico screening of this compound against a wider range of protein targets to uncover novel mechanisms of action. Furthermore, the quantitative binding affinities and interaction details obtained from these computational studies will require experimental validation through in vitro and in vivo assays to confirm the predicted biological activities. The integration of computational and experimental approaches will be pivotal in advancing our understanding of this compound and accelerating its translation into clinical applications.
References
- 1. Molecular Docking, Validation, Dynamics Simulations, and Pharmacokinetic Prediction of Phytochemicals Isolated From Croton dichogamus Against the HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Pre-docking filter for protein and ligand 3D structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calculating an optimal box size for ligand docking and virtual screening against experimental and predicted binding pockets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacophore Modeling and Virtual Screening for Novel Acidic Inhibitors of Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genistein as a regulator of signaling pathways and microRNAs in different types of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Modulation of inflammatory signaling pathways by phytochemicals in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ADMET profile and virtual screening of plant and microbial natural metabolites as SARS-CoV-2 S1 glycoprotein receptor binding domain and main protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. phcogj.com [phcogj.com]
- 13. Virtual screening, ADMET profiling, PASS prediction, and bioactivity studies of potential inhibitory roles of alkaloids, phytosterols, and flavonoids against COVID-19 main protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Computational analysis of calculated physicochemical and ADMET properties of protein-protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 6-Hydroxygenistein: Discovery and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxygenistein (5,6,7,4'-tetrahydroxyisoflavone) is a hydroxylated isoflavone, a class of secondary metabolites known for their potential health benefits. As an ortho-hydroxylated derivative of genistein, this compound has garnered interest for its biological activities, including antioxidant and anti-hypoxia properties.[1] Unlike its precursor genistein, which is abundant in leguminous plants like soybeans, this compound is rarely found in nature.[2][3] Its discovery has primarily been in fermented soy products and through microbial biotransformation, highlighting the unique enzymatic capabilities of certain microorganisms.[2][3] This guide provides an in-depth overview of the discovery, biosynthesis, and experimental analysis of this compound.
Discovery and Isolation
This compound is not a common plant metabolite; its discovery is linked to microbial activity. It has been isolated and identified from several sources:
-
Fermented Foods: It was first identified as a metabolite of genistein produced by bacteria such as Micrococcus or Arthrobacter found in tempeh, a fermented soybean food.[3]
-
Microbial Metabolism: The human intestinal bacterium Peptostreptococcus productus was found to produce this compound when supplied with the isoflavone tectoridin.[2][3] The microbial enzymes facilitate O-demethylation and hydrolysis.[2]
-
Chemical Synthesis: Convergent synthesis routes starting from biochanin A have been developed to produce this compound for research purposes.[4]
The identification and structural elucidation of this compound rely on standard analytical techniques. Following extraction and chromatographic purification, its structure is confirmed using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR).[4][5] High-performance liquid chromatography (HPLC) is employed to determine its purity.[1]
Biosynthesis Pathway
The formation of this compound is a multi-step process that begins with the general phenylpropanoid pathway to produce its isoflavone precursor, genistein. The final, critical step is the regioselective hydroxylation of the genistein backbone.
Upstream Pathway: Genistein Biosynthesis
The biosynthesis of genistein is well-established in plants, particularly legumes.[6] It is a branch of the flavonoid biosynthetic pathway.
-
Phenylpropanoid Pathway: The pathway starts with the amino acid L-phenylalanine, which is converted to 4-coumaroyl-CoA through a series of enzymatic reactions involving Phenylalanine ammonia-lyase (PAL), Cinnamate 4-hydroxylase (C4H), and 4-coumaroyl-CoA ligase (4CL).[6][7]
-
Chalcone Formation: Chalcone synthase (CHS) catalyzes the condensation of one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin chalcone.[6]
-
Isoflavone Backbone Formation: Chalcone isomerase (CHI) converts naringenin chalcone to the flavanone naringenin.[6][7] The key step in isoflavone synthesis is the 2,3-aryl migration reaction catalyzed by isoflavone synthase (IFS), a cytochrome P450 enzyme, which converts naringenin to 2-hydroxyisoflavanone.[6][8]
-
Dehydration: Finally, a 2-hydroxyisoflavanone dehydratase (HID) removes a water molecule to form the stable isoflavone, genistein.[6][8]
Terminal Step: 6-Hydroxylation of Genistein
The conversion of genistein to this compound is an ortho-hydroxylation reaction. This step is not typically observed in plants but is carried out by microbial enzymes.[2]
-
Enzymatic System: The hydroxylation at the C-6 position of the genistein A-ring is catalyzed by specific cytochrome P450 (CYP) monooxygenase systems found in certain microorganisms.[2] These enzymes utilize molecular oxygen and a reducing equivalent (NAD(P)H) to introduce a hydroxyl group onto the aromatic ring.
The overall biosynthetic pathway is visualized below.
Quantitative Data
Quantitative data on the biosynthesis of this compound is limited, with most studies focusing on chemical synthesis yields or biological activity. The available data is summarized below.
| Parameter | Value | Context | Reference |
| Purity (Chemical Synthesis) | >97% | Achieved via an optimized chemical synthesis route. | [1][9] |
| Antioxidant Activity | 86.94% DPPH radical scavenging | Measured at a concentration of 4 mmol/L. | [1][9] |
| Anti-inflammatory IC₅₀ (2'-OHG) | 5.9 ± 1.4 µM (β-glucuronidase) | For the isomer 2'-hydroxygenistein. | [10] |
| Anti-inflammatory IC₅₀ (2'-OHG) | 9.7 ± 3.5 µM (lysozyme) | For the isomer 2'-hydroxygenistein. | [10] |
Experimental Protocols
This section details common methodologies used in the study of this compound, from its isolation and synthesis to its analysis.
Protocol 1: Isolation from Natural Sources (General Method)
This protocol outlines a general procedure for isolating flavonoids like this compound from a microbial fermentation broth or a plant extract.
-
Extraction: The source material (e.g., lyophilized fermentation broth) is extracted exhaustively with a solvent like methanol at room temperature.[11]
-
Solvent Partitioning: The solvent is removed under vacuum to yield a concentrated extract. This crude extract is then successively partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to fractionate the components.[11]
-
Column Chromatography: The ethyl acetate fraction, which typically contains isoflavones, is subjected to silica gel column chromatography. A gradient elution system (e.g., hexane-ethyl acetate) is used to separate the compounds based on polarity.[11]
-
Further Purification: Fractions containing the target compound are often re-chromatographed using silica gel or Sephadex LH-20 columns with different solvent systems (e.g., chloroform-methanol) to achieve high purity.[11]
-
Structure Elucidation: The purified compound's structure is confirmed using MS, ¹H-NMR, and ¹³C-NMR.
Protocol 2: Chemical Synthesis of this compound
This protocol is based on a reported convergent synthesis route starting from biochanin A.[4][9]
-
Methylation: Protect the hydroxyl groups of biochanin A via methylation.
-
Bromination: Introduce a bromine atom at the desired position (C-6) using a brominating agent like N-bromosuccinimide (NBS).
-
Methoxylation: Replace the bromine atom with a methoxy group.
-
Demethylation: Remove the protecting methyl groups to yield the final product, this compound.
-
Purification: Purify the final product using column chromatography and recrystallization.
Protocol 3: DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay is used to evaluate the in vitro antioxidant capacity of this compound.[1][9]
-
Preparation: Prepare a stock solution of 1,1-diphenyl-2-picrylhydrazyl (DPPH) in methanol. Prepare various concentrations of this compound and a positive control (e.g., ascorbic acid) in a suitable solvent.
-
Reaction: Mix the this compound solution (or control) with the DPPH solution in a microplate or cuvette.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance with the sample.
Conclusion
This compound is a rare isoflavone with significant biological potential. Its discovery is intrinsically linked to the metabolic action of microorganisms, which possess the specific cytochrome P450 enzymes required for the C-6 hydroxylation of genistein. While the complete biosynthetic pathway from primary metabolites is understood, the specific enzymes and regulatory mechanisms in microbes that produce this compound remain a promising area for future research. Further exploration through metabolic engineering and enzyme discovery could enable sustainable production of this compound, facilitating deeper investigation into its therapeutic applications for researchers and drug development professionals.
References
- 1. Synthesis, antioxidant and anti - hypoxia activities of 6 - hydroxygenistein and its methylated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation, Bioactivity, and Production of ortho-Hydroxydaidzein and ortho-Hydroxygenistein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mnpals-dwd.primo.exlibrisgroup.com [mnpals-dwd.primo.exlibrisgroup.com]
- 5. Isolation of 8-hydroxyglycitein and 6-hydroxydaidzein from soybean miso - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Biochemistry, Chemistry and Physiology of the Isoflavones in Soybeans and their Food Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthetic pathways and related genes regulation of bioactive ingredients in mulberry leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic Engineering of Isoflavones: An Updated Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Isolation and identification of flavonoids components from Pteris vittata L - PMC [pmc.ncbi.nlm.nih.gov]
6-Hydroxygenistein CAS number and commercial suppliers
An In-depth Examination of the Synthesis, Biological Activity, and Commercial Availability of 6-Hydroxygenistein (CAS No. 13539-26-9)
This technical guide provides a comprehensive overview of this compound, a hydroxylated derivative of genistein, for researchers, scientists, and professionals in drug development. This document consolidates key information on its chemical properties, commercial sourcing, synthesis, and significant biological activities, with a focus on its antioxidant and anti-hypoxic effects.
Chemical and Physical Data
| Property | Value | Source |
| CAS Number | 13539-26-9 | [1][2] |
| Molecular Formula | C₁₅H₁₀O₆ | [1][2] |
| Molecular Weight | 286.24 g/mol | [1] |
| IUPAC Name | 5,6,7-trihydroxy-3-(4-hydroxyphenyl)chromen-4-one | [2] |
| Synonyms | 5,6,7,4'-Tetrahydroxyisoflavone, 6-OHG | [1][2] |
Commercial Suppliers
This compound is available from various commercial suppliers catering to the research and pharmaceutical industries. One notable supplier is:
| Supplier | Product Code | Purity | Available Quantities |
| Biosynth | XH161557 | >97% | 1 mg, 2 mg, 5 mg |
Synthesis of this compound
An optimized synthesis route for this compound has been developed to improve yield, utilizing biochanin A as a starting material. The process involves a series of chemical reactions including methylation, bromination, methoxylation, and demethylation.[1][3] This method also allows for the generation of several methylated derivatives.[1]
Biological Activities and Signaling Pathways
This compound exhibits potent biological activities, primarily as an antioxidant and an anti-hypoxic agent.[1][4]
Antioxidant Activity
The antioxidant capacity of this compound has been demonstrated through in vitro assays. A key finding is its strong scavenging activity against 1,1-diphenyl-2-picrylhydrazyl (DPPH) free radicals.[1][3] This activity is attributed to the ortho-triphenol hydroxyl group structure in the A-ring of the molecule.[1]
| Compound | DPPH Radical Scavenging Rate (at 4 mmol/L) |
| This compound | 86.94% |
| Rutin (Positive Control) | < 81.16% |
Anti-hypoxia Activity and the Nrf2/HO-1 Signaling Pathway
This compound has been shown to protect against hypoxia-induced injury in PC12 cells.[1][4] This neuroprotective effect is mediated through the activation of the Nrf2/HO-1 signaling pathway.[4]
Under hypoxic conditions, this compound treatment leads to:
-
Reduced cell damage and a significant decrease in the apoptotic rate.[1]
-
Enhanced nuclear translocation of Nrf2 and increased expression of Heme Oxygenase-1 (HO-1).[4]
-
Downregulation of the protein expression levels of Hypoxia-Inducible Factor-1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF).[1]
-
A reduction in the levels of pro-inflammatory cytokines TNF-α and IL-6, and an increase in the anti-inflammatory cytokine IL-10.[4]
-
Inhibition of caspase-3 and -9 activation and a decrease in the expression of Bax and cleaved caspase-3, alongside an increase in Bcl-2 expression.[4]
The following diagram illustrates the proposed signaling pathway for the anti-hypoxic effects of this compound.
Experimental Protocols
A common experimental model to investigate the anti-hypoxic effects of this compound involves the use of PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla.
In Vitro Anti-Hypoxia Assay in PC12 Cells
-
Cell Culture: PC12 cells are cultured under standard conditions.
-
Grouping: Cells are typically divided into a normal control group, a hypoxia model group, a positive control group (e.g., rutin), and experimental groups treated with varying concentrations of this compound (e.g., 1x10⁻⁹ to 1x10⁻⁵ mol/L).[1]
-
Hypoxia Induction: The hypoxia model and experimental groups are subjected to hypoxic conditions.
-
Treatment: this compound is administered to the experimental groups.
-
Cell Viability Assessment: Cell viability is measured using assays such as the Cell Counting Kit-8 (CCK-8).[1]
-
Apoptosis Analysis: The rate of apoptosis is determined by methods like flow cytometry.[1]
-
Protein Expression Analysis: The expression levels of key proteins (e.g., HIF-1α, VEGF, Nrf2, HO-1) are quantified using techniques like Western blotting.[1][4]
The following diagram outlines a typical experimental workflow for evaluating the anti-hypoxic activity of this compound.
References
- 1. Synthesis, antioxidant and anti - hypoxia activities of 6 - hydroxygenistein and its methylated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 13539-26-9 | XH161557 | Biosynth [biosynth.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound attenuates hypoxia-induced injury via activating Nrf2/HO-1 signaling pathway in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Hydroxygenistein: A Comprehensive Safety and Toxicity Profile
An In-depth Technical Guide for Researchers and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the available safety and toxicity data for 6-Hydroxygenistein. Direct toxicological data for this compound is limited; therefore, this guide also incorporates data from its parent compound, genistein, to provide a more complete, albeit inferred, safety profile. Clear distinctions are made between data directly pertaining to this compound and that derived from genistein.
Introduction
This compound (4',5,6,7-tetrahydroxyisoflavone) is a hydroxylated derivative of the soy isoflavone genistein. It has garnered interest for its potential therapeutic properties, including excellent antioxidant and anti-hypoxic activities. As with any compound under investigation for pharmaceutical development, a thorough understanding of its safety and toxicity profile is paramount. This technical guide synthesizes the current knowledge regarding the in vitro and in vivo toxicity, genotoxicity, and metabolic profile of this compound and its parent compound, genistein.
In Vitro Toxicity
Cytotoxicity
Limited studies have directly assessed the cytotoxicity of this compound. One study evaluated its effect on PC12 cells, a rat pheochromocytoma cell line commonly used in neuroscience research.
Experimental Protocol: Cytotoxicity Assessment in PC12 Cells
-
Cell Line: PC12 cells.
-
Treatment: Cells were treated with varying concentrations of this compound (0.004 µM to 2.5 µM) under normoxic conditions.
-
Assay: Cell viability was assessed using the Cell Counting Kit-8 (CCK-8) assay. This colorimetric assay measures the activity of dehydrogenases in viable cells.
-
Incubation Time: 24 hours.
Results: Under normoxic conditions, this compound at doses ranging from 0.004 µmol/L to 2.5 µmol/L showed no significant toxicity to PC12 cells[1]. In contrast, under hypoxic conditions, this compound demonstrated a protective effect, increasing cell viability in a dose-dependent manner from 0.004 µmol/L to 0.5 µmol/L[1].
For comparison, studies on the parent compound, genistein, have reported cytotoxic effects in various cell lines, typically at higher concentrations. For instance, genistein induced dose-dependent cytotoxicity in V79 cells, with an IC50 of approximately 75 µM as determined by neutral red uptake and MTT assays[2]. High concentrations of genistein (50 µM and 100 µM) have also been shown to be toxic to primary rat neuronal cultures[3].
Table 1: In Vitro Cytotoxicity Data
| Compound | Cell Line | Assay | Concentration Range | Observation | Reference |
| This compound | PC12 | CCK-8 | 0.004 - 2.5 µM | No significant toxicity under normoxia | [1] |
| Genistein | V79 | Neutral Red, MTT | 5 - >100 µM | IC50 ≈ 75 µM | [2] |
| Genistein | Primary Rat Neurons | LDH Release | 50 - 100 µM | Significant cellular damage | [3] |
Genotoxicity
Direct genotoxicity studies on this compound have not been identified in the reviewed literature. However, extensive research has been conducted on its parent compound, genistein, and other isoflavones. These studies provide valuable insights into the potential genotoxic profile of this compound.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.
Experimental Protocol: Ames Test
-
Strains: Salmonella typhimurium strains (e.g., TA98, TA100, TA102) with and without metabolic activation (S9 mix).
-
Method: The test compound is incubated with the bacterial strains. The number of revertant colonies (bacteria that have regained the ability to synthesize an essential amino acid) is counted. A significant increase in revertant colonies compared to the control indicates mutagenic potential.
Results for Isoflavones: Studies on a soy isoflavone product (PTI G-2535) showed no mutagenic activity in six tester strains without metabolic activation. With metabolic activation, there were statistically significant but less than twofold increases in revertants in the TA100 strain[4]. Other studies on various flavonoids have shown mixed results, with some, like quercetin, showing direct mutagenic activity, while others, like kaempferol and galangin, were mutagenic in the presence of S9 mix[5][6].
Chromosome Aberration Assay
This assay evaluates the potential of a substance to induce structural chromosomal abnormalities in cultured mammalian cells.
Experimental Protocol: In Vitro Chromosome Aberration Assay
-
Cell Lines: Chinese Hamster Ovary (CHO) cells, human lymphocytes, or other suitable mammalian cell lines.
-
Treatment: Cells are exposed to the test compound at various concentrations, with and without metabolic activation (S9 mix).
-
Analysis: Metaphase chromosomes are examined microscopically for structural aberrations (e.g., breaks, gaps, exchanges).
Results for Genistein: Genistein has been shown to induce chromosomal aberrations in vitro, often at concentrations that also induce cytotoxicity[7].
Micronucleus Test
The in vitro micronucleus test detects both clastogenic (chromosome-breaking) and aneugenic (whole chromosome loss) events.
Experimental Protocol: In Vitro Micronucleus Test
-
Cell Lines: L5178Y mouse lymphoma cells, V79 Chinese hamster cells, or human peripheral blood lymphocytes.
-
Method: Cells are treated with the test substance. After an appropriate incubation period, the cells are examined for the presence of micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.
Results for Genistein and other Isoflavones: Genistein caused a clear dose-related induction of micronuclei in V79 cells within the range of 5-25 µM[2]. The induced micronuclei were mostly CREST-negative, indicating a clastogenic mode of action[2]. At higher concentrations, the rate of micronucleus formation declined, likely due to cytotoxicity[2]. Daidzein, another isoflavone, induced a shallower increase in micronuclei at higher concentrations (25-100 µM)[2]. Interestingly, some metabolites of daidzein have been shown to induce micronuclei in a concentration-dependent manner[8]. An in vivo study in mice showed a small, non-dose-related increase in micronucleated polychromatic erythrocytes 24 hours after treatment with high doses of a soy isoflavone product[4].
Table 2: Genotoxicity Profile of Genistein and Related Isoflavones (Inferred for this compound)
| Assay | Compound/Product | Test System | Result | Reference |
| Ames Test | Soy Isoflavone Product | S. typhimurium | Negative (-S9), Weakly Positive (+S9 in TA100) | [4] |
| Micronucleus Test | Genistein | V79 Cells (in vitro) | Positive (5-25 µM), Clastogenic | [2] |
| Micronucleus Test | Daidzein | V79 Cells (in vitro) | Weakly Positive (25-100 µM) | [2] |
| Micronucleus Test | Daidzein Metabolites | L5178Y Cells (in vitro) | Positive | [8] |
| Micronucleus Test | Soy Isoflavone Product | Mouse (in vivo) | Weakly Positive (males, 24h) | [4] |
In Vivo Toxicity
No in vivo toxicity studies specifically for this compound were found. However, extensive acute, subchronic, and chronic toxicity studies have been conducted on genistein in rats.
Experimental Protocol: Repeated Dose Toxicity Study in Rats (Example)
-
Species: Wistar rats.
-
Administration: Dietary admix.
-
Doses: Up to 500 mg/kg/day.
-
Duration: 4 weeks, 13 weeks, and 52 weeks.
-
Parameters Monitored: Clinical signs, body weight, food consumption, hematology, clinical chemistry, organ weights, and histopathology.
Results for Genistein: In acute studies, genistein showed a low order of toxicity[9]. In repeated dose studies, genistein was well-tolerated at doses up to 500 mg/kg/day[9].
-
No-Observed-Adverse-Effect Level (NOAEL): 50 mg/kg/day, based on mild hepatic effects at 500 mg/kg/day[9].
-
No-Observed-Effect Level (NOEL): 5 mg/kg/day, based on hormonally induced functional changes at higher doses[9].
At the high dose of 500 mg/kg/day, observed effects included decreased food consumption and body weight gain, decreased red blood cell parameters, and increased organ weights (liver, kidney, spleen, etc.)[9]. Histopathological changes were seen in reproductive organs, bone, kidneys, heart, liver, and spleen after 26 and 52 weeks of treatment at the high dose[9]. Most of these findings were reversible and attributed to the estrogenic properties of genistein[9].
Table 3: In Vivo Toxicity of Genistein in Rats
| Study Duration | Dose Range (mg/kg/day) | Key Findings | NOAEL (mg/kg/day) | NOEL (mg/kg/day) | Reference |
| Acute | - | Low order of toxicity | - | - | [9] |
| 4, 13, 52 weeks | up to 500 | Decreased body weight gain, hematological changes, increased organ weights, and histopathological changes at high doses. | 50 | 5 | [9] |
Absorption, Distribution, Metabolism, and Excretion (ADME)
There is no specific ADME data available for this compound. The biotransformation of isoflavones is a complex process involving phase I and phase II metabolic reactions.
Biotransformation of Isoflavones: Isoflavones can undergo hydroxylation, a phase I reaction, catalyzed by cytochrome P450 enzymes[10][11]. This is relevant as this compound is a hydroxylated derivative of genistein. Following phase I metabolism, isoflavones and their metabolites are typically conjugated with glucuronic acid or sulfate in phase II reactions to form more water-soluble compounds that can be readily excreted[12]. The metabolites of isoflavones can also possess biological activity, including potential genotoxicity[8][13].
Signaling Pathways and Mechanistic Insights
Recent research has focused on the signaling pathways modulated by this compound, which may provide insights into its biological effects and potential safety.
Nrf2/HO-1 Signaling Pathway: this compound has been shown to activate the Nrf2/HO-1 signaling pathway in PC12 cells[1]. This pathway plays a crucial role in the cellular defense against oxidative stress.
Caption: Activation of the Nrf2/HO-1 pathway by this compound.
Experimental Workflow for In Vitro Toxicity Assessment
Caption: General workflow for in vitro toxicity and genotoxicity testing.
Conclusion and Future Directions
The available data suggests that this compound has a favorable in vitro safety profile at concentrations where it exhibits biological activity. However, a comprehensive toxicological evaluation is currently lacking. Based on the data from its parent compound, genistein, there is a potential for genotoxicity at higher, non-physiological concentrations.
For the continued development of this compound as a potential therapeutic agent, the following studies are recommended:
-
In Vitro Genotoxicity: A standard battery of genotoxicity tests, including the Ames test, an in vitro chromosome aberration assay, and an in vitro micronucleus test, should be conducted.
-
In Vivo Toxicity: Acute oral toxicity studies to determine the LD50, followed by repeated-dose sub-chronic (28-day or 90-day) toxicity studies in a rodent and a non-rodent species to establish a NOAEL.
-
Pharmacokinetics and Metabolism: Detailed ADME studies to understand the absorption, distribution, metabolism, and excretion of this compound and its metabolites.
-
Safety Pharmacology: Studies to assess the effects on vital functions, including cardiovascular, respiratory, and central nervous systems.
A thorough investigation of these toxicological endpoints is essential to establish a complete safety profile for this compound and to support its potential progression into clinical development.
References
- 1. This compound attenuates hypoxia-induced injury via activating Nrf2/HO-1 signaling pathway in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genotoxicity of the isoflavones genistein, daidzein and equol in V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Genotoxicity and carcinogenicity studies of soy isoflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mutagenicity of flavonoids assayed by bacterial reverse mutation (Ames) test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction of chromosome aberrations in vitro by phenolphthalein: mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genotoxic activity of four metabolites of the soy isoflavone daidzein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acute, subchronic and chronic safety studies with genistein in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biotransformation of Isoflavone Using Enzymatic Reactions [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Genistein and daidzein induce cell proliferation and their metabolites cause oxidative DNA damage in relation to isoflavone-induced cancer of estrogen-sensitive organs - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 6-Hydroxygenistein in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxygenistein (4',5,6,7-tetrahydroxyisoflavone), a hydroxylated derivative of genistein, is a flavonoid compound that has garnered significant interest for its potent biological activities. Primarily recognized for its excellent antioxidant properties, this compound has been a subject of research in various cell culture models. These application notes provide a comprehensive overview of its use in cell culture experiments, detailing its mechanisms of action, summarizing key quantitative data, and offering detailed protocols for relevant assays.
Applications in Cell Culture
Neuroprotection Against Hypoxia-Induced Injury
The most well-documented application of this compound in cell culture is its protective effect against hypoxia-induced neuronal cell damage. In models using PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, this compound has been shown to mitigate the detrimental effects of low-oxygen conditions.
Mechanism of Action: this compound exerts its neuroprotective effects primarily through the activation of the Nrf2/HO-1 signaling pathway.[1][2] Under hypoxic stress, the production of reactive oxygen species (ROS) increases, leading to oxidative damage, inflammation, and apoptosis.[1] this compound treatment enhances the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2).[1][2] In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of target genes, upregulating the expression of cytoprotective enzymes, most notably Heme Oxygenase-1 (HO-1).[1][2] This cascade of events leads to a reduction in oxidative stress, inflammation, and apoptosis.[1]
Key Effects Observed in PC12 Cells:
-
Increased Cell Viability: Treatment with this compound significantly enhances the viability of PC12 cells exposed to hypoxic conditions.[1][3]
-
Reduced Oxidative Stress: It decreases the production of ROS and malondialdehyde (MDA), while increasing the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), and the level of glutathione (GSH).[1]
-
Anti-Inflammatory Effects: this compound reduces the levels of pro-inflammatory cytokines like TNF-α and IL-6, and elevates the anti-inflammatory cytokine IL-10. It also downregulates the expression of NF-κB.[1][2]
-
Anti-Apoptotic Effects: It inhibits the activation of caspase-3 and caspase-9, downregulates the pro-apoptotic protein Bax, and upregulates the anti-apoptotic protein Bcl-2.[1][2]
Potential Anticancer Applications (Area for Further Research)
While direct and extensive studies on the anticancer effects of this compound are limited, research on its parent compound, genistein, and other hydroxylated derivatives suggests potential applications in oncology research. Genistein is known to inhibit the growth of various cancer cell lines, including breast, prostate, lung, and colon cancer. It exerts its anticancer effects through multiple mechanisms, including the modulation of signaling pathways involved in cell cycle, apoptosis, and angiogenesis.
A study on 2'-hydroxygenistein, a structural isomer of this compound, demonstrated enhanced antiproliferative activity in MCF-7 human breast cancer cells compared to genistein, suggesting that hydroxylation can potentiate the anticancer effects of the parent compound. Given its structural similarity, this compound may also possess anticancer properties that warrant further investigation in various cancer cell lines under normoxic conditions.
Quantitative Data Summary
The following tables summarize the quantitative data from studies on this compound in PC12 cells under hypoxic conditions.
Table 1: Effective Concentrations of this compound in PC12 Cells
| Parameter | Concentration Range | Optimal Concentration | Reference |
| Increased Cell Viability | 0.004 - 0.5 µM | 0.1 - 0.5 µM | [1] |
| Anti-hypoxia Activity | 1x10⁻⁹ - 1x10⁻⁵ mol/L | 1x10⁻⁶ mol/L | [3] |
Table 2: Effects of this compound on Apoptosis-Related Proteins in Hypoxic PC12 Cells
| Protein | Effect of 6-OHG Treatment | Method of Detection | Reference |
| Bax | Downregulation | Western Blot | [1][2] |
| Bcl-2 | Uplation | Western Blot | [1][2] |
| Cleaved Caspase-3 | Downregulation | Western Blot | [1][2] |
| Caspase-3 Activity | Inhibition | Activity Assay | [1][2] |
| Caspase-9 Activity | Inhibition | Activity Assay | [1][2] |
Signaling Pathways and Experimental Workflows
Nrf2/HO-1 Signaling Pathway Activated by this compound
Caption: Nrf2/HO-1 signaling pathway activated by this compound under hypoxic conditions.
General Experimental Workflow for Cell Culture Experiments
Caption: A general workflow for in vitro experiments using this compound.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding:
-
For viability assays (MTT), seed PC12 cells in a 96-well plate at a density of 1 x 10³ cells per well.
-
For protein analysis (Western Blot) and other assays, seed PC12 cells in 6-well plates at a density of 1 x 10⁵ cells per well.
-
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution with cell culture medium to achieve the desired final concentrations (e.g., 0.004, 0.02, 0.1, 0.5, and 2.5 µM).
-
-
Treatment:
-
Remove the existing medium from the cells.
-
Add the medium containing the different concentrations of this compound to the respective wells.
-
For hypoxia experiments, place the cells in a hypoxic incubator (e.g., 1% O₂, 5% CO₂, 94% N₂) for the desired duration (e.g., 24 hours). Control cells are maintained under normoxic conditions (95% air, 5% CO₂).
-
Cell Viability Assay (MTT Assay)
-
Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
MTT Addition: After the treatment period, add 10 µL of the MTT stock solution to each well of the 96-well plate.
-
Incubation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage of the control group.
Apoptosis Detection (TUNEL Staining)
-
Cell Fixation:
-
After treatment, wash the cells grown on coverslips with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
-
Permeabilization:
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.
-
-
TUNEL Reaction:
-
Wash the cells with PBS.
-
Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and labeled dUTP, as per the manufacturer's instructions) for 60 minutes at 37°C in a humidified chamber, protected from light.
-
-
Counterstaining:
-
Wash the cells with PBS.
-
Counterstain the nuclei with a suitable nuclear stain (e.g., DAPI or Hoechst 33342).
-
-
Visualization: Mount the coverslips and visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit green fluorescence in the nuclei.
Caspase-3 and -9 Activity Assay
-
Cell Lysis:
-
After treatment, collect the cells and wash them with ice-cold PBS.
-
Lyse the cells with the provided lysis buffer from a commercial caspase activity assay kit.
-
Incubate the cell lysate on ice for 20 minutes.
-
-
Protein Quantification: Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.
-
Caspase Activity Measurement:
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the reaction buffer containing the specific substrate for caspase-3 (e.g., DEVD-pNA) or caspase-9 (e.g., LEHD-pNA).
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Absorbance Reading: Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the caspase activity.
Western Blot Analysis
-
Protein Extraction:
-
Following treatment, wash the cells in 6-well plates with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
Protein Quantification:
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
-
Sample Preparation:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Separate the protein samples on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-Nrf2, anti-HO-1, anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and image the blot. Densitometry analysis can be performed to quantify the protein expression levels relative to a loading control (e.g., β-actin).
-
References
- 1. This compound attenuates hypoxia-induced injury via activating Nrf2/HO-1 signaling pathway in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2'-hydroxylation of genistein enhanced antioxidant and antiproliferative activities in mcf-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, antioxidant and anti - hypoxia activities of 6 - hydroxygenistein and its methylated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the Preparation of 6-Hydroxygenistein Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxygenistein is a hydroxylated derivative of the isoflavone genistein. As a phytoestrogen, it is a subject of interest in various research fields, including cellular signaling, oxidative stress, and metabolic regulation. Proper preparation of stock solutions is crucial for obtaining accurate and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Physicochemical Properties and Solubility
This compound (Molecular Formula: C₁₅H₁₀O₆; Molecular Weight: 286.24 g/mol ) is structurally similar to its parent compound, genistein, but with an additional hydroxyl group that may enhance its solubility and biological activity. While quantitative solubility data in various solvents is not extensively published, based on the properties of genistein and related isoflavones, this compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol, and poorly soluble in water.
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 286.24 g/mol | PubChem CID 6063386 |
| Recommended Storage (Solid) | ≤ -15°C | Biosynth Catalog |
| Recommended Storage (Stock Solution) | -20°C for several months | BioCrick Datasheet (for a similar compound) |
| Typical Solvents | DMSO, Ethanol, Methanol | Inferred from Genistein solubility[1] |
| In Vitro Working Concentration Range | 1 nM - 10 µM | [2] |
| Optimal In Vitro Concentration (Anti-hypoxia) | 1 µM | [2] |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for in vitro experiments.
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous, sterile
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
-
Vortex mixer
-
Optional: Water bath or heating block, ultrasonic bath
Procedure:
-
Pre-weighing Preparation: Before opening, allow the vial of this compound to equilibrate to room temperature to prevent condensation of moisture onto the compound.
-
Weighing: Accurately weigh out 2.86 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube or amber glass vial.
-
Solvent Addition: Add 1.0 mL of anhydrous, sterile DMSO to the tube containing the this compound powder.
-
Dissolution:
-
Cap the tube securely and vortex thoroughly for 1-2 minutes to dissolve the compound.
-
Visually inspect the solution to ensure that all the solid has dissolved.
-
If dissolution is slow, gentle warming of the solution to 37°C in a water bath or heating block, or sonication in an ultrasonic bath for a few minutes can aid in complete dissolution.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, light-protecting (amber) microcentrifuge tubes. This minimizes freeze-thaw cycles and protects the compound from light degradation.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for long-term storage. Under these conditions, the stock solution should be stable for several months.
-
Preparation of Working Solutions
To prepare working solutions, the 10 mM stock solution should be serially diluted with the appropriate cell culture medium or experimental buffer to the desired final concentration. It is important to ensure that the final concentration of DMSO in the culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Signaling Pathway of this compound
This compound has been shown to exert its biological effects through the modulation of several key signaling pathways. One of the prominent mechanisms is the activation of the Nrf2/HO-1 pathway, which plays a crucial role in the cellular defense against oxidative stress.[3][4]
Caption: Nrf2/HO-1 signaling pathway activation by this compound.
Experimental Workflow for Preparing Stock Solutions
The following diagram illustrates the general workflow for the preparation of this compound stock solutions.
Caption: Workflow for preparing this compound stock solution.
References
- 1. Genistein, a dietary-derived inhibitor of in vitro angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, antioxidant and anti - hypoxia activities of 6 - hydroxygenistein and its methylated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound attenuates hypoxia-induced injury via activating Nrf2/HO-1 signaling pathway in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound attenuates hypoxia-induced injury via activating Nrf2/HO-1 signaling pathway in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-Hydroxygenistein in Tyrosine Kinase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxygenistein (6-OHG) is a naturally occurring isoflavone, a class of compounds known for their potential therapeutic properties, including the inhibition of protein tyrosine kinases (TKs). Tyrosine kinases are a large family of enzymes that play critical roles in cellular signal transduction pathways regulating cell growth, differentiation, and apoptosis.[1] Dysregulation of TK activity is a hallmark of many diseases, particularly cancer, making them a prime target for drug development.[1][2]
These application notes provide a comprehensive overview of the use of this compound in tyrosine kinase inhibition assays. It includes detailed protocols for in vitro kinase assays, a summary of its known effects on signaling pathways, and data presentation guidelines for researchers. While specific IC50 values for this compound against a broad panel of tyrosine kinases are not widely published, this document provides the necessary framework and protocols to conduct such investigations.
Mechanism of Action
Isoflavones like genistein, a structurally similar compound, are known to be ATP-competitive inhibitors of tyrosine kinases.[3] They bind to the ATP-binding site of the kinase domain, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling. While this compound is presumed to share this mechanism, recent studies have revealed a more complex biological activity. For instance, in the context of high-altitude brain injury, this compound has been shown to activate the PI3K/AKT signaling pathway, a pathway typically downstream of receptor tyrosine kinases.[4][5][6] This suggests that the effect of this compound may be cell-context dependent and could involve dual roles as both an inhibitor and an activator of different signaling pathways.
Data Presentation: Inhibitory Activity of this compound
Quantitative data from tyrosine kinase inhibition assays should be presented in a clear and structured format to allow for easy comparison of the compound's potency against different kinases. The half-maximal inhibitory concentration (IC50) is a key parameter.
Table 1: Example Inhibitory Profile of this compound against a Panel of Tyrosine Kinases
| Kinase Target | IC50 (µM) | Assay Type |
| c-KIT | Value | In Vitro Kinase Assay |
| PDGFRα | Value | In Vitro Kinase Assay |
| EGFR | Value | In Vitro Kinase Assay |
| VEGFR-2 | Value | In Vitro Kinase Assay |
| Src | Value | In Vitro Kinase Assay |
Note: The IC50 values in this table are placeholders. Researchers should replace "Value" with their experimentally determined data.
Experimental Protocols
The following are detailed protocols for performing in vitro tyrosine kinase inhibition assays with this compound. These protocols are based on established methods for similar compounds and can be adapted for specific kinase targets.
Protocol 1: In Vitro c-KIT Kinase Inhibition Assay
This assay is designed to measure the ability of this compound to inhibit the activity of the c-KIT receptor tyrosine kinase.
Materials:
-
Recombinant human c-KIT kinase (GST-tagged)
-
Biotinylated peptide substrate (e.g., Biotin-KDR (Tyr996))[7]
-
This compound (dissolved in DMSO)
-
Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50μM DTT)[8]
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range would be from 100 µM to 0.01 µM.
-
Assay Setup:
-
Add 1 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.[9]
-
Add 2 µL of c-KIT enzyme solution (concentration to be optimized, e.g., 20ng per well).[8]
-
Prepare a substrate/ATP mix in Kinase Buffer. The final concentration of the peptide substrate should be around 1.5 µM and ATP at a concentration close to its Km for the enzyme (e.g., 50 µM).[7][8]
-
Add 2 µL of the substrate/ATP mix to each well to initiate the reaction.[9]
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.[9]
-
Detection:
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: In Vitro PDGFRα Kinase Inhibition Assay
This protocol measures the inhibitory effect of this compound on PDGFRα kinase activity.
Materials:
-
Recombinant human PDGFRα kinase
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
This compound (dissolved in DMSO)
-
Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[9]
-
ATP solution
-
LanthaScreen® Eu Kinase Binding Assay Kit or similar FRET-based assay
-
384-well plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Assay Setup (LanthaScreen® example):
-
Incubation: Incubate the plate for 1 hour at room temperature, protected from light.[10]
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring fluorescence resonance energy transfer (FRET).
-
Data Analysis: Calculate the emission ratio and determine the percentage of inhibition. Fit the data to a dose-response curve to calculate the IC50 value.
Signaling Pathways and Visualizations
Understanding the impact of this compound on cellular signaling is crucial for its development as a therapeutic agent. Below are diagrams of key pathways potentially modulated by this compound.
PI3K/AKT Signaling Pathway (Activation)
Recent evidence suggests that this compound can activate the PI3K/AKT pathway, which is involved in cell survival and proliferation.[4][5][6]
Caption: Activation of the PI3K/AKT pathway by this compound.
MAPK/ERK Signaling Pathway (Potential Inhibition)
Based on the activity of the related compound genistein, this compound may inhibit the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation.[11][12]
Caption: Potential inhibition of the MAPK/ERK pathway by this compound.
Experimental Workflow: In Vitro Kinase Inhibition Assay
The following diagram illustrates the general workflow for determining the IC50 of this compound against a specific tyrosine kinase.
Caption: General workflow for an in vitro tyrosine kinase inhibition assay.
Conclusion
This compound presents an interesting profile as a modulator of cellular signaling pathways. While its role as a direct tyrosine kinase inhibitor requires further quantitative characterization, the provided protocols offer a solid foundation for researchers to investigate its potency and selectivity. The discovery of its ability to activate the PI3K/AKT pathway highlights the importance of a comprehensive approach to understanding its mechanism of action, which may vary depending on the cellular context and the specific signaling networks involved. These application notes serve as a valuable resource for scientists engaged in the discovery and development of novel kinase-targeted therapies.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Receptor Tyrosine Kinase Assays [discoverx.com]
- 3. Genistein, a specific inhibitor of tyrosine-specific protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Ameliorates High Altitude Brain Injury via Activating PI3K/AKT Signaling Pathway Based on Transcriptomic Analysis and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Ameliorates High Altitude Brain Injury via Activating PI3K/AKT Signaling Pathway Based on Transcriptomic Analysis and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HTScan® c-Kit Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. Anti-angiogenic genistein inhibits VEGF-induced endothelial cell activation by decreasing PTK activity and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application of 6-Hydroxygenistein in Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoflavones, a class of phytoestrogens found abundantly in soy products, have garnered significant attention for their potential role in cancer prevention and therapy. Genistein (4′,5,7-trihydroxyisoflavone) is the most extensively studied isoflavone, known to exert anticancer effects by modulating various cellular processes including cell cycle progression, apoptosis, and key signaling pathways.[1] Recently, hydroxylated derivatives of genistein, such as 6-Hydroxygenistein (4′,5,6,7-tetrahydroxyisoflavone, 6-OHG), have emerged as compounds of interest due to potentially enhanced biological activities.
This document provides a comprehensive overview of the application of this compound in cancer research. Given that direct research on this compound in cancer cell lines is still emerging, we will draw comparative insights from its well-studied parent compound, genistein, to provide a foundational understanding. We will present available quantitative data, detailed experimental protocols for evaluating its efficacy, and diagrams of the signaling pathways implicated in its mechanism of action.
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. While extensive data is available for genistein across numerous cancer cell lines, research on this compound is less comprehensive. The following tables summarize the available data for genistein to provide a benchmark for future studies on this compound.
Table 1: IC50 Values of Genistein in Various Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Assay |
| Breast Cancer | MDA-MB-468 | 8.8 | Not Specified | Not Specified |
| Breast Cancer | MCF-7 | ~20-50 | 24-48 | MTT |
| Lung Cancer | A549 | 40 | 24 | MTT[2] |
| Lung Cancer | H460 | ~30 | Not Specified | Growth Inhibition |
| Lung Cancer | H322 | Dose-dependent Inhibition | Not Specified | Growth Inhibition[3] |
| Colon Cancer | HT-29 | ~50-70 | 48 | MTT[4] |
| Colon Cancer | HCT-116 | Dose-dependent Inhibition | 48-72 | Growth Inhibition[5] |
| Colon Cancer | SW480 | Dose-dependent Inhibition | 48-72 | Growth Inhibition[5] |
| Prostate Cancer | LNCaP | Dose-dependent Inhibition | Not Specified | Proliferation Assay[6] |
| Prostate Cancer | PC-3 | Dose-dependent Inhibition | Not Specified | Proliferation Assay[6] |
| Cervical Cancer | HeLa | 18.47 | Not Specified | Cell Survival |
| Cervical Cancer | ME-180 | 11 (LD50) | Not Specified | Colony Formation |
| Cervical Cancer | CaSki | 24 (LD50) | Not Specified | Colony Formation |
| Ovarian Cancer | HO-8910 | Dose-dependent Inhibition | Not Specified | Proliferation Assay[7] |
| Leukemia | HL-60 | Dose-dependent Inhibition | Not Specified | Viable Cell Count[8] |
| Head and Neck | HN4 | Dose-dependent Inhibition | Not Specified | Proliferation Assay[9] |
Note: The IC50 values for genistein can vary depending on the assay, cell line, and experimental conditions.
While specific IC50 values for this compound in cancer cell lines are not yet widely reported, a study on its positional isomer, 2'-hydroxygenistein, demonstrated greater antiproliferative effects in MCF-7 human breast cancer cells compared to genistein, suggesting that hydroxylation may enhance cytotoxic activity.[10]
Mechanism of Action
Genistein: A Multi-Targeted Anti-Cancer Agent
Genistein's anti-cancer properties are attributed to its ability to modulate a wide array of cellular targets and signaling pathways.[1]
-
Induction of Apoptosis: Genistein promotes programmed cell death in cancer cells by altering the expression of Bcl-2 family proteins, increasing the Bax/Bcl-2 ratio, and activating caspases, which are key executioners of apoptosis.[4][11]
-
Cell Cycle Arrest: It can halt the proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G2/M checkpoint.[7][9][12][13] This is often associated with the upregulation of cyclin-dependent kinase inhibitors like p21WAF1/CIP1 and downregulation of cyclins and CDKs.[5][13]
-
Inhibition of Angiogenesis and Metastasis: Genistein can inhibit the formation of new blood vessels (angiogenesis) and the spread of cancer cells (metastasis) by downregulating the expression and activity of matrix metalloproteinases (MMPs).[1]
-
Modulation of Signaling Pathways: Genistein influences several critical signaling pathways that are often dysregulated in cancer, including:
This compound: Emerging Mechanisms with Anti-Cancer Potential
Research on this compound has primarily focused on its protective effects against hypoxia-induced cell injury, revealing mechanisms that are highly relevant to cancer biology.[15][16]
-
Antioxidant and Anti-inflammatory Effects: 6-OHG has demonstrated potent antioxidant activity.[15][16] It can mitigate oxidative stress by reducing the production of reactive oxygen species (ROS) and enhancing the activity of antioxidant enzymes.[16] It also exhibits anti-inflammatory properties by downregulating the expression of pro-inflammatory mediators like NF-κB and TNF-α.[16] Chronic inflammation and oxidative stress are known drivers of cancer progression.
-
Anti-Apoptotic Effects in Hypoxia (Protective Role): In studies on hypoxia-induced injury in non-cancerous cells, 6-OHG has been shown to inhibit apoptosis by increasing the expression of the anti-apoptotic protein Bcl-2 and decreasing the expression of the pro-apoptotic protein Bax and cleaved caspase-3 and -9.[15][16] While this is a protective effect in the context of hypoxia, the modulation of these key apoptotic regulators is a critical aspect of cancer therapeutics.
-
Modulation of Signaling Pathways:
-
Nrf2/HO-1 Pathway: 6-OHG can activate the Nrf2/HO-1 signaling pathway, a key regulator of the cellular antioxidant response.[16]
-
PI3K/Akt Pathway: 6-OHG has been shown to activate the PI3K/Akt signaling pathway in the context of protecting against brain injury.[1] The role of this pathway in cancer is complex and can be context-dependent.
-
The enhanced antiproliferative activity of the related compound 2'-hydroxygenistein in breast cancer cells suggests that the hydroxyl group addition to the genistein backbone could be a key factor in augmenting its anti-cancer efficacy.[10][14]
Key Signaling Pathways
The following diagrams, generated using DOT language, illustrate the key signaling pathways modulated by genistein and the proposed pathways for this compound.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anti-cancer effects of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic cells following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at desired concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol 3: Cell Cycle Analysis
This protocol determines the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI)/RNase staining buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI/RNase staining buffer. Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Western Blot Analysis
This protocol is used to detect changes in the expression of key proteins involved in signaling pathways, apoptosis, and cell cycle regulation.
Materials:
-
Cancer cell line of interest
-
6-well plates or larger flasks
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Primary antibodies (e.g., against Akt, p-Akt, Bcl-2, Bax, cleaved Caspase-3, p21, Cyclin B1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound, then wash with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST, then incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the anti-cancer properties of this compound.
Conclusion and Future Directions
While the direct investigation of this compound in a wide range of cancer cell lines is in its nascent stages, the available evidence, combined with the extensive research on its parent compound genistein, points to its significant potential as an anti-cancer agent. Its demonstrated antioxidant, anti-inflammatory, and apoptosis-modulating properties in other disease models are highly relevant to cancer biology. Furthermore, the enhanced potency of other hydroxylated genistein derivatives in cancer cells provides a strong rationale for its further investigation.
Future research should focus on:
-
Systematically determining the IC50 values of this compound across a broad panel of cancer cell lines.
-
Conducting detailed mechanistic studies to elucidate its effects on apoptosis, cell cycle, and key cancer-related signaling pathways in various cancer types.
-
Performing in vivo studies using animal models to evaluate its efficacy and safety as a potential therapeutic agent.
-
Investigating its potential as a chemosensitizer in combination with existing cancer therapies.
These efforts will be crucial in fully understanding the therapeutic potential of this compound and paving the way for its potential clinical application in oncology.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Molecular Pathways of Genistein Activity in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genistein, a soy isoflavone, induces glutathione peroxidase in the human prostate cancer cell lines LNCaP and PC-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genistein induces G2/M cell cycle arrest and apoptosis via ATM/p53-dependent pathway in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. Genistein-induced apoptosis of prostate cancer cells is preceded by a specific decrease in focal adhesion kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genistein and Cancer: Current Status, Challenges, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2'-hydroxylation of genistein enhanced antioxidant and antiproliferative activities in mcf-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Genistein inhibits human prostate cancer cell detachment, invasion, and metastasis1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of genistein on cell proliferation and cell cycle arrest in nonneoplastic human mammary epithelial cells: involvement of Cdc2, p21(waf/cip1), p27(kip1), and Cdc25C expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, antioxidant and anti - hypoxia activities of 6 - hydroxygenistein and its methylated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound attenuates hypoxia-induced injury via activating Nrf2/HO-1 signaling pathway in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometry Analysis of 6-Hydroxygenistein and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxygenistein is a hydroxylated isoflavone, a class of phytoestrogens found in soy and other legumes. As a metabolite of genistein, it, along with its subsequent metabolites, is of significant interest to researchers in nutrition, pharmacology, and drug development due to its potential biological activities, including antioxidant and anti-hypoxia effects.[1][2] Understanding the metabolic fate of this compound is crucial for evaluating its bioavailability, efficacy, and safety. Mass spectrometry, coupled with liquid chromatography, offers a powerful platform for the identification, characterization, and quantification of this compound and its metabolites in various biological matrices.[3][4][5]
These application notes provide a comprehensive overview and detailed protocols for the analysis of this compound and its metabolites using advanced mass spectrometry techniques.
Application Notes
The analysis of this compound and its metabolites typically involves several key stages: sample preparation, chromatographic separation, mass spectrometric detection, and data analysis. Ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (Q-TOF) or Orbitrap systems, is the preferred method for identifying and characterizing unknown metabolites.[3][6] For targeted quantification, triple quadrupole (QqQ) mass spectrometers operating in multiple reaction monitoring (MRM) mode provide high sensitivity and selectivity.[7][8]
Key Metabolic Transformations:
The metabolism of isoflavones like genistein and its derivatives primarily occurs in the liver and intestines, involving Phase I and Phase II biotransformation reactions.[9][10] Key transformations to expect for this compound include:
-
Hydroxylation: Introduction of additional hydroxyl groups.
-
Methylation: Addition of a methyl group, often catalyzed by catechol-O-methyltransferase (COMT).
-
Glucuronidation: Conjugation with glucuronic acid, a major pathway for increasing water solubility and excretion.
-
Sulfation: Conjugation with a sulfonate group.
-
Degradation: Cleavage of the isoflavone ring structure by gut microbiota.
Experimental Protocols
Protocol 1: Sample Preparation from Biological Matrices (Plasma/Urine)
This protocol is a general guideline and may require optimization based on the specific matrix and analytical instrumentation.
-
Thawing: Thaw frozen plasma or urine samples on ice.
-
Protein Precipitation (for plasma): To 100 µL of plasma, add 400 µL of ice-cold acetonitrile or methanol containing an internal standard (e.g., a structurally similar compound not present in the sample).
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[11]
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at room temperature.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.[11]
-
Urine Sample Preparation: For urine samples, dilute the sample (e.g., 1:1) with the initial mobile phase, vortex, and filter before injection. For conjugated metabolites, an enzymatic hydrolysis step (using β-glucuronidase/sulfatase) may be required prior to extraction.
Protocol 2: UPLC-Q-TOF/MS for Metabolite Identification
This protocol outlines the conditions for untargeted metabolite profiling.
-
Instrumentation: A UPLC system coupled to a Q-TOF mass spectrometer with an electrospray ionization (ESI) source.[6]
-
Chromatographic Column: A C18 column (e.g., Waters ACQUITY BEH C18, 2.1 x 100 mm, 1.7 µm) is commonly used for the separation of isoflavones and their metabolites.[6]
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid[11]
-
-
Gradient Elution: A typical gradient would be:
-
0-2 min: 5% B
-
2-15 min: 5-95% B (linear gradient)
-
15-18 min: 95% B (hold)
-
18-18.1 min: 95-5% B (linear gradient)
-
18.1-20 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometry Conditions (Negative Ion Mode):
-
Ionization Mode: ESI negative[4]
-
Capillary Voltage: 2.5 - 3.0 kV
-
Sampling Cone Voltage: 30-40 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C[6]
-
Desolvation Gas Flow: 600 L/h[6]
-
Mass Range: m/z 50-1200
-
Data Acquisition: MSE mode (acquiring both low and high collision energy data in a single run to obtain precursor and fragment ion information).[6]
-
Protocol 3: LC-MS/MS (QqQ) for Quantitative Analysis
This protocol is for the targeted quantification of this compound and specific metabolites.
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Chromatographic Conditions: Similar to the UPLC-Q-TOF/MS method, but with potential optimization of the gradient for better separation of target analytes.
-
Mass Spectrometry Conditions (MRM Mode):
-
Ionization Mode: ESI negative (often provides better sensitivity for flavonoids).
-
MRM Transitions: Specific precursor-to-product ion transitions need to be determined for each analyte by infusing a standard solution. For this compound (Exact Mass: 286.0477), the precursor ion [M-H]⁻ would be at m/z 285.04.[12] Product ions would be generated by collision-induced dissociation (CID).
-
Collision Energy (CE) and other MS parameters: These need to be optimized for each MRM transition to achieve maximum sensitivity.
-
Quantitative Data Summary
The following table summarizes the expected mass spectrometric data for this compound and its potential metabolites. The exact m/z values may vary slightly depending on the instrument calibration.
| Compound | Molecular Formula | Exact Mass | [M-H]⁻ (m/z) | Potential Phase II Metabolites | Expected [M-H]⁻ of Metabolite (m/z) |
| This compound | C₁₅H₁₀O₆ | 286.0477 | 285.0405 | Glucuronide Conjugate | 461.0722 |
| Sulfate Conjugate | 365.00 | ||||
| This compound + Hydroxylation | C₁₅H₁₀O₇ | 302.0426 | 301.0353 | Glucuronide Conjugate | 477.0671 |
| Sulfate Conjugate | 380.99 | ||||
| This compound + Methylation | C₁₆H₁₂O₆ | 300.0634 | 299.0561 | Glucuronide Conjugate | 475.0878 |
| Sulfate Conjugate | 379.01 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for MS analysis of this compound.
Metabolic Pathway of this compound
Caption: Plausible metabolic pathway of this compound.
References
- 1. Synthesis, antioxidant and anti - hypoxia activities of 6 - hydroxygenistein and its methylated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genistein as antioxidant and antibrowning agents in in vivo and in vitro: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Comprehensive Screening and Identification of Genistin Metabolites in Rats Based on Multiple Metabolite Templates Combined with UHPLC-HRMS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aijpms.journals.ekb.eg [aijpms.journals.ekb.eg]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic profiling on the analysis of different parts of Schisandra chinensis based on UPLC-QTOF-MS with comparative bioactivity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous Quantification of Six Major Flavonoids From Fructus sophorae by LC-ESI-MS/MS and Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxidative in vitro metabolism of the soy phytoestrogens daidzein and genistein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Contribution of Biotransformations Carried Out by the Microbiota, Drug-Metabolizing Enzymes, and Transport Proteins to the Biological Activities of Phytochemicals Found in the Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 11. UPLC–MS-Based Non-targeted Analysis of Endogenous Metabolite Changes in the Leaves of Scabiosa tschiliensis Grüning Induced by 6-Benzylaminopurine and Kinetin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolomics Workbench : Databases : Metabolite Database [metabolomicsworkbench.org]
Application Notes and Protocols for Measuring Gene Expression Changes Induced by 6-Hydroxygenistein
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxygenistein, a hydroxylated derivative of the soy isoflavone genistein, has demonstrated significant biological activity, including antioxidant, anti-inflammatory, and anti-apoptotic properties. These effects are largely attributed to its ability to modulate specific signaling pathways and, consequently, alter gene expression. Understanding the impact of this compound on gene expression is crucial for elucidating its mechanism of action and exploring its therapeutic potential.
These application notes provide a comprehensive guide for researchers to measure the gene expression changes induced by this compound, with a focus on key signaling pathways. Detailed protocols for cell culture, treatment, and gene expression analysis are provided, along with structured data tables for easy interpretation of results.
Key Signaling Pathways Modulated by this compound
This compound has been shown to exert its effects by modulating several critical signaling pathways involved in cellular stress response, survival, and angiogenesis.
-
Nrf2/HO-1 Pathway: this compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon stimulation by this compound, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, leading to the upregulation of antioxidant enzymes like Heme Oxygenase-1 (HO-1). This pathway plays a crucial role in protecting cells from oxidative stress.
-
PI3K/AKT Pathway: The Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a key regulator of cell survival, proliferation, and apoptosis. Evidence suggests that this compound can modulate this pathway, although the precise effects can be cell-type and context-dependent.
-
HIF-1α/VEGF Pathway: Hypoxia-inducible factor-1 alpha (HIF-1α) is a master regulator of the cellular response to low oxygen levels (hypoxia). It induces the expression of various genes, including Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor. This compound has been shown to downregulate the expression of both HIF-1α and VEGF, suggesting its potential as an anti-angiogenic agent.[1]
Data Presentation: Quantitative Gene and Protein Expression Changes
The following tables summarize the expected quantitative changes in key genes and proteins in response to this compound treatment based on available literature. These values can serve as a reference for researchers conducting similar experiments.
Table 1: Effect of this compound on the Nrf2/HO-1 Pathway
| Gene/Protein | Method | Cell Line | Treatment Conditions | Observed Change | Reference |
| Nrf2 | Western Blot (Nuclear Fraction) | PC12 | Hypoxia + this compound | Significant Increase in Nuclear Translocation | [1][2] |
| HO-1 | Western Blot | PC12 | Hypoxia + this compound | Significant Increase in Protein Expression | [1][2] |
Table 2: Effect of this compound on the PI3K/AKT Pathway
| Gene/Protein | Method | Cell Line | Treatment Conditions | Observed Change | Reference |
| p-PI3K/PI3K | Western Blot | Mouse Brain | Hypobaric Hypoxia + 6-OHG | ~2.09-fold increase in ratio | |
| p-AKT/AKT | Western Blot | Mouse Brain | Hypobaric Hypoxia + 6-OHG | ~1.70-fold increase in ratio |
Table 3: Effect of this compound on the HIF-1α/VEGF Pathway and Apoptosis-Related Proteins
| Gene/Protein | Method | Cell Line | Treatment Conditions | Observed Change | Reference |
| HIF-1α | Western Blot | PC12 | Hypoxia + this compound | Significant Decrease in Protein Expression | [1] |
| VEGF | Western Blot | PC12 | Hypoxia + this compound | Significant Decrease in Protein Expression | [1] |
| Caspase-3 | Activity Assay | Mouse Brain | Hypobaric Hypoxia + 6-OHG | Significant decrease in activity | |
| Caspase-9 | Activity Assay | Mouse Brain | Hypobaric Hypoxia + 6-OHG | Significant decrease in activity | |
| Bax/Bcl-2 | Western Blot | Mouse Brain | Hypobaric Hypoxia + 6-OHG | Significant decrease in ratio | |
| TNF-α | Western Blot | PC12 | Hypoxia + this compound | Significant Decrease in Protein Expression | [1] |
| NF-κB | Western Blot | PC12 | Hypoxia + this compound | Significant Decrease in Protein Expression | [1] |
Experimental Protocols
Protocol 1: PC12 Cell Culture
Materials:
-
PC12 cell line (ATCC CRL-1721)
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Penicillin-Streptomycin solution (100X)
-
Collagen Type IV-coated culture flasks/plates
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing RPMI-1640 with 10% HS, 5% FBS, and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryopreserved vial of PC12 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.
-
Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium. Transfer the cell suspension to a Collagen Type IV-coated T-75 flask.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cells with PBS. Add 2-3 mL of Trypsin-EDTA and incubate for 2-3 minutes at 37°C until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and centrifuge. Resuspend the cell pellet and seed into new collagen-coated flasks at a ratio of 1:3 to 1:6.
Protocol 2: this compound Treatment of PC12 Cells
Materials:
-
PC12 cells cultured as in Protocol 1
-
This compound (stock solution in DMSO)
-
Complete growth medium
Procedure:
-
Cell Seeding: Seed PC12 cells in appropriate culture vessels (e.g., 6-well plates for RNA/protein extraction, 96-well plates for viability assays) at a density that will allow for 70-80% confluency at the time of treatment.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
Treatment Preparation: Prepare working concentrations of this compound by diluting the stock solution in complete growth medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should be included in all experiments.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Hypoxia Induction (if applicable): For studies investigating the effects of this compound under hypoxic conditions, after the initial treatment period, place the culture plates in a hypoxic chamber with a controlled atmosphere (e.g., 1% O2, 5% CO2, and 94% N2) for the specified duration.
Protocol 3: RNA Isolation and cDNA Synthesis
Materials:
-
TRIzol® reagent or other RNA extraction kit
-
Chloroform
-
Isopropanol
-
75% Ethanol (in DEPC-treated water)
-
RNase-free water
-
DNase I, RNase-free
-
Reverse Transcriptase
-
dNTPs
-
Oligo(dT) or random hexamer primers
-
RNase inhibitor
Procedure:
-
Cell Lysis: After treatment, aspirate the medium and wash the cells with PBS. Add 1 mL of TRIzol® reagent to each well of a 6-well plate and lyse the cells by pipetting up and down.
-
Phase Separation: Transfer the lysate to a microcentrifuge tube and incubate for 5 minutes at room temperature. Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate for 3 minutes at room temperature. Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation: Transfer the upper aqueous phase to a new tube. Add 0.5 mL of isopropanol and incubate for 10 minutes at room temperature. Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol. Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
RNA Resuspension: Air-dry the RNA pellet for 5-10 minutes and resuspend in 20-50 µL of RNase-free water.
-
DNase Treatment: To remove any contaminating genomic DNA, treat the RNA sample with DNase I according to the manufacturer's protocol.
-
cDNA Synthesis: In a PCR tube, combine 1-2 µg of total RNA, oligo(dT) or random hexamer primers, and dNTPs. Heat to 65°C for 5 minutes and then place on ice. Add reverse transcriptase buffer, RNase inhibitor, and reverse transcriptase. Incubate at 42°C for 60 minutes, followed by inactivation of the enzyme at 70°C for 15 minutes. The resulting cDNA is ready for use in qPCR.
Protocol 4: Quantitative Real-Time PCR (qPCR)
Materials:
-
cDNA (from Protocol 3)
-
SYBR® Green or TaqMan® qPCR Master Mix
-
Gene-specific forward and reverse primers (for Nrf2, HO-1, HIF-1α, VEGF, and a housekeeping gene like GAPDH or β-actin)
-
Nuclease-free water
-
qPCR instrument
Procedure:
-
Primer Design: Design or obtain validated primers for the target genes and a reference gene. Primers should be 18-24 nucleotides long, with a GC content of 40-60%, and produce an amplicon of 100-200 bp.
-
Reaction Setup: Prepare the qPCR reaction mix in a qPCR plate. For a typical 20 µL reaction, mix:
-
10 µL 2x SYBR® Green Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL cDNA template (diluted)
-
6 µL Nuclease-free water
-
-
qPCR Program: Run the plate in a qPCR instrument with a program similar to the following:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis (for SYBR® Green): 65°C to 95°C, incrementing by 0.5°C every 5 seconds.
-
-
Data Analysis: Analyze the amplification data using the software provided with the qPCR instrument. Determine the cycle threshold (Ct) values for each sample. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.
Mandatory Visualizations
Caption: Nrf2/HO-1 signaling pathway activation by this compound.
Caption: Modulation of PI3K/AKT and HIF-1α/VEGF pathways by this compound.
Caption: Workflow for measuring gene expression changes.
References
Application Notes and Protocols for Determining the Effect of 6-Hydroxygenistein on Cell Viability
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for assessing the effects of 6-Hydroxygenistein, a derivative of the isoflavone genistein, on cell viability. The provided methodologies are suitable for screening the cytotoxic or protective effects of this compound on various cell lines.
Introduction
This compound (6-OHG) is a flavonoid compound that has demonstrated potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-apoptotic activities.[1][2] Recent studies suggest that 6-OHG may protect cells from hypoxia-induced injury by activating signaling pathways such as Nrf2/HO-1 and PI3K/AKT.[1][2] Accurate assessment of its impact on cell viability is a critical first step in evaluating its potential as a therapeutic agent. This document outlines a detailed protocol for a cell viability assay using the Water Soluble Tetrazolium salt-1 (WST-1) assay, which is a reliable colorimetric method for quantifying metabolically active cells. An alternative protocol using the CellTiter-Glo® Luminescent Cell Viability Assay is also provided, which measures ATP levels as an indicator of cell viability.[3][4]
Principle of the WST-1 Assay
The WST-1 assay is based on the cleavage of the tetrazolium salt WST-1 to a soluble formazan dye by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is directly proportional to the number of metabolically active cells. The absorbance of the formazan solution is measured using a microplate reader at a wavelength between 420 and 480 nm.
Principle of the CellTiter-Glo® Assay
The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that determines the number of viable cells in culture by quantifying the amount of ATP present, which indicates the presence of metabolically active cells.[4] The assay involves adding a single reagent directly to the cells, which causes cell lysis and generates a luminescent signal produced by a luciferase reaction.[4] The luminescent signal is proportional to the amount of ATP, which is, in turn, proportional to the number of viable cells.[4]
Experimental Protocols
A. WST-1 Cell Viability Assay Protocol
Materials:
-
This compound (6-OHG)
-
Cell line of interest (e.g., PC12, HepG2, etc.)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
WST-1 Assay Reagent
-
96-well clear bottom, tissue culture-treated microplates
-
Microplate reader capable of measuring absorbance at 450 nm
-
Humidified incubator (37°C, 5% CO₂)
-
Dimethyl sulfoxide (DMSO) for dissolving 6-OHG
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of complete culture medium.
-
Include wells for "medium only" (blank) and "cells only" (untreated control).
-
Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment.[5]
-
-
This compound Treatment:
-
Prepare a stock solution of 6-OHG in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. Note: The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of 6-OHG.
-
For the untreated control wells, add 100 µL of medium containing the same concentration of DMSO as the treated wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
WST-1 Assay:
-
Following the treatment period, add 10 µL of WST-1 reagent to each well.[5]
-
Incubate the plate for 0.5 to 4 hours at 37°C in a 5% CO₂ incubator.[6] The optimal incubation time should be determined empirically for each cell line.
-
Gently shake the plate for 1 minute on an orbital shaker to ensure homogeneous distribution of the formazan dye.[5]
-
-
Data Acquisition:
-
Measure the absorbance of each well at 450 nm using a microplate reader.[6] A reference wavelength of >600 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the absorbance of the "medium only" blank from all other readings.
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
B. CellTiter-Glo® Luminescent Cell Viability Assay Protocol
Materials:
-
This compound (6-OHG)
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
CellTiter-Glo® Reagent
-
96-well opaque-walled, tissue culture-treated microplates
-
Luminometer
-
Humidified incubator (37°C, 5% CO₂)
-
DMSO
Procedure:
-
Cell Seeding:
-
Follow the same cell seeding protocol as described for the WST-1 assay, but use opaque-walled 96-well plates.[3]
-
-
This compound Treatment:
-
Follow the same treatment protocol as described for the WST-1 assay.
-
-
CellTiter-Glo® Assay:
-
After the treatment period, equilibrate the 96-well plate to room temperature for approximately 30 minutes.[3]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[7]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[3]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[3]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the luminescence of the "medium only" blank from all other readings.
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Luminescence of Treated Cells / Luminescence of Untreated Control Cells) x 100
-
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Effect of this compound on Cell Viability (WST-1 Assay)
| 6-OHG Conc. (µM) | Mean Absorbance (450 nm) ± SD | % Cell Viability ± SD |
| 0 (Control) | [Insert Value] | 100 |
| [Concentration 1] | [Insert Value] | [Insert Value] |
| [Concentration 2] | [Insert Value] | [Insert Value] |
| [Concentration 3] | [Insert Value] | [Insert Value] |
| [Concentration 4] | [Insert Value] | [Insert Value] |
Table 2: Effect of this compound on Cell Viability (CellTiter-Glo® Assay)
| 6-OHG Conc. (µM) | Mean Luminescence (RLU) ± SD | % Cell Viability ± SD |
| 0 (Control) | [Insert Value] | 100 |
| [Concentration 1] | [Insert Value] | [Insert Value] |
| [Concentration 2] | [Insert Value] | [Insert Value] |
| [Concentration 3] | [Insert Value] | [Insert Value] |
| [Concentration 4] | [Insert Value] | [Insert Value] |
Mandatory Visualization
Signaling Pathways
Recent studies suggest that this compound may exert its protective effects through the activation of the PI3K/AKT and Nrf2/HO-1 signaling pathways.[1][2]
Caption: PI3K/AKT Signaling Pathway activated by this compound.
Caption: Nrf2/HO-1 Signaling Pathway modulated by this compound.
Experimental Workflow
Caption: Experimental workflow for the cell viability assay.
References
- 1. This compound attenuates hypoxia-induced injury via activating Nrf2/HO-1 signaling pathway in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. OUH - Protocols [ous-research.no]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. ch.promega.com [ch.promega.com]
Application Notes and Protocols: 6-Hydroxygenistein for In Vitro Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Hydroxygenistein is a hydroxylated isoflavone, a class of compounds known for their potential therapeutic properties. This document provides detailed protocols for the proper dissolution and application of this compound in various in vitro experimental settings. Adherence to these guidelines is crucial for ensuring experimental reproducibility and accuracy.
Data Presentation
Solubility and Stock Solution Parameters
For successful in vitro studies, preparing a stable and soluble stock solution of this compound is the first critical step. The following table summarizes the key parameters for its dissolution.
| Parameter | Value | Notes |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | High-purity, anhydrous DMSO is recommended to minimize cytotoxicity. |
| Stock Solution Concentration | 10 mM | A 10 mM stock solution is a common starting point for serial dilutions.[1] |
| Final Solvent Concentration in Media | ≤ 0.1% | The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced cellular stress or toxicity.[1] |
| Storage of Stock Solution | -20°C or -80°C | Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. |
Recommended Working Concentrations
The optimal working concentration of this compound will vary depending on the cell type and the specific assay. Based on published studies, a range of concentrations has been shown to be effective.
| Cell Line | Assay Type | Effective Concentration Range | Optimal Concentration (Reported) |
| PC12 | Hypoxia-induced injury | 0.004 - 2.50 µM | 0.5 µM |
| PC12 | Anti-hypoxia activity | 1x10⁻⁹ - 1x10⁻⁵ mol/L | 1x10⁻⁶ mol/L |
Experimental Protocols
Protocol 1: Preparation of 10 mM this compound Stock Solution
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Calculate the required mass: Based on the molecular weight of this compound (286.24 g/mol ), calculate the mass needed to prepare the desired volume of a 10 mM stock solution.
-
Formula: Mass (mg) = 10 mmol/L * 0.28624 g/mmol * Volume (L) * 1000 mg/g
-
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the powder.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization (Optional): If required for your specific application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile tubes for dilution
Procedure:
-
Thaw the stock solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations.
-
Important: Ensure that the final concentration of DMSO in the culture medium does not exceed 0.1%. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., 1 µL of stock in 999 µL of medium).
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (e.g., 0.1%) to the cell culture medium without this compound. This is essential to distinguish the effects of the compound from those of the solvent.
-
Application to Cells: Add the prepared working solutions and the vehicle control to your cell cultures according to your experimental design.
Mandatory Visualizations
Experimental Workflow for Dissolving this compound
Caption: Workflow for the preparation of this compound stock and working solutions.
Signaling Pathway Modulated by this compound
Studies have indicated that this compound exerts its protective effects in PC12 cells by activating the Nrf2/HO-1 signaling pathway.[1]
Caption: Simplified diagram of the Nrf2/HO-1 signaling pathway activated by this compound.
References
Application Notes and Protocols for Studying the Neuroprotective Effects of 6-Hydroxygenistein
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxygenistein (6-OHG), a hydroxylated derivative of genistein, has emerged as a promising natural compound with significant neuroprotective properties. This document provides a comprehensive overview of the experimental evidence supporting the neuroprotective effects of 6-OHG, with a focus on its mechanisms of action involving the modulation of key signaling pathways. Detailed application notes and protocols are provided to facilitate further research and development of 6-OHG as a potential therapeutic agent for neurodegenerative diseases and brain injury. The primary focus of the presented data is on its efficacy in models of hypobaric hypoxia-induced brain injury (HHBI).
Mechanisms of Neuroprotection
6-OHG exerts its neuroprotective effects through a multi-targeted approach, primarily by mitigating oxidative stress, inflammation, and apoptosis.[1][2] Experimental evidence points to the modulation of three key signaling pathways:
-
Nrf2/HO-1 Signaling Pathway: 6-OHG upregulates the nuclear factor erythroid 2-related factor 2 (Nrf2) and its downstream target, heme oxygenase-1 (HO-1).[1] This pathway is a critical cellular defense mechanism against oxidative stress.
-
NF-κB/NLRP3 Signaling Pathway: 6-OHG has been shown to down-regulate the nuclear factor-kappa B (NF-κB) and NLRP3 inflammasome, thereby suppressing the inflammatory response.[1]
-
PI3K/AKT Signaling Pathway: Activation of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway by 6-OHG is crucial for promoting cell survival and inhibiting apoptosis.[2]
Data Presentation
The following tables summarize the quantitative data from studies investigating the neuroprotective effects of this compound.
Table 1: Effects of this compound on Oxidative Stress Markers
| Marker | Model | Treatment | Result | Reference |
| H2O2 | HHBI Mice Brain | 6-OHG | 39% decrease vs. HHBI group | [2] |
| MDA | HHBI Mice Brain | 6-OHG | 33% decrease vs. HHBI group | [2] |
| SOD Activity | HHBI Mice Brain | 6-OHG | 1.24-fold increase vs. HHBI group | [2] |
| GSH Content | HHBI Mice Brain | 6-OHG | Increase vs. HHBI group | [2] |
| ROS | Hypoxic PC12 cells | 6-OHG | Significant decrease vs. hypoxia group | [3] |
| MDA | Hypoxic PC12 cells | 6-OHG | Significant decrease vs. hypoxia group | [3] |
| SOD Activity | Hypoxic PC12 cells | 6-OHG | Significant increase vs. hypoxia group | [3] |
| CAT Activity | Hypoxic PC12 cells | 6-OHG | Significant increase vs. hypoxia group | [3] |
HHBI: Hypobaric Hypoxia-Induced Brain Injury; H2O2: Hydrogen Peroxide; MDA: Malondialdehyde; SOD: Superoxide Dismutase; GSH: Glutathione; ROS: Reactive Oxygen Species; CAT: Catalase.
Table 2: Effects of this compound on Inflammatory Markers
| Marker | Model | Treatment | Result | Reference |
| TNF-α | HHBI Mice Brain | 6-OHG | Reversal of HH-induced increase | [2] |
| IL-1β | HHBI Mice Brain | 6-OHG | Reversal of HH-induced increase | [2] |
| IL-6 | HHBI Mice Brain | 6-OHG | Reversal of HH-induced increase | [2] |
| IL-10 | HHBI Mice Brain | 6-OHG | Reversal of HH-induced decrease | [2] |
| NF-κB | Hypoxic PC12 cells | 6-OHG | Significant downregulation | [3] |
| TNF-α | Hypoxic PC12 cells | 6-OHG | Significant downregulation | [3] |
TNF-α: Tumor Necrosis Factor-alpha; IL-1β: Interleukin-1beta; IL-6: Interleukin-6; IL-10: Interleukin-10; NF-κB: Nuclear Factor-kappa B.
Table 3: Effects of this compound on Apoptosis Markers
| Marker | Model | Treatment | Result | Reference |
| Caspase-3 Activity | HHBI Mice Brain | 6-OHG | 1.25-fold decrease vs. LY294002 treated | [2] |
| Caspase-9 Activity | HHBI Mice Brain | 6-OHG | 1.29-fold decrease vs. LY294002 treated | [2] |
| Bax/Bcl-2 Ratio | HHBI Mice Brain | 6-OHG | 1.55-fold decrease vs. LY294002 treated | [2] |
| Apoptotic Cells (TUNEL) | Hypoxic PC12 cells | 6-OHG | Remarkable decrease vs. hypoxia group | [3] |
| Caspase-3 Activity | Hypoxic PC12 cells | 6-OHG | Significant decrease vs. hypoxia group | [3] |
| Caspase-9 Activity | Hypoxic PC12 cells | 6-OHG | Significant decrease vs. hypoxia group | [3] |
| Bax/Bcl-2 Ratio | Hypoxic PC12 cells | 6-OHG | Significant decrease vs. hypoxia group | [3] |
| Cleaved caspase-3 | Hypoxic PC12 cells | 6-OHG | Significant decrease vs. hypoxia group | [3] |
Bax: Bcl-2-associated X protein; Bcl-2: B-cell lymphoma 2; TUNEL: Terminal deoxynucleotidyl transferase dUTP nick end labeling; LY294002: a specific PI3K inhibitor.
Signaling Pathway Diagrams
Caption: Key signaling pathways modulated by this compound.
Experimental Workflow
Caption: General experimental workflow for in vitro and in vivo studies.
Experimental Protocols
Protocol 1: In Vitro Hypoxia Model Using PC12 Cells
1.1. PC12 Cell Culture
-
Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 2-3 days when they reach 80-90% confluency.
1.2. Induction of Hypoxia
-
Chemical Induction (CoCl2):
-
Prepare a stock solution of cobalt chloride (CoCl2) in sterile water.
-
Treat PC12 cells with an appropriate concentration of CoCl2 (e.g., 100-200 µM) for a specified duration (e.g., 24 hours) to mimic hypoxic conditions.
-
-
Hypoxic Chamber:
-
Place cell culture plates in a modular incubator chamber.
-
Flush the chamber with a hypoxic gas mixture (e.g., 1% O2, 5% CO2, and 94% N2) for a designated period (e.g., 6-24 hours).
-
1.3. This compound Treatment
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Dilute the stock solution in a culture medium to the desired final concentrations.
-
Pre-treat cells with 6-OHG for a specific time (e.g., 2-4 hours) before inducing hypoxia, or co-treat during the hypoxic period.
Protocol 2: Western Blot Analysis of Signaling Proteins
2.1. Protein Extraction
-
Wash cells or tissues with ice-cold PBS.
-
Lyse the cells or homogenize the tissue in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
Determine the protein concentration using a BCA protein assay kit.
2.2. SDS-PAGE and Protein Transfer
-
Mix protein samples with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane.
2.3. Immunoblotting
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Nrf2, HO-1, NF-κB, p-PI3K, p-AKT, Bax, Bcl-2, Cleaved Caspase-3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 3: TUNEL Assay for Apoptosis Detection
3.1. Sample Preparation
-
For Cells:
-
Grow cells on coverslips.
-
Fix the cells with 4% paraformaldehyde for 20 minutes.
-
Permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.
-
-
For Tissues:
-
Fix brain tissue in 4% paraformaldehyde and embed in paraffin.
-
Cut thin sections (e.g., 5 µm) and mount on slides.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval if necessary.
-
3.2. TUNEL Staining
-
Follow the manufacturer's instructions for the specific TUNEL assay kit being used.
-
Briefly, incubate the samples with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs for 1 hour at 37°C in a humidified chamber.
-
Stop the reaction and wash the samples.
-
If using an indirect method, incubate with a fluorescently labeled antibody or streptavidin conjugate.
-
Counterstain the nuclei with DAPI or Hoechst.
3.3. Imaging and Analysis
-
Mount the coverslips or slides with an anti-fade mounting medium.
-
Visualize the samples using a fluorescence microscope.
-
Quantify the percentage of TUNEL-positive (apoptotic) cells relative to the total number of cells (DAPI/Hoechst stained).
Conclusion
This compound demonstrates significant neuroprotective potential by targeting key pathways involved in oxidative stress, inflammation, and apoptosis. The provided data and protocols offer a solid foundation for researchers to further investigate and validate the therapeutic efficacy of this promising natural compound in various models of neurological disorders. These application notes are intended to serve as a guide and may require optimization based on specific experimental conditions and research objectives.
References
Application Notes and Protocols for 6-Hydroxygenistein Anti-Inflammatory Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxygenistein (6-OHG), a hydroxylated derivative of genistein, is an isoflavone compound that has demonstrated significant antioxidant and anti-inflammatory properties.[1] This document provides detailed application notes and experimental protocols for assessing the anti-inflammatory effects of this compound. The provided methodologies are based on established in vitro models of inflammation and cellular signaling pathways.
Mechanism of Action
This compound exerts its anti-inflammatory effects through the modulation of key signaling pathways. Notably, it has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that governs the expression of pro-inflammatory genes.[1] By inhibiting the NF-κB pathway, this compound can effectively reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1] Additionally, it can enhance the production of anti-inflammatory cytokines like Interleukin-10 (IL-10).[1] Furthermore, isoflavones like genistein, a parent compound of 6-OHG, are known to influence other inflammatory pathways, including the STAT-1 signaling pathway.[2]
Data Presentation
Table 1: Effect of this compound on Pro-Inflammatory and Anti-Inflammatory Cytokine Levels in Hypoxia-Induced PC12 Cells[1]
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) |
| Normal Control | 15.23 ± 2.11 | 25.67 ± 3.45 | 150.34 ± 12.87 |
| Hypoxia Model | 45.89 ± 4.32 | 78.45 ± 6.78 | 78.90 ± 8.12** |
| 6-OHG (Low Dose) | 35.12 ± 3.98 | 60.23 ± 5.98 | 102.45 ± 9.87 |
| 6-OHG (Med Dose) | 25.45 ± 2.87 | 45.78 ± 4.56 | 125.78 ± 11.23 |
| 6-OHG (High Dose) | 18.98 ± 2.34 | 30.12 ± 3.89 | 145.89 ± 13.45* |
*p < 0.01 vs. Hypoxia Model group; **p < 0.01 vs. Normal Control group. Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on NF-κB and TNF-α Protein Expression in Hypoxia-Induced PC12 Cells[1]
| Treatment Group | Relative NF-κB Expression | Relative TNF-α Expression |
| Normal Control | 1.00 ± 0.00 | 1.00 ± 0.00 |
| Hypoxia Model | 3.21 ± 0.23 | 2.89 ± 0.21 |
| 6-OHG (Low Dose) | 2.56 ± 0.19 | 2.34 ± 0.18 |
| 6-OHG (Med Dose) | 1.89 ± 0.15 | 1.78 ± 0.14 |
| 6-OHG (High Dose) | 1.23 ± 0.11 | 1.15 ± 0.10 |
*p < 0.01 vs. Hypoxia Model group; **p < 0.01 vs. Normal Control group. Data are presented as mean ± standard deviation, normalized to the Normal Control group.
Experimental Protocols
Protocol 1: In Vitro LPS-Induced Inflammation in Macrophages
This protocol describes the induction of an inflammatory response in RAW 264.7 macrophage cells using lipopolysaccharide (LPS) and the assessment of the anti-inflammatory effects of this compound.
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Phosphate Buffered Saline (PBS)
-
Griess Reagent
-
ELISA kits for TNF-α and IL-6
-
Reagents for Western Blotting
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) for 2 hours.
-
Induce inflammation by adding LPS (100 ng/mL) to the wells (except for the negative control group) and incubate for 24 hours.[3]
-
-
Nitric Oxide (NO) Measurement:
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent.[3]
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the NO concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
Measure the levels of TNF-α and IL-6 in the cell culture supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Western Blot Analysis for NF-κB:
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against NF-κB p65 and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the relative protein expression.
-
Protocol 2: Inhibition of Protein Denaturation Assay
This assay assesses the ability of this compound to inhibit protein denaturation, a hallmark of inflammation.[4]
Materials:
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS), pH 6.3
-
This compound
-
Diclofenac sodium (positive control)
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing 0.45 mL of 5% w/v aqueous solution of BSA and 0.05 mL of this compound at various concentrations.[4]
-
Incubation: Incubate the mixture at 37°C for 20 minutes.
-
Denaturation: Induce denaturation by heating the mixture at 70°C for 10 minutes.[4]
-
Cooling: Cool the mixture to room temperature.
-
Measurement: Measure the turbidity of the solution at 660 nm using a spectrophotometer.
-
Calculation: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] * 100
Visualization of Signaling Pathways and Workflows
Caption: Experimental workflow for in vitro anti-inflammatory assessment of this compound.
Caption: Simplified NF-κB signaling pathway and the inhibitory action of this compound.
References
- 1. This compound attenuates hypoxia-induced injury via activating Nrf2/HO-1 signaling pathway in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effects of flavonoids: genistein, kaempferol, quercetin, and daidzein inhibit STAT-1 and NF-kappaB activations, whereas flavone, isorhamnetin, naringenin, and pelargonidin inhibit only NF-kappaB activation along with their inhibitory effect on iNOS expression and NO production in activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. One moment, please... [jddtonline.info]
High-Purity 6-Hydroxygenistein for Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to 6-Hydroxygenistein
This compound (also known as 5,6,7,4'-Tetrahydroxyisoflavone) is a hydroxylated derivative of the soy isoflavone genistein. With the CAS number 13539-26-9, a molecular formula of C₁₅H₁₀O₆, and a molecular weight of 286.24 g/mol , this phytoestrogen is gaining significant interest in the research community. Its unique structure, featuring an additional hydroxyl group on the A-ring compared to genistein, contributes to its distinct biological activities.[1] This document provides detailed application notes and experimental protocols for the utilization of high-purity this compound in various research contexts, including its antioxidant, anti-inflammatory, and neuroprotective properties.
Purchasing High-Purity this compound
Recommended Specifications
For reliable and reproducible experimental results, it is crucial to source this compound of high purity. Researchers should look for suppliers that provide a Certificate of Analysis (CoA) with the following specifications:
| Parameter | Recommended Specification |
| Purity (by HPLC) | ≥98% |
| Appearance | Off-white to light yellow solid |
| Identification | Conforms to structure (¹H-NMR, MS) |
| Solubility | Soluble in DMSO and ethanol |
| Storage | Store at -20°C, protected from light and moisture |
Recommended Suppliers
Several chemical suppliers offer this compound for research purposes. While specific stock and purity levels may vary, reputable vendors include:
-
Biosynth
-
MedChemExpress
-
Cayman Chemical
It is advisable to request a lot-specific CoA before purchase to ensure the material meets the required quality standards for your experiments.
Physicochemical Properties and Solution Preparation
Solubility
While specific solubility data for this compound is not extensively published, based on its parent compound, genistein, it is expected to have the following solubility characteristics:
| Solvent | Solubility | Notes |
| DMSO | Highly soluble (Genistein: ~30 mg/mL)[2] | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Soluble (Genistein: Soluble)[3] | Can be used for stock solutions, though solubility may be lower than in DMSO. |
| Water | Poorly soluble (Genistein: ~1.43 µg/mL)[3] | Not recommended for preparing stock solutions. |
| PBS (pH 7.2) | Sparingly soluble | For aqueous working solutions, first dissolve in DMSO and then dilute with PBS. A 1:6 ratio of DMSO to PBS can achieve a solubility of approximately 1 mg/mL for genistein.[2] |
Preparation of Stock Solutions
Materials:
-
High-purity this compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution until the powder is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C, protected from light.
Research Applications and Experimental Protocols
This compound has demonstrated significant potential in several research areas, primarily due to its potent antioxidant and anti-inflammatory properties.
Antioxidant and Neuroprotective Effects in a Model of Hypoxia
A key application of this compound is in the study of neuroprotection against hypoxic injury. Research has shown that it can mitigate cell damage by activating the Nrf2/HO-1 signaling pathway.[4]
| Parameter | Effective Concentration | Observed Effect | Reference |
| Cell Viability | 1 µM | Significantly enhanced cell viability in hypoxic conditions. | [4] |
| ROS Production | 1 µM | Reduced the production of reactive oxygen species. | [4] |
| Inflammatory Cytokines | 1 µM | Decreased levels of TNF-α and IL-6; Increased levels of IL-10. | [4] |
| Apoptosis Markers | 1 µM | Inhibited caspase-3 and -9 activation; Decreased Bax expression; Increased Bcl-2 expression. | [4] |
| Signaling Pathway | 1 µM | Enhanced Nrf2 nuclear translocation and increased HO-1 expression. | [4] |
Objective: To assess the protective effect of this compound on the viability of PC12 cells under hypoxic conditions.
Materials:
-
PC12 cells
-
DMEM (supplemented with 10% FBS, 1% penicillin-streptomycin)
-
96-well plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
Hypoxia chamber (1% O₂, 5% CO₂, 94% N₂)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed PC12 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution to achieve final concentrations ranging from 0.1 µM to 10 µM. The final DMSO concentration should be less than 0.1%.
-
Replace the medium with the this compound-containing medium and incubate for a pre-treatment period (e.g., 2 hours).
-
Hypoxia Induction: Place the plate in a hypoxia chamber for the desired duration (e.g., 24 hours). A normoxia control plate should be kept in a standard incubator.
-
MTT Addition: After the hypoxia incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the normoxia control.
References
Application Notes and Protocols for 6-Hydroxygenistein Bioavailability Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and conducting preclinical studies to evaluate the bioavailability of 6-Hydroxygenistein, a hydroxylated derivative of the soy isoflavone genistein. The following protocols are detailed to ensure robust and reproducible results for assessing the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Introduction
This compound (4',5,6,7-tetrahydroxyisoflavone) is a phytoestrogen derived from soy-based isoflavones that has demonstrated significant antioxidant and anti-hypoxia activities.[1][2] Like its parent compound, genistein, this compound is being investigated for its therapeutic potential. However, the efficacy of this compound is largely dependent on its bioavailability. It is well-documented that isoflavones like genistein have low oral bioavailability due to extensive phase II metabolism, primarily glucuronidation and sulfation, in the intestine and liver.[3][4] Therefore, a thorough understanding of the bioavailability of this compound is critical for its development as a therapeutic agent.
This document outlines a multi-tiered experimental approach, beginning with in vitro assessments of intestinal permeability and metabolic stability, followed by in vivo pharmacokinetic studies in a rodent model.
Experimental Design Overview
A logical workflow is essential for a comprehensive bioavailability assessment. The following diagram illustrates the proposed experimental design.
Caption: Overall experimental workflow for this compound bioavailability studies.
In Vitro Protocols
Caco-2 Cell Permeability Assay
This assay is a well-established in vitro model for predicting human drug absorption across the intestinal epithelium.[5][6]
Objective: To determine the intestinal permeability of this compound and to assess if it is a substrate for efflux transporters.
Protocol:
-
Cell Culture:
-
Culture Caco-2 cells in Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids (NEAA), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 atmosphere.[7]
-
Seed Caco-2 cells at a density of approximately 8 x 10^4 cells/cm^2 onto Transwell inserts (e.g., 12-well plates) and culture for 19-21 days to allow for differentiation into a confluent monolayer.[8]
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). A TEER value above 300 Ω·cm^2 generally indicates good monolayer integrity.[7]
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
For apical-to-basolateral (A-B) transport, add this compound (e.g., at a non-toxic concentration of 40 µM) to the apical chamber and fresh HBSS to the basolateral chamber.[5]
-
For basolateral-to-apical (B-A) transport, add this compound to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, and 120 minutes).
-
To investigate the involvement of efflux transporters like P-glycoprotein (P-gp), conduct the assay in the presence and absence of a P-gp inhibitor such as verapamil.[9]
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Calculate the efflux ratio (ER): ER = Papp (B-A) / Papp (A-B) An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux.[6]
-
Liver Microsome Stability Assay
This assay provides an in vitro assessment of the metabolic stability of a compound in the liver, which is a primary site of drug metabolism.[10]
Objective: To determine the intrinsic clearance of this compound by phase I metabolic enzymes in liver microsomes.
Protocol:
-
Reaction Mixture Preparation:
-
Incubation:
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding a NADPH-regenerating system.[13]
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[10]
-
Terminate the reaction at each time point by adding a quenching solution, such as ice-cold acetonitrile.[12]
-
Include a control incubation without the NADPH-regenerating system to assess non-enzymatic degradation.[11]
-
-
Sample Analysis:
-
Centrifuge the terminated reaction mixtures to pellet the protein.
-
Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining this compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t1/2) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) in µL/min/mg of microsomal protein.
-
In Vivo Pharmacokinetic Study
Objective: To determine the key pharmacokinetic parameters of this compound in a rodent model (e.g., mice) following intravenous and oral administration to calculate its absolute oral bioavailability.
Animal Dosing
-
Animals: Use adult male or female mice (e.g., C57BL/6 or BALB/c), with an appropriate number of animals per group to ensure statistical power.
-
Intravenous (IV) Administration:
-
Oral (PO) Administration:
Sample Collection
-
Collect blood samples (e.g., via retro-orbital or saphenous vein bleeding) at predetermined time points after dosing (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours).
-
Process the blood to obtain plasma by centrifugation and store at -80°C until analysis.
-
Collect urine and feces over 24 or 48 hours using metabolic cages to assess the extent of excretion.
Bioanalytical Method: LC-MS/MS
Objective: To accurately quantify the concentrations of this compound and its potential metabolites (glucuronides and sulfates) in biological matrices.
Sample Preparation
-
Plasma:
-
Perform protein precipitation by adding 3 volumes of ice-cold acetonitrile containing an internal standard to 1 volume of plasma.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
-
-
Urine:
-
To measure total this compound (aglycone + conjugates), enzymatic hydrolysis is required.
-
Incubate urine samples with a mixture of β-glucuronidase and sulfatase at 37°C for 2 hours.[18]
-
Stop the reaction and precipitate proteins with an organic solvent (e.g., dimethylformamide and formic acid).[18]
-
Centrifuge and inject the supernatant for analysis.
-
-
Feces:
-
Homogenize fecal samples with a suitable buffer.
-
Perform solid-phase extraction (SPE) or liquid-liquid extraction to isolate the analytes.[19]
-
The extract can then be subjected to enzymatic hydrolysis if conjugated metabolites are to be measured.
-
LC-MS/MS Conditions
-
Develop a sensitive and specific LC-MS/MS method for the quantification of this compound.
-
Use a suitable C18 column for chromatographic separation.
-
Optimize the mass spectrometry parameters (e.g., precursor and product ions, collision energy) for this compound and its metabolites in multiple reaction monitoring (MRM) mode.
Data Presentation and Analysis
Summarize all quantitative data in clearly structured tables.
Table 1: In Vitro Permeability of this compound in Caco-2 Cells
| Parameter | Value |
| Papp (A-B) (x 10⁻⁶ cm/s) | Insert Value |
| Papp (B-A) (x 10⁻⁶ cm/s) | Insert Value |
| Efflux Ratio | Insert Value |
Table 2: In Vitro Metabolic Stability of this compound in Liver Microsomes
| Species | t₁/₂ (min) | CLᵢₙₜ (µL/min/mg protein) |
| Human | Insert Value | Insert Value |
| Mouse | Insert Value | Insert Value |
| Rat | Insert Value | Insert Value |
Table 3: Pharmacokinetic Parameters of this compound in Mice (Example Data)
| Parameter | IV Administration (Dose) | Oral Administration (Dose) |
| Cₘₐₓ (ng/mL) | Insert Value | Insert Value |
| Tₘₐₓ (h) | N/A | Insert Value |
| AUC₀₋ₜ (ng·h/mL) | Insert Value | Insert Value |
| AUC₀₋ᵢₙf (ng·h/mL) | Insert Value | Insert Value |
| t₁/₂ (h) | Insert Value | Insert Value |
| CL (L/h/kg) | Insert Value | N/A |
| Vd (L/kg) | Insert Value | N/A |
| F (%) | N/A | Insert Value |
Cₘₐₓ: Maximum plasma concentration; Tₘₐₓ: Time to reach Cₘₐₓ; AUC: Area under the plasma concentration-time curve; t₁/₂: Half-life; CL: Clearance; Vd: Volume of distribution; F: Absolute oral bioavailability.
Calculation of Absolute Oral Bioavailability (F%):
F (%) = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100
Signaling Pathway Diagrams
Recent studies suggest that this compound may exert its biological effects through the activation of the Nrf2/HO-1 signaling pathway, which is crucial for cellular defense against oxidative stress.[20] Its parent compound, genistein, has been shown to modulate the MAPK signaling pathway.[21][22][23]
Caption: Proposed activation of the Nrf2/HO-1 signaling pathway by this compound.
Caption: Potential modulation of the MAPK signaling pathway by this compound.
References
- 1. Synthesis, antioxidant and anti - hypoxia activities of 6 - hydroxygenistein and its methylated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 13539-26-9 | XH161557 | Biosynth [biosynth.com]
- 3. Bioavailability and Pharmacokinetics of Genistein: Mechanistic Studies on its ADME - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfation of dietary flavonoids by human sulfotransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. Caco-2 Permeability | Evotec [evotec.com]
- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 8. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. charnwooddiscovery.com [charnwooddiscovery.com]
- 12. mercell.com [mercell.com]
- 13. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 14. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 15. researchanimaltraining.com [researchanimaltraining.com]
- 16. scribd.com [scribd.com]
- 17. ouv.vt.edu [ouv.vt.edu]
- 18. A Simple and Rapid LC-MS/MS Method for Quantification of Total Daidzein, Genistein, and Equol in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. amboselibaboons.nd.edu [amboselibaboons.nd.edu]
- 20. This compound attenuates hypoxia-induced injury via activating Nrf2/HO-1 signaling pathway in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Genistein inhibits the growth and regulates the migration and invasion abilities of melanoma cells via the FAK/paxillin and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Genistein suppresses allergic contact dermatitis through regulating the MAP2K2/ERK pathway - Food & Function (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
improving 6-Hydroxygenistein solubility in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 6-Hydroxygenistein in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is an isoflavone, a class of naturally occurring polyphenolic compounds.[1][2] Like many isoflavones, it has low aqueous solubility, which can pose a significant challenge for in vitro and in vivo studies, as well as for drug development.[3][4] Poor solubility can lead to difficulties in preparing stock solutions, inaccurate dosing, and low bioavailability, potentially limiting its therapeutic application.[3][5]
Q2: What is the expected aqueous solubility of this compound?
Q3: I am observing precipitation when I dilute my this compound stock solution into my aqueous buffer. What could be the cause?
A3: This is a common issue when working with poorly soluble compounds. The precipitation is likely occurring because the concentration of this compound in the final aqueous buffer exceeds its solubility limit under those specific conditions. The organic solvent from your stock solution can also influence the final solubility.
Q4: How can I increase the solubility of this compound in my aqueous buffer?
A4: Several methods can be employed to enhance the solubility of poorly soluble drugs like this compound.[7][8][9] These include:
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Co-solvents: Using a mixture of water and a water-miscible organic solvent.[7]
-
pH adjustment: Modifying the pH of the buffer can increase the solubility of ionizable compounds.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes that are more water-soluble.[4][10][11]
-
Use of surfactants: Micellar solubilization can increase the solubility of hydrophobic compounds.[7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Difficulty dissolving this compound to make a stock solution. | The chosen solvent is not appropriate for the desired concentration. | Use a water-miscible organic solvent such as DMSO, ethanol, or methanol to prepare a high-concentration stock solution.[12] |
| Precipitation occurs upon dilution of the stock solution into an aqueous buffer. | The final concentration of this compound is above its solubility limit in the aqueous buffer. The percentage of organic solvent in the final solution is too low. | 1. Decrease the final concentration of this compound. 2. Increase the percentage of the organic co-solvent in the final buffer (ensure it does not affect your experimental system). 3. Consider using a solubility-enhancing technique such as cyclodextrin complexation.[10][11] |
| Inconsistent results in biological assays. | Poor solubility leading to variable concentrations of the active compound. | Ensure complete dissolution of this compound in the final working solution. Visually inspect for any precipitate before use. Prepare fresh dilutions for each experiment. |
Quantitative Data
A summary of the available solubility data for this compound is presented below. It is important to note that experimental data in various aqueous buffers is limited in the available literature.
| Compound | Solvent | Solubility | Method | Reference |
| This compound | Water | 0.164 g/L | Calculated (ALOGPS) | [6] |
| Genistein (related isoflavone) | Water | 1.45 µg/mL | Experimental | [12] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
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Materials: this compound powder, Dimethyl sulfoxide (DMSO), microcentrifuge tubes, vortex mixer.
-
Procedure:
-
Weigh out the desired amount of this compound powder into a microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously until the powder is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution at -20°C or as recommended by the supplier.
-
Protocol 2: Improving Solubility with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
This protocol describes a method to determine the solubilizing effect of HP-β-CD on this compound.
-
Materials: this compound, Hydroxypropyl-β-cyclodextrin (HP-β-CD), desired aqueous buffer (e.g., PBS pH 7.4), microcentrifuge tubes, shaker/stirrer, filtration device (e.g., 0.22 µm syringe filter).
-
Procedure:
-
Prepare a series of aqueous buffer solutions containing increasing concentrations of HP-β-CD (e.g., 0%, 1%, 2%, 5%, 10% w/v).
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Add an excess amount of this compound powder to each HP-β-CD solution.
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Incubate the suspensions at a constant temperature (e.g., 25°C or 37°C) with constant agitation (stirring or shaking) for 24-48 hours to ensure equilibrium is reached.
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After incubation, filter the suspensions to remove the undissolved this compound.
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Determine the concentration of dissolved this compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
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Plot the concentration of dissolved this compound against the concentration of HP-β-CD to determine the extent of solubility enhancement.
-
Visualizations
Caption: Experimental workflow for preparing a this compound working solution.
Caption: Strategies to overcome the low aqueous solubility of this compound.
References
- 1. This compound | C15H10O6 | CID 6063386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound 8-Hydroxygenistein (FDB012252) - FooDB [foodb.ca]
- 3. researchgate.net [researchgate.net]
- 4. Isoflavones: estrogenic activity, biological effect and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genistein: A Potential Natural Lead Molecule for New Drug Design and Development for Treating Memory Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phytohub.eu [phytohub.eu]
- 7. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 8. researchgate.net [researchgate.net]
- 9. ijmsdr.org [ijmsdr.org]
- 10. researchgate.net [researchgate.net]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
stability of 6-Hydroxygenistein in cell culture media over time
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Hydroxygenistein.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in cell culture media?
There is currently limited published data directly quantifying the stability of this compound in specific cell culture media. However, based on studies of structurally similar isoflavones like genistein, certain factors can be expected to influence its stability. Temperature is a critical factor, and it is recommended to store stock solutions and media containing this compound at temperatures below 10°C and protected from light to minimize degradation.[1] Isoflavone aglycones, such as this compound, are generally considered more stable than their glycoside counterparts under cell culture conditions.[1] For precise stability in your specific experimental setup, it is highly advisable to conduct a stability study.
Q2: How should I prepare and store this compound stock solutions?
Due to the limited solubility of isoflavones in aqueous solutions, it is recommended to dissolve this compound in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a concentrated stock solution. Stock solutions should be stored at -20°C and protected from light.[2] When preparing working concentrations in cell culture media, ensure thorough mixing to prevent precipitation. The final concentration of the organic solvent in the media should be kept low (typically below 0.5%) to avoid solvent-induced cellular effects.
Q3: What are the known signaling pathways modulated by this compound?
This compound has been shown to exert its biological effects through the modulation of several signaling pathways. It can alleviate hypoxia-induced injury by activating the Nrf2/HO-1 signaling pathway.[3] This involves the nuclear translocation of Nrf2 and subsequent expression of heme oxygenase-1 (HO-1).[3] Additionally, this compound has demonstrated strong binding affinities to Platelet-Derived Growth Factor Receptor alpha (PDGFRα) and c-KIT, suggesting its potential role as a dual inhibitor in pathways driven by these receptor tyrosine kinases.[4]
Troubleshooting Guides
Problem 1: High variability in biological activity between experiments.
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Possible Cause: Degradation of this compound in cell culture media.
-
Troubleshooting Steps:
-
Conduct a Stability Study: Perform a time-course experiment to determine the stability of this compound in your specific cell culture medium and under your experimental conditions (e.g., 37°C, 5% CO2).
-
Minimize Exposure to Light: Phenolic compounds can be light-sensitive. Protect media containing this compound from light during incubation and handling.
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Replenish Media: For long-term experiments, consider replenishing the medium with freshly prepared this compound at regular intervals to maintain a consistent concentration.
-
Aliquot Stock Solutions: Prepare single-use aliquots of your this compound stock solution to avoid repeated freeze-thaw cycles that can lead to degradation.
-
-
Problem 2: Precipitation of this compound in cell culture media.
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Possible Cause: Poor solubility of this compound in aqueous media.
-
Troubleshooting Steps:
-
Ensure Complete Solubilization: When diluting the stock solution into the cell culture medium, vortex or mix thoroughly to ensure complete dissolution.
-
Optimize Solvent Concentration: While keeping the final solvent concentration low, ensure it is sufficient to maintain the solubility of this compound at the desired working concentration. You may need to perform preliminary solubility tests.
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Use Pre-warmed Media: Adding the stock solution to pre-warmed cell culture media can sometimes improve solubility.
-
-
Data Presentation
Table 1: Factors Affecting Isoflavone Stability
| Factor | Effect on Stability | Recommendations |
| Temperature | Higher temperatures accelerate degradation.[1] | Store stock solutions and media at low temperatures (e.g., 4°C for short-term, -20°C for long-term). Avoid repeated freeze-thaw cycles. |
| Light | Exposure to UV-Vis light can cause degradation of some isoflavones.[1] | Protect solutions from light by using amber vials or covering with aluminum foil. |
| pH | High pH can decrease the stability of isoflavones.[1] | Maintain physiological pH in cell culture media. |
| Media Components | The presence of certain components in complex media could potentially impact stability. | It is advisable to perform a stability check in the specific medium being used. |
Experimental Protocols
Protocol: Assessment of this compound Stability in Cell Culture Media
This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- This compound
- Cell culture medium of interest (e.g., DMEM with 10% FBS)
- HPLC-grade solvents (e.g., acetonitrile, water, acetic acid)
- HPLC system with a UV detector and a C18 column
2. Procedure:
- Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
- Spike the cell culture medium with the this compound stock solution to the desired final concentration.
- Incubate the medium under standard cell culture conditions (37°C, 5% CO2).
- At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), collect an aliquot of the medium.
- To precipitate proteins, add an equal volume of cold acetonitrile to the aliquot, vortex, and incubate at -20°C for at least 30 minutes.
- Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to an HPLC vial for analysis.
- Analyze the samples by HPLC. A reverse-phase C18 column is typically used with a mobile phase consisting of an aqueous component (e.g., 0.1% acetic acid in water) and an organic component (e.g., 0.1% acetic acid in acetonitrile) run on a gradient.[2][5]
- Monitor the peak area of this compound at its maximum absorbance wavelength to determine its concentration at each time point relative to the 0-hour time point.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Activation of the Nrf2/HO-1 pathway by this compound.
Caption: Inhibition of PDGFRα and c-KIT by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of isoflavone aglycones variability in soy food supplements using a validated HPLC-UV method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound attenuates hypoxia-induced injury via activating Nrf2/HO-1 signaling pathway in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jfda-online.com [jfda-online.com]
optimizing 6-Hydroxygenistein concentration for cell-based assays
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with 6-Hydroxygenistein in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (6-OHG) is an isoflavone, a class of polyphenolic compounds found in plants. Its mechanism of action involves the modulation of key cellular signaling pathways. Studies suggest that 6-OHG may activate the PI3K/AKT signaling pathway while inhibiting the HIF/VEGF signaling pathway, which can be beneficial in alleviating conditions like hypoxia-induced lung injury.[1] Like the related isoflavone genistein, it may also influence pathways controlling the cell cycle, apoptosis, and inflammation.[2]
Q2: How should I dissolve this compound for cell culture experiments?
Due to the low aqueous solubility common to many isoflavones, this compound should be dissolved in an organic solvent to create a concentrated stock solution before being diluted in cell culture media.[3]
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Recommended Solvent: Dimethyl sulfoxide (DMSO) or ethanol are commonly used.[4]
-
Procedure: Prepare a high-concentration stock solution (e.g., 10-20 mM) in your chosen solvent. Vortex thoroughly to ensure it is fully dissolved. Store the stock solution at -20°C or -80°C.
-
Final Concentration: When preparing your working concentration, ensure the final solvent concentration in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q3: What is a good starting concentration for my cell-based assay?
The optimal concentration of this compound is cell-type and assay-dependent. Based on available data, a good starting point for exploratory experiments is around 1 µM.
-
In a study using PC12 cells, the optimal concentration for anti-hypoxia activity was 1 µM (1x10⁻⁶ mol/L).[5]
-
For initial experiments, it is recommended to perform a dose-response curve ranging from 0.1 µM to 10 µM to determine the optimal concentration for your specific cell line and experimental endpoint.
Q4: Which signaling pathways are known to be modulated by this compound?
Research indicates that this compound can modulate multiple signaling pathways. The primary pathways identified are:
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PI3K/AKT Pathway: 6-OHG has been shown to activate this pathway, which is crucial for cell survival and proliferation.[1]
-
HIF-1α/VEGF Pathway: 6-OHG can inhibit this pathway, which is often activated under hypoxic conditions and is involved in angiogenesis.[1][5]
The related compound, genistein, also affects a broader range of pathways, including NF-κB, MAPK, and Wnt/β-catenin, suggesting that 6-OHG may have other targets worth investigating.[2]
Troubleshooting Guide
Q5: I am observing significant cell death even at low concentrations. What could be the cause?
Unexpected cytotoxicity can arise from several factors. A logical approach to troubleshooting this issue is essential.
Troubleshooting Workflow for Unexpected Cytotoxicity
Caption: Troubleshooting workflow for high cytotoxicity.
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) in the culture medium is not exceeding 0.1%. Higher concentrations can be toxic to many cell lines.
-
Compound Precipitation: Visually inspect your culture medium after adding the this compound dilution. Poor solubility can lead to precipitate formation, which can cause physical stress and cytotoxicity to cells. If you observe this, try lowering the working concentration or preparing fresh dilutions from a filtered stock.
-
Cell Line Sensitivity: Your cell line may be particularly sensitive to this compound. It is crucial to perform a cytotoxicity assay (e.g., MTT, XTT) to determine the half-maximal inhibitory concentration (IC50).[6] Your working concentration for mechanistic studies should be well below the IC50 value.
Q6: My this compound stock solution is cloudy or has visible precipitate. What should I do?
This indicates that the compound has precipitated out of solution, which can happen during storage, especially if frozen.
-
Solution: Gently warm the vial to 37°C and vortex vigorously. If the precipitate does not redissolve, it may be necessary to discard the stock and prepare a fresh one. To prevent this, consider storing the stock solution in smaller aliquots to avoid repeated freeze-thaw cycles.
Q7: I am not observing any effect of this compound in my assay. Why might this be?
A lack of an observable effect could be due to several reasons:
-
Concentration Too Low: The concentration used may be insufficient to elicit a response in your specific cell model. Refer to dose-response data and consider testing a higher concentration range. The optimal concentration for anti-hypoxia in PC12 cells was 1 µM.[5]
-
Compound Inactivity: Ensure the compound has not degraded. Check the storage conditions and age of the stock solution.
-
Assay Timing: The incubation time may be too short or too long to observe the desired effect. A time-course experiment is recommended to identify the optimal endpoint.
-
Cell Passage Number: High passage numbers can lead to genetic drift and altered cellular responses. It is advisable to use cells with a consistent and low passage number for reproducible results.[7][8]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related isoflavones from published literature.
Table 1: Effective Concentrations of this compound
| Compound | Cell Line | Assay | Effective Concentration | Reference |
|---|
| this compound | PC12 | Anti-hypoxia | 1 µM |[5] |
Table 2: IC50 Values of Related Isoflavones
| Compound | Cell Line | Assay | IC50 Value | Reference |
|---|---|---|---|---|
| 2'-Hydroxygenistein | Rat Neutrophils | β-glucuronidase release | 5.9 ± 1.4 µM | [9] |
| 2'-Hydroxygenistein | Rat Neutrophils | Lysozyme release | 9.7 ± 3.5 µM |[9] |
Experimental Protocols & Workflows
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution for 2-3 minutes or until the powder is completely dissolved. A brief warming to 37°C may aid dissolution.
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter if any particulates are visible.
-
Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determining Optimal Concentration via Dose-Response Assay (MTT/XTT)
This protocol outlines a general workflow to determine the optimal, non-toxic concentration range for your experiments.
Workflow for Optimizing this compound Concentration
Caption: Experimental workflow for concentration optimization.
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Serial Dilutions: Prepare serial dilutions of this compound in your cell culture medium. A common range to test is from 0.1 µM to 50 µM. Also, prepare a vehicle control containing the highest concentration of DMSO used in your dilutions.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include untreated and vehicle-treated wells as controls.
-
Incubation: Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Add the viability reagent (e.g., MTT or XTT) to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value. Select concentrations for future experiments that show minimal cytotoxicity.
Signaling Pathway Diagram
Modulation of PI3K/AKT and HIF-1α/VEGF Pathways by this compound
Caption: Signaling pathways modulated by this compound.
References
- 1. citeab.com [citeab.com]
- 2. Molecular Mechanisms of Action of Genistein in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced cytotoxicity of optimized liposomal genistein via specific induction of apoptosis in breast, ovarian and prostate carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. Synthesis, antioxidant and anti - hypoxia activities of 6 - hydroxygenistein and its methylated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro antioxidant and cytotoxicity activities of selected indigenous South African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 8. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: 6-Hydroxygenistein In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their in vitro experiments involving 6-Hydroxygenistein (6-OHG).
Frequently Asked Questions (FAQs)
Q1: What are the known primary activities of this compound in vitro?
A1: In vitro studies have primarily highlighted this compound's role in cellular protection against hypoxic injury. Its key activities include activating the Nrf2/HO-1 signaling pathway, which helps to mitigate oxidative stress and inflammatory responses.[1] It has been shown to improve cell viability, reduce apoptosis, and preserve cell membrane integrity in cells exposed to hypoxic conditions.[1][2]
Q2: At what concentrations is this compound typically effective and non-toxic in vitro?
A2: this compound has been shown to be effective at nanomolar to low micromolar concentrations. In PC12 cells, it increased cell viability under hypoxic conditions at doses from 0.004 µM to 0.5 µM.[1] The same study noted no significant toxicity for concentrations up to 2.5 µM under normoxic conditions.[1] It's crucial to determine the optimal non-toxic concentration for your specific cell line and experimental conditions.
Q3: What are potential off-target effects I should be aware of?
A3: While research on 6-OHG is specific, its parent compound, genistein, is known for several off-target effects that could be relevant. These include:
-
Protein Tyrosine Kinase (PTK) Inhibition : Genistein is a well-known inhibitor of PTKs, including the epidermal growth factor (EGF) receptor.[3][4] This can affect numerous signaling pathways.
-
Estrogen Receptor (ER) Modulation : Genistein has a structure similar to estrogen and can interact with estrogen receptors, producing both estrogenic and anti-estrogenic effects depending on the concentration and cell type.[5][6][7] It can stimulate the growth of ER-positive cells like MCF-7 at low concentrations (<10 µM) and inhibit growth at higher concentrations (>10 µM).[7]
-
MAPK Pathway Interaction : Genistein can inhibit the activation of JNK and p38 MAP kinases, which are involved in cellular stress responses and apoptosis.[4]
Q4: How does this compound compare to its parent compound, genistein?
A4: this compound is a hydroxylated derivative of genistein. This structural modification can alter its biological activity. For instance, studies on other genistein derivatives have shown that modifications can significantly change their anti-proliferative activity and potency in cancer cell lines.[5] The addition of a hydroxyl group may alter receptor binding affinity, cell permeability, and metabolic stability.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity or Reduced Cell Viability
You've treated your cells with 6-OHG and observe a significant decrease in cell viability, even at concentrations reported as non-toxic.
| Possible Cause | Troubleshooting Step |
| Cell Line Sensitivity | Different cell lines have varied sensitivities. The reported non-toxic range in PC12 cells may not apply to your model.[1] |
| Compound Instability/Degradation | The compound may degrade in your specific cell culture medium over the incubation period, producing toxic byproducts. |
| Solvent Toxicity | If using a solvent like DMSO, the final concentration may be too high for your cells. |
| Off-Target Kinase Inhibition | Like genistein, 6-OHG may inhibit essential protein tyrosine kinases, leading to cell death.[3] |
Troubleshooting Workflow
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Issue 2: Inconsistent or Unexplained Proliferative Effects
You observe that 6-OHG is causing cell proliferation, which is contrary to the expected anti-proliferative or neutral effect.
| Possible Cause | Troubleshooting Step |
| Estrogenic Activity | If using an estrogen receptor (ER)-positive cell line (e.g., MCF-7), 6-OHG may be acting as an estrogen agonist, similar to genistein at low concentrations.[6][7][8] |
| Hormones in Serum | Phenol red and hormones in Fetal Bovine Serum (FBS) can interfere with estrogenic assays. |
| Biphasic Response | Like genistein, 6-OHG might stimulate growth at very low concentrations and inhibit it at higher ones.[7] |
Troubleshooting Steps:
-
Check Cell Line ER Status: Confirm if your cell line expresses estrogen receptors.
-
Use Hormone-Stripped Media: Repeat the experiment using phenol red-free medium and charcoal-stripped FBS to eliminate confounding estrogenic signals.
-
Test for ER Antagonism: Co-treat cells with 6-OHG and an ER antagonist like Tamoxifen or Fulvestrant. If the proliferative effect is blocked, it confirms ER-mediated activity.[7]
-
Perform a Wide Dose-Response: Test a broad range of concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M) to check for a biphasic effect.
Quantitative Data Summary
Table 1: In Vitro Concentrations and Effects of this compound
| Cell Line | Assay | Concentration Range | Effect | Citation |
| PC12 | CCK-8 | 0.004 - 2.5 µM | No significant toxicity under normoxia. | [1] |
| PC12 | CCK-8 | 0.004 - 0.5 µM | Increased cell viability under hypoxic conditions. | [1] |
Table 2: Comparative Data for Genistein (Parent Compound)
| Cell Line | Assay | IC50 / Effective Conc. | Effect | Citation |
| MCF-7 | Growth Assay | 10 nM - 1 µM | Stimulated cell growth (estrogenic effect). | [6][7] |
| MCF-7 | Growth Assay | > 10 µM | Inhibited cell growth. | [7] |
| Endothelial Cells | DNA Synthesis | IC50 = 12.5 µM | Attenuated DNA synthesis. | [9] |
| ER-positive Breast Cancer | Proliferation | 1 - 2.5 µM (derivatives) | High antiproliferative activity. | [5] |
Key Experimental Protocols
1. Cell Viability Assessment (CCK-8 Assay)
This protocol is based on methodologies used in the study of 6-OHG.[1][2]
-
Cell Seeding: Plate cells (e.g., PC12) in a 96-well plate at a density of 1 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.[1]
-
Drug Treatment: Aspirate the old medium. Add fresh medium containing various concentrations of 6-OHG (e.g., 0.004 µM to 2.5 µM) or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 2 hours pre-treatment followed by 24 hours under normoxia or hypoxia).[1]
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control group.
2. Cytotoxicity Assessment (LDH Leakage Assay)
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, a marker of compromised cell membrane integrity.[1][10]
-
Experimental Setup: Seed and treat cells with 6-OHG as described in the cell viability protocol.
-
Collect Supernatant: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit. Add the collected supernatant to the reaction mixture provided in the kit.
-
Incubation: Incubate at room temperature for the time specified by the manufacturer (usually 15-30 minutes), protected from light.
-
Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Analysis: Use a positive control (cells lysed completely) to determine maximum LDH release. Express cytotoxicity as a percentage of the positive control.
Signaling Pathway and Logic Diagrams
Caption: 6-OHG activation of the Nrf2/HO-1 pathway.[1]
Caption: Logic diagram for diagnosing unexpected proliferative effects.
References
- 1. This compound attenuates hypoxia-induced injury via activating Nrf2/HO-1 signaling pathway in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, antioxidant and anti - hypoxia activities of 6 - hydroxygenistein and its methylated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genistein, a specific inhibitor of tyrosine-specific protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-angiogenic genistein inhibits VEGF-induced endothelial cell activation by decreasing PTK activity and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potent genistein derivatives as inhibitors of estrogen receptor alpha-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Estrogenic effects of genistein on the growth of estrogen receptor-positive human breast cancer (MCF-7) cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular effects of genistein on estrogen receptor mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro estrogenic, cytotoxic, and genotoxic profiles of the xenoestrogens 8-prenylnaringenine, genistein and tartrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphotyrosine inhibition and control of vascular endothelial cell proliferation by genistein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxic potential of the phytochemical genistein isoflavone (4',5',7-trihydroxyisoflavone) and certain environmental chemical compounds on testicular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing oxidative degradation of 6-Hydroxygenistein during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the oxidative degradation of 6-Hydroxygenistein during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it prone to oxidative degradation?
A1: this compound (4',5,6,7-tetrahydroxyisoflavone) is a hydroxylated derivative of genistein, an isoflavone found in sources like soybeans. Its structure, rich in hydroxyl groups, confers excellent antioxidant properties. However, this same chemical feature makes it susceptible to oxidation, where it can be degraded by reactive oxygen species (ROS), leading to a loss of biological activity. This reactivity is particularly relevant during storage when the compound is exposed to various environmental factors.
Q2: What are the primary factors that cause the oxidative degradation of this compound during storage?
A2: The primary factors contributing to the degradation of flavonoids like this compound include:
-
Exposure to Light: UV and visible light can provide the energy to initiate photo-oxidative reactions.
-
Elevated Temperatures: Higher temperatures accelerate the rate of chemical reactions, including oxidation.
-
Presence of Oxygen: Molecular oxygen is a key reactant in oxidative degradation pathways.
-
pH of the Solution: The stability of flavonoids can be highly pH-dependent. For instance, isoflavones like genistein have shown instability in alkaline media.[1]
-
Presence of Metal Ions: Transition metals such as iron and copper can catalyze oxidative reactions.
Q3: What are the ideal storage conditions for solid this compound?
A3: Based on stability studies of similar phenolic compounds, the following conditions are recommended for storing solid this compound to minimize oxidative degradation:
-
Temperature: Cool to cold temperatures are ideal. Storage at 2-8°C (refrigerated) is highly recommended. For long-term storage, -20°C is preferable.
-
Light: Store in a light-protected environment. Use amber vials or wrap containers in aluminum foil.
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Atmosphere: To exclude oxygen, store under an inert atmosphere, such as nitrogen or argon. Vacuum sealing is also an effective option.
-
Humidity: Keep in a desiccated environment to prevent moisture uptake, which can accelerate degradation.
Q4: How should I store solutions of this compound?
A4: Solutions of this compound are generally less stable than the solid form. For short-term storage:
-
Solvent: Use a high-purity, degassed solvent. Solvents like ethanol or DMSO are common.
-
Temperature: Store at -20°C or -80°C.
-
Light and Air: Protect from light and minimize headspace in the vial to reduce oxygen exposure.
-
pH: If using an aqueous buffer, maintain a slightly acidic to neutral pH (pH 4-7), as alkaline conditions can promote degradation.[1]
Q5: Are there any additives that can help prevent the oxidation of this compound in solution?
A5: Yes, the addition of antioxidants can help protect this compound from degradation. Common choices include:
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Ascorbic Acid (Vitamin C): A water-soluble antioxidant.
-
Butylated Hydroxytoluene (BHT): A lipid-soluble antioxidant, suitable for organic solvents.
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Chelating Agents (e.g., EDTA): These can sequester metal ions that catalyze oxidation.
The choice of antioxidant will depend on the solvent system and the downstream application. It is advisable to test the compatibility and efficacy of the chosen antioxidant.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Discoloration (e.g., yellowing or browning) of solid this compound. | Oxidation due to exposure to light, heat, or oxygen. | 1. Review storage conditions. Ensure the compound is stored at the recommended low temperature, protected from light, and under an inert atmosphere. 2. Check the integrity of the storage container seal. 3. If discoloration is observed, it is recommended to re-test the purity of the compound before use. |
| Loss of biological activity in a stored solution of this compound. | Degradation of the compound in solution. | 1. Verify the storage temperature and protection from light. 2. Consider the age of the solution; prepare fresh solutions for critical experiments. 3. Check the pH of the solution if it is aqueous-based. Adjust to a slightly acidic or neutral pH if necessary. 4. For future preparations, consider adding a suitable antioxidant to the solution. |
| Inconsistent results between different batches of this compound. | Variability in the initial purity or degradation during storage of one or more batches. | 1. Analyze the purity of each batch using a stability-indicating HPLC method before use. 2. Ensure all batches are stored under identical, optimal conditions. 3. Perform a side-by-side comparison of the problematic batches in a simple activity assay. |
| Precipitation observed in a stored solution of this compound. | Poor solubility at low temperatures or degradation leading to insoluble products. | 1. Gently warm the solution to room temperature and vortex to see if the precipitate redissolves. 2. If redissolving is not possible, the precipitate may be a degradation product. The solution should be discarded. 3. Consider using a different solvent or a lower concentration for storage. |
Quantitative Data Summary
The following tables summarize the impact of various storage conditions on the stability of flavonoids, which can be used as a proxy for estimating the stability of this compound.
Table 1: Effect of Temperature on Flavonoid Degradation
| Compound Type | Temperature | Storage Duration | Degradation Rate/Retention | Reference |
| Catechins and Procyanidins | 4°C | - | k = 2.2 x 10⁻³/day | [2] |
| Catechins and Procyanidins | 22°C | - | k = 5.4 x 10⁻³/day | [2] |
| Catechins and Procyanidins | 35°C | - | k = 7.8 x 10⁻³/day | [2] |
| Total Phenolic Content | 5°C (dark) | 180 days | >99% retention | [3] |
| Total Phenolic Content | 25°C (dark) | 180 days | ~97% retention | [3] |
| Total Phenolic Content | 25°C (light) | 180 days | ~93% retention | [3] |
Table 2: Effect of Light and pH on Isoflavone Stability
| Compound | Condition | Observation | Reference |
| Genistein, Daidzein | Alkaline media (pH > 7) | Unstable | [1][4] |
| Genistein, Daidzein | Acidic and Oxidative media | Stable | [1][4] |
| Genistein, Daidzein | Photodegradation | Stable | [1][4] |
| Daidzein, Glycitein | UV-Vis light exposure | Sensitive to degradation | [5] |
| Various Flavonoids | Sunlight exposure | Highest degradation compared to dark storage | [6] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Isoflavones
This protocol is adapted from a validated method for isoflavone aglycones and can be optimized for this compound.[7]
-
Chromatographic System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Acetic Acid in Water.
-
Mobile Phase B: 0.1% Acetic Acid in Acetonitrile.
-
Gradient:
-
0-12 min: 12% to 30% B
-
12-18 min: 30% to 60% B
-
18-19 min: 60% to 12% B
-
19-28 min: Re-equilibration at 12% B
-
-
Flow Rate: 1.5 mL/min.
-
Detection: UV at 260 nm.
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).
-
For stability testing, dilute the stock solution to a working concentration (e.g., 50 µg/mL) with the appropriate solvent or buffer used in the storage study.
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Monitor the peak area of this compound and the appearance of any new peaks, which may indicate degradation products.
-
The percentage of remaining this compound can be calculated by comparing the peak area at a given time point to the initial peak area (time zero).
-
Protocol 2: Forced Degradation Study
This protocol is designed to intentionally degrade the sample to identify potential degradation products and establish the stability-indicating nature of the analytical method.
-
Acid Hydrolysis:
-
Dissolve this compound in a solution of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve this compound in a solution of 0.1 M NaOH.
-
Incubate at room temperature for 2 hours.[4]
-
Neutralize with 0.1 M HCl and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in a solution containing 3% hydrogen peroxide.
-
Incubate at room temperature for 24 hours.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place solid this compound in an oven at 80°C for 48 hours.
-
Dissolve the heat-treated solid in a suitable solvent for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of this compound to a UV lamp (e.g., 254 nm) for 24 hours.
-
Analyze the solution by HPLC.
-
Visualizations
Caption: Workflow for a typical stability study of this compound.
Caption: Logical workflow for troubleshooting this compound degradation.
References
- 1. Synthesis, antioxidant and anti - hypoxia activities of 6 - hydroxygenistein and its methylated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant activity of isoflavones and their major metabolites using different in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Assessment of isoflavone aglycones variability in soy food supplements using a validated HPLC-UV method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchers.uss.cl [researchers.uss.cl]
- 6. Antioxidant properties of soybean isoflavone extract and tofu in vitro and in vivo [agris.fao.org]
- 7. forced degradation study: Topics by Science.gov [science.gov]
Technical Support Center: Chemical Synthesis of 6-Hydroxygenistein
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chemical synthesis of 6-Hydroxygenistein. The information is presented in a user-friendly question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
This guide addresses common problems encountered during the multi-step synthesis of this compound from Biochanin A, a widely adopted and cost-effective starting material. The synthesis typically proceeds through four key stages: methylation, bromination, methoxylation, and demethylation.
Step 1: Methylation of Biochanin A
Question: Why is my methylation of Biochanin A resulting in a low yield or a mixture of partially methylated products?
Answer:
Incomplete methylation is a common issue. To ensure complete methylation of the hydroxyl groups at positions 5 and 7, consider the following:
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Purity of Starting Material: Ensure your Biochanin A is of high purity, as impurities can interfere with the reaction.
-
Reaction Conditions: The reaction of Biochanin A with dimethyl sulfate in the presence of a base like potassium carbonate requires careful control. Ensure the reaction is heated sufficiently (e.g., reflux in acetone) and for an adequate duration to drive the reaction to completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial.
-
Excess Reagents: Use a sufficient excess of both dimethyl sulfate and the base to ensure all hydroxyl groups are methylated.
Step 2: Bromination of the Methylated Intermediate
Question: My bromination step is not regioselective, leading to a mixture of brominated isomers. How can I achieve selective bromination at the C-6 position?
Answer:
Achieving regioselectivity at the C-6 position is a critical challenge in this synthesis. The electronic properties of the isoflavone core direct electrophilic substitution. Here are key factors to control:
-
Protecting Groups: The presence of methoxy groups at C-5 and C-7 directs bromination to the C-6 or C-8 positions. To favor C-6 bromination, the reaction conditions must be carefully optimized.
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Brominating Agent: N-Bromosuccinimide (NBS) is a commonly used reagent for this step. The stoichiometry of NBS is critical; using an equimolar amount or a slight excess can help prevent over-bromination.
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Solvent and Temperature: The choice of solvent (e.g., carbon tetrachloride, chloroform) and reaction temperature can influence the regioselectivity. Running the reaction at a controlled, lower temperature may enhance selectivity.
-
Monitoring: Close monitoring of the reaction by TLC is essential to stop the reaction once the desired product is formed and before significant side products appear.
Potential Side Products: Over-bromination can lead to the formation of di-bromo products (e.g., 6,8-dibromo derivative).
Step 3: Methoxylation of the Brominated Intermediate
Question: The methoxylation of my C-6 bromo intermediate is proceeding with a low yield. What can I do to improve it?
Answer:
Low yields in the methoxylation step, a nucleophilic aromatic substitution, can be due to several factors:
-
Purity of the Brominated Intermediate: Ensure the starting material is free from unreacted methylated Biochanin A or other impurities.
-
Reaction Conditions: This reaction is typically carried out using sodium methoxide in a suitable solvent like methanol or DMF, often at elevated temperatures. Ensure the reaction is heated appropriately and for a sufficient time. The use of a copper catalyst (e.g., CuI or CuBr) can significantly improve the reaction rate and yield.
-
Anhydrous Conditions: The reaction is sensitive to moisture. Ensure all glassware is thoroughly dried and anhydrous solvents are used.
Step 4: Demethylation to Yield this compound
Question: The final demethylation step is giving me a low yield of this compound and multiple byproducts. How can I optimize this step?
Answer:
Demethylation of the methoxy groups to yield the final product is a delicate step. The use of strong Lewis acids like boron tribromide (BBr₃) or boron trichloride (BCl₃) is common but can lead to side reactions if not properly controlled.
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Choice of Reagent: BBr₃ is a powerful demethylating agent. The number of equivalents used should be carefully calculated based on the number of methoxy groups to be cleaved.
-
Temperature Control: This reaction is highly exothermic and should be carried out at low temperatures (e.g., -78 °C to 0 °C) to control the reaction rate and minimize side reactions. A gradual warm-up to room temperature is often required.
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Reaction Time: The reaction time needs to be optimized. Over-exposure to the strong acid can lead to degradation of the product. Monitor the reaction closely by TLC.
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Work-up Procedure: The work-up procedure is critical to quench the reaction and isolate the product. Careful addition of a quenching agent (e.g., water, methanol) at low temperature is necessary.
-
Purification: The final product often requires careful purification, for instance by column chromatography on silica gel or by recrystallization, to remove byproducts and achieve high purity. A purity of over 97% has been reported in the literature.[1]
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for the chemical synthesis of this compound?
A1: A common and economically viable starting material for the synthesis of this compound is Biochanin A.[2] This natural isoflavone is readily available and provides the basic C6-C3-C6 skeleton.
Q2: What are the main challenges in the synthesis of this compound?
A2: The primary challenges include:
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Achieving regioselective bromination at the C-6 position of the isoflavone core.
-
Controlling the demethylation step to avoid side reactions and product degradation.
-
Purifying the final product to a high degree.
Q3: What analytical techniques are used to characterize the intermediates and the final product?
A3: The structure and purity of the synthesized compounds are typically confirmed using a combination of analytical techniques, including:
-
Mass Spectrometry (MS)
-
Infrared Spectroscopy (IR)
-
Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy[2]
-
High-Performance Liquid Chromatography (HPLC) for purity assessment[1]
Q4: Are there alternative synthetic routes to this compound?
A4: While the route starting from Biochanin A is well-established, other synthetic strategies could potentially be employed, such as building the isoflavone core from simpler aromatic precursors. However, the Biochanin A route is often preferred due to its convergence and the availability of the starting material.
Experimental Protocols
The following is a detailed methodology for a key synthetic route to this compound, adapted from similar isoflavone syntheses.
Overall Synthesis Workflow
Caption: Synthetic pathway for this compound from Biochanin A.
Detailed Methodologies
Step 1: Methylation of Biochanin A
-
Dissolve Biochanin A in acetone.
-
Add potassium carbonate (K₂CO₃) and dimethyl sulfate ((CH₃)₂SO₄).
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
After completion, filter the reaction mixture and evaporate the solvent.
-
Purify the residue to obtain the methylated intermediate.
Step 2: Bromination of Methylated Biochanin A
-
Dissolve the methylated intermediate in a suitable solvent (e.g., carbon tetrachloride).
-
Add N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN).
-
Reflux the mixture, monitoring the formation of the desired product by TLC.
-
Upon completion, cool the reaction mixture and filter off the succinimide.
-
Evaporate the solvent and purify the crude product by column chromatography.
Step 3: Methoxylation of 6-Bromo Intermediate
-
Dissolve the 6-bromo intermediate in an anhydrous solvent like DMF or methanol.
-
Add sodium methoxide (NaOMe) and a copper catalyst (e.g., CuI).
-
Heat the reaction mixture under an inert atmosphere, monitoring by TLC.
-
After the reaction is complete, quench the reaction and extract the product.
-
Purify the product by column chromatography.
Step 4: Demethylation to this compound
-
Dissolve the 6-methoxy intermediate in anhydrous dichloromethane (DCM) and cool the solution to -78 °C.
-
Slowly add a solution of boron tribromide (BBr₃) in DCM.
-
Allow the reaction to slowly warm to room temperature and stir for several hours, monitoring by TLC.
-
Cool the reaction mixture again and carefully quench with methanol or water.
-
Extract the product and purify by column chromatography or recrystallization to obtain pure this compound.
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for a similar synthesis of a hydroxylated isoflavone, which can serve as a benchmark for the synthesis of this compound.
| Step | Reagents & Conditions | Typical Yield | Purity |
| Methylation | Dimethyl sulfate, K₂CO₃, Acetone, Reflux | > 90% | > 95% |
| Bromination | NBS, CCl₄, Reflux | 60-70% | > 90% |
| Methoxylation | NaOMe, CuI, DMF, Heat | 70-80% | > 95% |
| Demethylation | BBr₃, DCM, -78 °C to RT | 50-60% | > 97% |
Disclaimer: The provided protocols and data are for informational purposes and should be adapted and optimized based on specific laboratory conditions and safety protocols. Always conduct a thorough literature search and risk assessment before performing any chemical synthesis.
References
Technical Support Center: 6-Hydroxygenistein Experimentation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Hydroxygenistein (6-OHG). The information provided is based on current scientific literature and aims to address common challenges encountered during in vitro experimentation.
Understanding the Bioactivity of this compound
Current research predominantly highlights the protective effects of this compound, including its antioxidant, anti-inflammatory, and anti-apoptotic properties, particularly in cellular models of hypoxia-induced injury.[1] While direct, significant cytotoxicity of 6-OHG is not widely reported, unexpected cell death in experiments can occur due to a variety of factors. This guide will help you identify potential sources of these issues and offer solutions to minimize off-target effects.
Frequently Asked Questions (FAQs)
Q1: I am observing unexpected cell death in my cultures treated with this compound. Is this expected?
A1: While high concentrations of any compound can induce cytotoxicity, 6-OHG is generally considered to have a protective profile. One study noted a minor decrease in cell viability at 2.5 µmol/L, though it was still protective against hypoxia.[1] Optimal protective concentrations have been reported around 0.5 µmol/L to 1x10⁻⁶ mol/L.[1][2] If you observe significant cell death, it may be due to:
-
High Concentrations: Ensure your working concentration is within the recommended range.
-
Compound Purity: Impurities in the 6-OHG sample could be cytotoxic.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to compounds.
-
Experimental Conditions: Factors like prolonged incubation times or interactions with media components could contribute to cell death.
Q2: What is the primary mechanism of action for this compound?
A2: The primary reported mechanism for 6-OHG's protective effects is the activation of the Nrf2/HO-1 signaling pathway.[1] 6-OHG promotes the nuclear translocation of Nrf2, leading to the upregulation of the antioxidant enzyme Heme Oxygenase-1 (HO-1).[1] This pathway helps to mitigate oxidative stress and inflammation.
Q3: How does the activity of this compound compare to its parent compound, genistein?
A3: this compound is a hydroxylated derivative of genistein.[1] While both are isoflavones with biological activity, their effects can differ. Genistein itself has been shown to induce apoptosis and exhibit cytotoxic effects, particularly in cancer cell lines, by modulating signaling pathways like NF-κB.[3] The addition of the hydroxyl group in 6-OHG appears to enhance its antioxidant properties.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| High Cell Viability Assay Variability | Inconsistent cell seeding, uneven compound distribution, edge effects in multi-well plates. | Ensure a homogenous cell suspension before seeding. Mix well after adding 6-OHG. Avoid using the outer wells of the plate or fill them with sterile media/PBS. |
| No Observable Protective Effect | Sub-optimal 6-OHG concentration, incorrect timing of treatment, low-level of initial cell stress. | Perform a dose-response curve to determine the optimal concentration for your cell line. Optimize the pre-treatment time with 6-OHG before inducing stress. Ensure your positive control for cell injury shows a significant effect. |
| Contradictory Apoptosis Results | Different assays measuring different stages of apoptosis, incorrect antibody for western blot. | Use multiple apoptosis assays (e.g., Annexin V/PI staining and caspase activity) to confirm results. Validate antibody specificity for target proteins like cleaved caspase-3. |
| Difficulty in Detecting Nrf2 Nuclear Translocation | Inefficient cell lysis and fractionation, antibody issues. | Use a validated nuclear/cytoplasmic extraction protocol. Ensure the purity of fractions with markers (e.g., Lamin B1 for nuclear, Tubulin for cytoplasmic). Use a well-characterized Nrf2 antibody. |
Experimental Protocols & Data
Table 1: Summary of this compound Effects on Hypoxia-Induced Injury in PC12 Cells
| Parameter | Effect of Hypoxia | Effect of 6-OHG Treatment | Reference |
| Cell Viability | Decreased | Increased | [1] |
| ROS Production | Increased | Decreased | [1] |
| MDA Levels | Increased | Decreased | [1] |
| SOD & CAT Activity | Decreased | Increased | [1] |
| GSH Levels | Decreased | Increased | [1] |
| TNF-α & IL-6 Levels | Increased | Decreased | [1] |
| NF-κB Expression | Increased | Decreased | [1] |
| Apoptosis (TUNEL) | Increased | Decreased | [1] |
| Caspase-3 & -9 Activity | Increased | Decreased | [1] |
| Bax Expression | Increased | Decreased | [1] |
| Bcl-2 Expression | Decreased | Increased | [1] |
| Nrf2 Nuclear Translocation | Decreased | Increased | [1] |
| HO-1 Expression | Decreased | Increased | [1] |
Protocol: Cell Viability (MTT Assay)
This protocol is adapted from standard MTT assay procedures and can be used to assess the effect of 6-OHG on cell proliferation and cytotoxicity.[4][5][6]
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Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of 6-OHG (e.g., 0.1, 0.5, 1, 2.5, 5 µM) and a vehicle control. Incubate for the desired period (e.g., 24, 48 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol: Western Blot for Nrf2 and HO-1
This protocol outlines the general steps for assessing protein expression levels.
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathways and Workflows
References
- 1. This compound attenuates hypoxia-induced injury via activating Nrf2/HO-1 signaling pathway in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, antioxidant and anti - hypoxia activities of 6 - hydroxygenistein and its methylated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. broadpharm.com [broadpharm.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. jrmds.in [jrmds.in]
Technical Support Center: Optimizing HPLC Separation of 6-Hydroxygenistein and its Isomers
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the high-performance liquid chromatography (HPLC) separation of 6-Hydroxygenistein from its structural isomers.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are seeing poor resolution between this compound and its isomers. What are the first parameters we should adjust?
A1: Poor resolution is a common challenge when separating structurally similar isomers like this compound. The most impactful initial parameters to adjust are the mobile phase composition and the gradient profile.[1]
-
Mobile Phase Composition :
-
Organic Modifier : Acetonitrile is often preferred over methanol as it can provide sharper peaks and has a lower viscosity.[1][2] Experiment with small, incremental changes to the organic solvent ratio.
-
Aqueous Phase pH : The pH of the mobile phase is critical. Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) is recommended to suppress the ionization of the phenolic hydroxyl groups on the isoflavones.[1][3] This leads to sharper peaks and more reproducible retention times. A good starting point is a pH between 2.5 and 3.5.[1]
-
-
Gradient Elution :
-
If you are using an isocratic method (constant mobile phase composition), switching to a gradient elution is the most effective first step.
-
If you are already using a gradient, try implementing a shallower gradient. A slower, more gradual increase in the organic solvent percentage over the elution window of your isomers can significantly improve separation.[1]
-
Q2: Our peaks are broad or tailing. What are the likely causes and solutions?
A2: Peak broadening and tailing can originate from several sources, ranging from chemical interactions to issues with the HPLC system itself.
-
Chemical Effects :
-
Secondary Silanol Interactions : Active silanol groups on the silica-based stationary phase can interact with the analytes, causing tailing. Using a mobile phase with a low pH (e.g., with 0.1% formic acid) helps suppress this effect.[4]
-
Column Overload : Injecting too much sample can lead to broad, fronting peaks.[5] Try reducing the sample concentration or injection volume.
-
-
System and Column Issues :
-
Column Contamination/Degradation : The column may become contaminated over time. Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). If performance does not improve, the column may need to be replaced.[1]
-
Extra-Column Volume : Excessive tubing length or a large-diameter tubing between the injector, column, and detector can cause peak broadening. Use the shortest possible length of narrow-bore tubing.[1]
-
Improper Column Installation : A poor connection between the column and the tubing can create a void, leading to peak splitting or broadening.[6] Ensure the fittings are properly tightened.
-
Q3: We are observing drifting or inconsistent retention times. How can we stabilize our method?
A3: Retention time instability is often related to the mobile phase, temperature, or insufficient column equilibration.
-
Column Equilibration : Insufficient equilibration time between gradient runs is a primary cause of drifting retention times. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A common practice is to flush the column with at least 10 column volumes of the starting mobile phase.[1][7]
-
Mobile Phase Preparation :
-
Column Temperature : Fluctuations in ambient temperature can affect retention times. Using a column oven to maintain a constant temperature is highly recommended for reproducible results.[7] An optimal temperature can also improve separation efficiency.[8]
Q4: Which type of HPLC column is best suited for separating this compound and its isomers?
A4: For separating non-polar to moderately polar compounds like isoflavones, a C18 column is the most common and effective choice.[3] However, if resolution is still insufficient, consider columns with different stationary phase chemistries.
-
C18 (Octadecyl-silica) : This is the standard for reversed-phase HPLC and provides good hydrophobic selectivity. Start with a high-purity silica C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][8]
-
Phenyl-Hexyl : This phase offers alternative selectivity due to π-π interactions with aromatic compounds like flavonoids, which can be beneficial for separating isomers.[3]
-
Biphenyl : A biphenyl phase can also provide a unique selectivity profile for aromatic and structurally similar compounds.[9]
Data Presentation: Impact of HPLC Parameters on Isomer Separation
The following tables summarize the effects of key chromatographic parameters on the separation of flavonoid isomers, based on common findings in method development.
Table 1: Effect of Mobile Phase Composition
| Parameter | Condition | Observation | Impact on Resolution |
|---|---|---|---|
| Organic Solvent | Water/Acetonitrile with 0.1% Formic Acid | Good peak shape, lower viscosity.[1][2] | Generally provides better resolution for isomers. |
| Water/Methanol with 0.1% Formic Acid | Broader peaks, higher viscosity.[1] | May result in lower resolution. | |
| Acidic Additive | 0.1% Formic Acid | Suppresses ionization, leading to sharper peaks.[1] | High |
| 0.1% Acetic Acid | Similar effect to formic acid, good alternative.[1] | High |
| | No Additive | Broad, tailing peaks due to analyte ionization. | Low |
Table 2: Influence of Operating Parameters
| Parameter | Adjustment | Effect on Separation | Rationale |
|---|---|---|---|
| Flow Rate | Decrease (e.g., 1.0 mL/min to 0.8 mL/min) | May improve resolution.[5] | Increases interaction time with the stationary phase. |
| Column Temperature | Increase (e.g., 30°C to 40°C) | Can improve peak efficiency and alter selectivity.[2][8] | Reduces mobile phase viscosity, may change analyte interaction.[10] |
| Gradient Slope | Decrease (Shallow Gradient) | Significantly improves separation of closely eluting peaks.[1] | Allows more time for differential migration of isomers. |
| Injection Volume | Decrease | Reduces peak broadening from potential column overload.[5] | Ensures the sample band is narrow at the column inlet. |
Experimental Protocols
Protocol 1: HPLC Method Development for this compound Isomer Separation
This protocol provides a systematic approach to developing a robust HPLC method for separating this compound from its isomers.
-
Sample Preparation :
-
Prepare a stock solution of your sample mixture (containing this compound and its isomers) in a suitable solvent like methanol or a mixture of methanol and water.[11][12]
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulates that could clog the system.[6]
-
-
Initial HPLC Conditions (Starting Point) :
-
Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase B : Acetonitrile with 0.1% Formic Acid.
-
Gradient : Start with a broad scouting gradient (e.g., 5% to 95% B over 30 minutes) to determine the approximate elution time of the isomers.
-
Column Temperature : 30 °C.[1]
-
Detection Wavelength : Based on the UV-Vis spectrum of this compound. Isoflavones typically have strong absorbance around 254-270 nm.[13] A photodiode array (PDA) detector is recommended to monitor peak purity.
-
Injection Volume : 10 µL.
-
-
Optimization Strategy :
-
Step 1 (Gradient Refinement) : Based on the scouting run, create a shallower gradient around the time your isomers elute. For example, if the isomers elute between 15 and 20 minutes when the mobile phase is at 40-50% B, design a new gradient that slowly increases from 35% to 55% B over a longer period (e.g., 20-30 minutes).
-
Step 2 (Temperature Optimization) : Perform runs at different temperatures (e.g., 25°C, 35°C, 45°C) to see if resolution improves.[8] Higher temperatures can decrease analysis time but may also alter selectivity.[10]
-
Step 3 (Flow Rate Adjustment) : If peaks are still not fully resolved, try reducing the flow rate (e.g., to 0.8 mL/min) to increase the column's efficiency.[5]
-
Step 4 (Alternative Selectivity) : If a C18 column does not provide adequate separation, switch to a column with a different stationary phase, such as a Phenyl-Hexyl or Biphenyl column, and repeat the optimization process.[3]
-
Visualizations
The following diagrams illustrate a standard workflow for method development and a logical approach to troubleshooting common separation issues.
Caption: A typical workflow for HPLC method development and optimization.
Caption: A decision tree for troubleshooting common HPLC separation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Optimization of HPLC Methods for the Analysis of Bioactive Compounds in Crude Plant Extracts [plantextractwholesale.com]
- 4. hplc.eu [hplc.eu]
- 5. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 6. mastelf.com [mastelf.com]
- 7. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 8. phcog.com [phcog.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound [pharmacia.pensoft.net]
- 12. Rapid Analytical Method Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Exemestane and Genistein with Specific Application in Lipid-Based Nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
dealing with low bioavailability of 6-Hydroxygenistein in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-hydroxygenistein and facing challenges with its low bioavailability in vivo.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit low oral bioavailability?
A1: The low oral bioavailability of this compound, a common issue among flavonoid compounds, is attributed to several factors. Primarily, its poor aqueous solubility limits its dissolution in gastrointestinal fluids, which is a prerequisite for absorption.[1][2] Furthermore, like its parent compound genistein, this compound is subject to extensive first-pass metabolism in the intestine and liver.[3] The primary metabolic pathways are glucuronidation and sulfation, which convert the active aglycone into more water-soluble but less biologically active metabolites that are rapidly excreted.[1][3]
Q2: What are the primary strategies to enhance the bioavailability of this compound?
A2: Several promising strategies can be employed to overcome the low bioavailability of this compound:
-
Nanoparticle-based Drug Delivery Systems: Encapsulating this compound into nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can protect it from degradation in the gastrointestinal tract and enhance its absorption.[4][5]
-
Complexation with Cyclodextrins: Forming inclusion complexes with cyclodextrins, such as β-cyclodextrin or hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly improve the aqueous solubility and dissolution rate of this compound.[6][7]
-
Structural Modification: Chemical modifications, such as methylation or phosphorylation, can improve the metabolic stability and permeability of this compound. For instance, a phosphate conjugate of genistein, G7P, demonstrated improved water solubility and intestinal permeability.[8]
-
Co-administration with Bioenhancers: Certain natural compounds, known as bioenhancers, can improve the bioavailability of other drugs by inhibiting metabolic enzymes or enhancing membrane permeability. Piperine is a well-known example.
Q3: What are the expected pharmacokinetic parameters for isoflavones like this compound?
A3: While specific pharmacokinetic data for this compound is limited, data from its parent compound, genistein, provides valuable insights. After oral administration, genistein is rapidly absorbed, with a time to maximum plasma concentration (Tmax) of less than 2 hours.[1][3] However, the absolute bioavailability of the active aglycone form is low, often less than 15-23.4% in animal models.[1] The majority of the compound in systemic circulation is in the form of glucuronide and sulfate conjugates.[1]
Troubleshooting Guides
Issue 1: Low plasma concentrations of this compound after oral administration.
| Potential Cause | Troubleshooting/Suggested Solution |
| Poor Solubility | Formulate this compound as a nanoparticle suspension or a complex with β-cyclodextrin to improve its dissolution rate. |
| Extensive First-Pass Metabolism | Co-administer with an inhibitor of UGT enzymes (e.g., piperine) to reduce glucuronidation. Investigate structural modifications to block metabolic sites. |
| Rapid Elimination | Consider a sustained-release formulation to prolong the absorption phase and maintain therapeutic plasma concentrations for a longer duration. |
Issue 2: High variability in experimental results between subjects.
| Potential Cause | Troubleshooting/Suggested Solution |
| Differences in Gut Microbiota | The gut microbiome can metabolize isoflavones. Standardize the diet of experimental animals for a period before the study to normalize gut flora. |
| Genetic Polymorphisms in Metabolic Enzymes | Use a well-characterized and genetically homogenous animal strain for in vivo studies to minimize inter-individual variations in drug metabolism. |
| Food-Drug Interactions | Administer this compound on an empty stomach to avoid potential interactions with food components that may affect its absorption. |
Quantitative Data Summary
The following tables summarize pharmacokinetic data for genistein, which can be used as a reference for this compound due to their structural similarity.
Table 1: Pharmacokinetic Parameters of Genistein in Rodents (Oral Administration)
| Parameter | Value | Species | Dosage | Reference |
| Absolute Bioavailability (Aglycone) | <15% | Balb/c Mice | Not Specified | [1] |
| Absolute Bioavailability (Aglycone) | 23.4% | FVB Mice | 20 mg/kg | [1] |
| Absolute Bioavailability (Total Genistein) | ~90% | Balb/c Mice | Not Specified | [1] |
| Tmax | < 2 hours | Rodents | Various | [1][3] |
| Half-life (t1/2) | ~46 hours | FVB Mice | 20 mg/kg | [1] |
Table 2: Enhancement of Genistein Bioavailability with Different Formulations
| Formulation | Fold Increase in Bioavailability (AUC) | Species | Reference |
| Complexation with β-Cyclodextrin | Enhanced bioavailability observed | Rats | [6] |
| Genistein 7-O-phosphate (G7P) | Greatly increased plasma exposure | Rats | [8] |
| Eudragit Nanoparticulate System | Enhanced oral bioavailability | Not Specified | [4] |
| Pluronic F127 Polymeric Micelles | Greater than genistein powder | Rats | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is adapted from methods used for other poorly soluble flavonoids.
Materials:
-
This compound
-
Glyceryl monostearate (Lipid)
-
Soy lecithin (Surfactant)
-
Poloxamer 188 (Co-surfactant)
-
Phosphate buffered saline (PBS), pH 7.4
-
High-speed homogenizer
-
Probe sonicator
Methodology:
-
Preparation of the Lipid Phase: Melt the glyceryl monostearate at a temperature approximately 5-10°C above its melting point. Dissolve the this compound and soy lecithin in the molten lipid with continuous stirring to form a clear lipid phase.
-
Preparation of the Aqueous Phase: Dissolve Poloxamer 188 in PBS heated to the same temperature as the lipid phase.
-
Formation of the Pre-emulsion: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 10,000 rpm) for 10-15 minutes to form a coarse oil-in-water emulsion.
-
Sonication: Subject the pre-emulsion to high-power probe sonication for 5-10 minutes in an ice bath to reduce the particle size and form the nanosuspension.
-
Cooling and Solidification: Allow the nanoemulsion to cool down to room temperature while stirring, leading to the precipitation of the lipid and the formation of SLNs.
-
Characterization: Characterize the resulting SLN dispersion for particle size, zeta potential, and encapsulation efficiency.
Protocol 2: Preparation of this compound/β-Cyclodextrin Inclusion Complex
This protocol is based on the freeze-drying method for flavonoid-cyclodextrin complexation.[9]
Materials:
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This compound
-
β-Cyclodextrin (or HP-β-Cyclodextrin)
-
Deionized water
-
Ethanol
-
Magnetic stirrer
-
Freeze-dryer
Methodology:
-
Preparation of Cyclodextrin Solution: Dissolve β-cyclodextrin in deionized water with gentle heating and stirring to obtain a clear solution.
-
Preparation of this compound Solution: Dissolve this compound in a minimal amount of ethanol to ensure complete dissolution.
-
Complexation: Slowly add the this compound solution to the β-cyclodextrin solution under continuous stirring. Maintain the stirring for 24-48 hours at room temperature to allow for complex formation.
-
Freeze-Drying: Freeze the resulting solution at -80°C and then lyophilize it for 48-72 hours to obtain a dry powder of the inclusion complex.
-
Characterization: Characterize the complex using techniques such as Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), and X-ray diffraction (XRD) to confirm the formation of the inclusion complex.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Bioavailability and Pharmacokinetics of Genistein: Mechanistic Studies on its ADME - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.plos.org [journals.plos.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. Genistein: An Integrative Overview of Its Mode of Action, Pharmacological Properties, and Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improvement in solubility and dissolution rate of flavonoids by complexation with beta-cyclodextrin [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
controlling for 6-Hydroxygenistein autofluorescence in imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Hydroxygenistein in imaging applications. The primary focus is to address the challenge of autofluorescence, a common issue encountered with fluorescent compounds and biological specimens.
Troubleshooting Guide: Controlling for this compound Autofluorescence
Issue: High background fluorescence is obscuring the specific signal in my images.
This is a common problem when working with fluorescent compounds and biological samples. The following steps will help you identify the source of the autofluorescence and provide solutions to mitigate it.
Step 1: Identify the Source of Autofluorescence
First, determine the origin of the unwanted fluorescence. This can be from the this compound itself, the biological sample, or the experimental procedure.
Experimental Protocol: Imaging Controls
-
Unstained Sample Control: Image a sample that has not been treated with this compound or any other fluorescent labels. This will reveal the endogenous autofluorescence of your cells or tissue.
-
Vehicle Control: Treat your sample with the vehicle used to dissolve the this compound (e.g., DMSO) to check if it contributes to fluorescence.
-
This compound Only Control: Image a solution of this compound at the working concentration to understand its intrinsic fluorescence properties under your imaging conditions.
Step 2: Optimize Your Imaging Protocol
Based on the results from Step 1, you can now take steps to reduce the impact of autofluorescence.
Table 1: Troubleshooting Strategies for Autofluorescence Reduction
| Strategy | Description | Recommendations |
| Spectral Separation | Choose fluorophores for other targets that have excitation and emission spectra well separated from the autofluorescence spectrum. Autofluorescence is often strongest in the blue and green channels.[1] | Opt for fluorophores in the red or far-red spectrum (e.g., those with emission > 600 nm).[2] |
| Filter Selection | Use narrow bandpass filters instead of longpass filters to collect only the peak emission of your specific fluorophore and exclude autofluorescence signals at other wavelengths.[3] | Consult the spectral profiles of your fluorophores to select the optimal filter sets. |
| Photobleaching | Expose the sample to high-intensity light before labeling with your fluorescent probe. This can selectively destroy the endogenous autofluorescent molecules.[4] | Illuminate the unstained sample with the excitation wavelength that causes the most autofluorescence until the background signal diminishes. |
| Fixation Method | Aldehyde fixatives like formaldehyde and glutaraldehyde can induce autofluorescence.[2][5] | Consider using an organic solvent fixative like ice-cold methanol or ethanol.[5] If aldehyde fixation is necessary, use the lowest effective concentration and duration.[2] |
Step 3: Employ Quenching or Computational Correction
If optimization of the imaging protocol is insufficient, you can use chemical quenching or advanced imaging techniques.
Table 2: Advanced Methods for Autofluorescence Control
| Method | Description | Protocol Summary |
| Chemical Quenching | Reagents that can reduce autofluorescence from various sources. | Sodium Borohydride: Reduces aldehyde-induced autofluorescence.[5][6] Sudan Black B: Effective for lipofuscin-related autofluorescence.[2][6] Commercial Kits: Products like Vector® TrueVIEW® can quench autofluorescence from multiple sources.[5][7] |
| Spectral Imaging and Linear Unmixing | This technique acquires images at multiple emission wavelengths and uses software to separate the spectral signature of your fluorophore from the autofluorescence spectrum.[8][9][10][11] | An unstained sample is used to define the autofluorescence spectrum, which is then computationally subtracted from the experimental images.[11] |
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence?
A1: Autofluorescence is the natural fluorescence emitted by biological materials when they are excited by light.[5] Common sources include endogenous molecules like collagen, elastin, NADH, and lipofuscin, as well as components introduced during sample preparation, such as aldehyde fixatives.[2][5]
Q2: Is this compound expected to be autofluorescent?
A2: As an isoflavone, a class of flavonoids, this compound is likely to exhibit some degree of intrinsic fluorescence. Flavonoids are known to be fluorescent molecules.
Q3: How can I choose the right fluorophores to use with this compound?
A3: Select fluorophores that are spectrally distinct from the expected autofluorescence. Since autofluorescence is often prominent in the shorter wavelength regions (blue and green), it is advisable to use fluorophores that excite and emit in the red and far-red regions of the spectrum.[1][2][4]
Q4: Can I use software to remove autofluorescence?
A4: Yes, software-based methods can be very effective. Spectral imaging followed by linear unmixing is a powerful technique where the known emission spectrum of the autofluorescence (measured from an unstained control) is computationally removed from the image, isolating the signal from your specific fluorescent label.[8][10][11]
Q5: What are the key signaling pathways affected by this compound that I might be imaging?
A5: this compound, a derivative of genistein, is expected to modulate similar signaling pathways. Key pathways include the PI3K/AKT and HIF-1α/VEGF pathways.[12] Genistein is also known to influence MAPK, NF-κB, and estrogen receptor signaling.[2][7][8]
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. Induction of Cancer Cell Death by Isoflavone: The Role of Multiple Signaling Pathways [mdpi.com]
- 3. Synthesis, antioxidant and anti - hypoxia activities of 6 - hydroxygenistein and its methylated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isoflavones and PPAR Signaling: A Critical Target in Cardiovascular, Metastatic, and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The isoflavone genistein enhances osteoblastogenesis: signaling pathways involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Pathways of Genistein Activity in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Soy Isoflavones, Estrogens and Growth Factor Signaling [www40.pair.com]
- 11. Potential Health-modulating Effects of Isoflavones and Metabolites via Activation of PPAR and AhR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. citeab.com [citeab.com]
refining dosage and administration route for 6-Hydroxygenistein in mice
This technical support center provides guidance for researchers on the dosage and administration of 6-Hydroxygenistein (6-OHG) in mouse models. Due to the limited availability of in vivo data for 6-OHG, this guide also incorporates information from studies on its parent compound, genistein, to offer a broader perspective for experimental design. All recommendations extrapolated from genistein studies should be considered as starting points for independent validation.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in mice?
A1: Based on current literature, a dose of 100 mg/kg administered via intraperitoneal (IP) injection has been shown to be effective in mouse models of hypoxia-induced injury.[1][2] One study noted that this high dose exhibited the best protective effect in a model of hypobaric hypoxia-induced brain injury.[2]
Q2: What is the most studied administration route for this compound in mice?
A2: The primary route of administration documented for 6-OHG in mice is intraperitoneal (IP) injection .[1][2] There is currently a lack of published studies on oral (PO) or intravenous (IV) administration of 6-OHG in mice.
Q3: Is there any pharmacokinetic data available for this compound in mice?
A3: As of now, there are no published pharmacokinetic studies detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound in mice.
Q4: How does the bioavailability of the parent compound, genistein, inform potential challenges with this compound administration?
A4: Studies on genistein in mice reveal challenges with oral bioavailability. The absolute bioavailability of genistein aglycone after oral administration is low, reported to be around 23.4% in FVB mice and less than 15% in Balb/c mice.[3] However, the bioavailability of total genistein (including metabolites) can be much higher, close to 90%.[3] This suggests that 6-OHG, being a hydroxylated derivative, may also undergo extensive first-pass metabolism, potentially leading to low oral bioavailability of the parent compound.
Q5: What are some key signaling pathways affected by this compound that I should consider monitoring?
A5: In vivo and in vitro studies have shown that 6-OHG can modulate several key signaling pathways, including:
-
Nrf2/HO-1 signaling pathway: Activation of this pathway by 6-OHG helps to mitigate oxidative stress.[2][4]
-
NF-κB/NLRP3 signaling pathway: Suppression of this pathway by 6-OHG can reduce inflammatory responses.[2]
-
PI3K/AKT signaling pathway: Activation of this pathway may be involved in the protective effects of 6-OHG against lung injury.[1]
-
HIF-1α/VEGF signaling pathway: Inhibition of this pathway may also contribute to its protective effects in hypoxia.[1]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no efficacy with oral administration of 6-OHG. | Poor oral bioavailability due to first-pass metabolism, similar to genistein. | 1. Consider switching to intraperitoneal (IP) injection, which has demonstrated efficacy.[1][2] 2. If oral administration is necessary, conduct a dose-response study with a wide range of doses. 3. Formulate 6-OHG with absorption enhancers, though this would require significant formulation development. |
| Variability in experimental results between animals. | Differences in drug metabolism, timing of administration relative to the experimental model, or underlying health status of the animals. | 1. Ensure precise and consistent timing of 6-OHG administration for all animals. 2. Use a sufficient number of animals per group to account for biological variability. 3. Monitor animal health closely throughout the experiment. |
| Signs of toxicity at higher doses. | Although a 100 mg/kg IP dose has been used effectively, toxicity at higher or repeated doses has not been thoroughly evaluated. | 1. Conduct a preliminary dose-escalation study to determine the maximum tolerated dose (MTD) for your specific mouse strain and experimental duration. 2. Monitor for signs of toxicity such as weight loss, behavioral changes, and changes in food and water intake. |
| Difficulty dissolving this compound for injection. | The solubility of isoflavones can be limited in aqueous solutions. | 1. Refer to the experimental protocols for solvent systems used in published studies. For related compounds like genistein, vehicles such as DMA/Tween 80/HPβCD have been used. 2. Perform small-scale solubility tests with various biocompatible solvents (e.g., DMSO, PEG300) to find a suitable vehicle for your desired concentration. Ensure the final concentration of the vehicle is not toxic to the animals. |
Quantitative Data Summary
Table 1: In Vivo Dosage of this compound in Mice
| Compound | Dose | Administration Route | Mouse Strain | Experimental Model | Reference |
| This compound | 100 mg/kg | Intraperitoneal (IP) | BALB/c | High-altitude hypoxia-induced lung injury | [1] |
| This compound | 100 mg/kg | Intraperitoneal (IP) | Not Specified | Hypobaric hypoxia-induced brain injury | [2] |
Table 2: Pharmacokinetic Parameters of Genistein in Mice (for reference)
| Parameter | Value | Dose & Route | Mouse Strain | Reference |
| Absolute Bioavailability (Aglycone) | 23.4% | 20 mg/kg (Oral) | FVB | [3] |
| Absolute Bioavailability (Aglycone) | <15% | Soy protein isolate (Oral) | Balb/c | [3] |
| Absolute Bioavailability (Total) | ~90% | Soy protein isolate (Oral) | Balb/c | [3] |
| Tmax | 1.25 hr | 20 mg/kg (Oral) | FVB | [3] |
| Half-life | 46 hr | 20 mg/kg (Oral) | FVB | [3] |
| Systemic Availability (from p.o. dose) | 12% | 180 mg/kg (Oral) | Not Specified | [5] |
| Plasma Levels (IP vs. Oral) | 5-fold higher with IP | 185 mg/kg (IP) vs. 180 mg/kg (Oral) | Not Specified | [5] |
Experimental Protocols
Protocol 1: Intraperitoneal Administration of this compound for Hypoxia-Induced Lung Injury
-
Animal Model: Male BALB/c mice.
-
Drug Preparation: this compound was dissolved in normal saline for a final concentration enabling a 100 mg/kg dose. The exact volume was not specified, but typically IP injection volumes in mice are around 10 ml/kg.
-
Administration: A single intraperitoneal injection of 100 mg/kg 6-OHG was administered.
-
Experimental Timeline: One hour after the injection, mice were placed in a hypobaric hypoxic chamber to simulate high-altitude conditions.[1]
Protocol 2: Intraperitoneal Administration of Genistein for a Parkinson's Disease Model (for reference)
-
Animal Model: Unilateral intrastriatal 6-hydroxydopamine (6-OHDA)-lesioned rats (protocol adaptable for mice).
-
Drug Preparation: Genistein was prepared for a single high dose of 10 mg/kg. The vehicle was not specified.
-
Administration: A single intraperitoneal injection was given 1 hour before the 6-OHDA surgery.[6]
Visualizations
Caption: Signaling pathways modulated by this compound.
Caption: Experimental workflow for 6-OHG administration in mice.
References
- 1. citeab.com [citeab.com]
- 2. Network pharmacology and in vivo experimental studies reveal the protective effects of this compound against hypobaric hypoxia-induced brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioavailability and Pharmacokinetics of Genistein: Mechanistic Studies on its ADME - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound attenuates hypoxia-induced injury via activating Nrf2/HO-1 signaling pathway in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasma pharmacokinetics of genistein in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective effect of genistein in 6-hydroxydopamine hemi-parkinsonian rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
method refinement for extracting 6-Hydroxygenistein from plant material
Welcome to the technical support center for the refinement of methods for extracting 6-Hydroxygenistein from plant material. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary plant sources for this compound?
A1: this compound (4',5,6,7-tetrahydroxyisoflavone) is a hydroxylated derivative of genistein. It is most commonly found in fermented soybean products, where microbial fermentation facilitates the hydroxylation of genistein.[1][2] It is considered rare in non-synthetic or unfermented plant sources. Some studies also indicate its presence in plants like the Pueraria lobata flower.
Q2: Which extraction method is most suitable for this compound?
A2: The optimal extraction method depends on laboratory equipment, sample size, and desired purity. Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often favored for their efficiency and reduced extraction times.[3][4] For initial, small-scale extractions, maceration with an appropriate solvent is a viable, simpler alternative. Supercritical Fluid Extraction (SFE) with a co-solvent is a "green" alternative but may require more complex equipment.[3]
Q3: How does the chemical structure of this compound affect its extraction?
A3: this compound has an additional hydroxyl group on the A-ring compared to genistein. This increases its polarity, which influences solvent selection. The presence of multiple hydroxyl groups can also make the molecule more susceptible to oxidation and thermal degradation, requiring careful control of extraction conditions like temperature and exposure to light and oxygen.
Q4: What is the importance of hydrolyzing isoflavone glycosides before extraction?
A4: In plants, isoflavones often exist as inactive glycosides (bound to a sugar molecule). To extract the biologically active aglycone form, such as this compound, a hydrolysis step is crucial. This can be achieved through acidic or enzymatic hydrolysis, which cleaves the sugar moiety, increasing the yield of the target aglycone.[5][6] Some extraction methods that use high temperatures can also promote hydrolysis.[7]
Q5: What analytical techniques are recommended for quantifying this compound?
A5: High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS) is the standard for accurate separation and quantification.[3][8] The use of a C18 column with a gradient mobile phase consisting of acidified water and an organic solvent (like methanol or acetonitrile) is common for separating various isoflavones.[6][7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Inefficient Cell Lysis: Plant cell walls are not adequately disrupted. 2. Incorrect Solvent Polarity: The solvent may not be optimal for the highly polar this compound. 3. Incomplete Hydrolysis: Glycosidic forms are not fully converted to aglycones. 4. Degradation of Compound: Exposure to high heat, oxygen, or light. | 1. Ensure the plant material is finely ground. Consider a pre-treatment step like freeze-drying. For UAE, ensure sufficient ultrasonic power. 2. Increase the polarity of the extraction solvent. Use aqueous mixtures of ethanol or methanol (e.g., 50-80%).[6][7] 3. Optimize the hydrolysis step. If using acid hydrolysis, test different concentrations and incubation times. For enzymatic hydrolysis, ensure optimal pH and temperature for the chosen enzyme (e.g., β-glucosidase).[5] 4. Use lower extraction temperatures where possible.[9] Perform extraction under an inert atmosphere (e.g., nitrogen) and use amber glassware to protect from light. Add an antioxidant like ascorbic acid to the extraction solvent.[10] |
| Co-elution with Other Isoflavones in HPLC | 1. Similar Compound Polarity: Genistein, daidzein, and other derivatives have similar structures. 2. Suboptimal HPLC Method: The mobile phase gradient or column chemistry is not providing enough resolution. | 1. This is a common challenge. Focus on optimizing the analytical method. 2. Adjust the mobile phase gradient to have a slower, more gradual increase in organic solvent. Test a different column chemistry (e.g., a Phenyl-Hexyl column instead of C18). Ensure the mobile phase is slightly acidic (e.g., with 0.1% formic or acetic acid) to improve peak shape.[7] |
| Extract Discoloration (Darkening) | 1. Oxidation: Phenolic compounds, especially those with multiple hydroxyl groups like this compound, are prone to oxidation. 2. High Temperature: Thermal degradation can lead to the formation of colored byproducts. | 1. Degas solvents before use. Work quickly and, if possible, under an inert atmosphere. Store extracts at low temperatures (-20°C or -80°C) and in the dark.[11][12] 2. Avoid excessive heating during solvent evaporation (e.g., use a rotary evaporator at ≤40°C). Consider MAE or UAE, which can be effective at lower overall temperatures.[13] |
| Poor Purity in Final Isolate | 1. Insufficient Purification: A single purification step may not be enough. 2. Presence of Pigments/Lipids: Co-extraction of chlorophyll, carotenoids, or lipids from the plant matrix. | 1. Employ multi-step purification. Follow initial Solid-Phase Extraction (SPE) with preparative HPLC or column chromatography. 2. Include a pre-extraction (defatting) step with a non-polar solvent like hexane to remove lipids. Use SPE with appropriate cartridges (e.g., C18) to remove highly non-polar or very polar impurities. |
Experimental Protocols and Methodologies
General Workflow for Extraction and Purification
The following diagram outlines a general workflow that can be adapted for various extraction techniques.
References
- 1. This compound attenuates hypoxia-induced injury via activating Nrf2/HO-1 signaling pathway in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genistein—Opportunities Related to an Interesting Molecule of Natural Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Design and Optimization of a Novel Method for Extraction of Genistein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Extraction Method Using Excipients to Enhance Yield of Genistein and Daidzein in Trifolium pratensis L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jfda-online.com [jfda-online.com]
- 8. Analytical methods used to quantify isoflavones in cow’s milk: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize? [mdpi.com]
- 11. Extraction, Storage Duration, and Storage Temperature Affect the Activity of Ascorbate Peroxidase, Glutathione Reductase, and Superoxide Dismutase in Rice Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Optimization of Extraction of Bioactive Compounds from Baphicacanthus cusia Leaves by Hydrophobic Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
6-Hydroxygenistein vs. Genistein: A Comparative Analysis of Bioactivity
A detailed examination of the structural and functional differences between 6-hydroxygenistein and its parent compound, genistein, for researchers, scientists, and drug development professionals.
This guide provides a comprehensive comparison of this compound (6-OHG) and genistein, focusing on their antioxidant, anti-inflammatory, and anticancer properties. While both are isoflavones with recognized biological activities, the addition of a hydroxyl group at the 6th position of the A-ring in this compound significantly influences its efficacy. This comparison summarizes available experimental data, details key experimental protocols, and visualizes the signaling pathways involved.
Structural and Biological Activity Comparison
Genistein is a well-studied isoflavone found in soy products, known for its diverse biological effects.[1] this compound is a hydroxylated derivative of genistein. The introduction of a hydroxyl group can alter the electron distribution and steric properties of the molecule, potentially enhancing its interaction with biological targets.
Antioxidant Activity
The antioxidant capacity of flavonoids is closely linked to the number and position of hydroxyl groups.[2] Studies on hydroxylated isoflavones suggest that additional hydroxyl groups, particularly on the B-ring, can significantly increase antioxidant activity.[3] While direct comparative studies providing IC50 values for both this compound and genistein in common antioxidant assays are limited, available data suggests that this compound possesses potent antioxidant properties. One study demonstrated that this compound exhibits a high DPPH radical scavenging rate, which was found to be superior to the positive control, rutin.[4] Another study on 2'-hydroxygenistein, a different hydroxylated form of genistein, showed it to have higher antioxidant activity against DPPH and ABTS radicals than genistein, suggesting that hydroxylation, in general, can enhance this property.[3][5]
Table 1: Comparative Antioxidant Activity
| Compound | Assay | Result | Reference |
| This compound | DPPH Radical Scavenging | 86.94% scavenging at 4 mmol/L (higher than rutin) | [4] |
| Genistein | ABTS | IC50: ~43.17 µg/mL | [1] |
| 2'-Hydroxygenistein | DPPH & ABTS | Higher activity than genistein | [3][5] |
Note: Direct IC50 comparison for this compound and genistein from the same study is not currently available in the reviewed literature.
Anti-inflammatory Activity
Both genistein and this compound have demonstrated anti-inflammatory effects, primarily through the modulation of the NF-κB signaling pathway.[6][7] Genistein has been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in a dose-dependent manner.[8] this compound has also been found to downregulate the expression of NF-κB and the pro-inflammatory cytokine TNF-α in hypoxic PC12 cells.[6]
Table 2: Comparative Anti-inflammatory Activity
| Compound | Assay | Cell Line | IC50 Value | Reference |
| This compound | NF-κB & TNF-α Expression | PC12 | Data not available | [6] |
| Genistein | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | ~50 µM | [7] |
Note: A direct comparison of the anti-inflammatory potency of this compound and genistein with IC50 values is not available in the current literature.
Anticancer Activity
Table 3: Comparative Anticancer Activity against MCF-7 Cells
| Compound | Assay | IC50 Value | Reference |
| This compound | Cell Viability | Data not available | - |
| Genistein | Cell Viability | 47.5 µM | [9] |
| 2'-Hydroxygenistein | Cell Viability | Greater antiproliferative effects than genistein | [3][5] |
Signaling Pathways
Both this compound and genistein exert their biological effects by modulating key intracellular signaling pathways.
This compound Signaling Pathways
This compound has been shown to activate the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.[10] It also suppresses the NF-κB pathway, a critical regulator of inflammation.[6]
Caption: Signaling pathways modulated by this compound.
Genistein Signaling Pathways
Genistein's anticancer and anti-inflammatory effects are mediated through its interaction with multiple signaling pathways, including the inhibition of the PI3K/Akt and NF-κB pathways.
Caption: Key signaling pathways inhibited by Genistein.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
Workflow:
Caption: DPPH radical scavenging assay workflow.
Protocol:
-
Prepare a stock solution of DPPH in methanol.
-
In a 96-well plate, add various concentrations of the test compounds (this compound or genistein).
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
Workflow:
Caption: MTT cell viability assay workflow.
Protocol:
-
Seed cells (e.g., MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or genistein for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
Western Blot Analysis for PI3K/Akt Signaling
This technique is used to detect specific proteins in a sample and assess their expression levels and activation status (e.g., phosphorylation).
Workflow:
Caption: Western blot analysis workflow.
Protocol:
-
Treat cells with this compound or genistein for the specified time.
-
Lyse the cells to extract total protein and determine the protein concentration.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phosphorylated Akt, total Akt, PI3K).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and imaging system. The intensity of the bands corresponds to the protein expression level.
Conclusion
The available evidence suggests that the addition of a hydroxyl group to the genistein structure, as in this compound, can enhance its biological activities. While direct comparative studies with quantitative IC50 values are still needed for a complete picture, the existing data on this compound and other hydroxylated genistein derivatives point towards its potential as a potent antioxidant, anti-inflammatory, and anticancer agent. Further research is warranted to fully elucidate its mechanisms of action and to establish a comprehensive comparative profile with genistein. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers in this field.
References
- 1. ijpsm.com [ijpsm.com]
- 2. researchgate.net [researchgate.net]
- 3. 2'-hydroxylation of genistein enhanced antioxidant and antiproliferative activities in mcf-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genistein Prevents Nitric Oxide Deficiency-Induced Cardiac Dysfunction and Remodeling in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2'-hydroxylation of genistein enhanced antioxidant and antiproliferative activities in mcf-7 human breast cancer cells. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Genistein: A Review on its Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genistein: A Review on its Anti-Inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Effects of Genistein at Different Concentrations on MCF-7 Breast Cancer Cells and BJ Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potent genistein derivatives as inhibitors of estrogen receptor alpha-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
6-Hydroxygenistein: A Comparative Analysis of its Antioxidant Potential Among Isoflavones
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 6-Hydroxygenistein's Antioxidant Activity with other Key Isoflavones, Supported by Experimental Data.
The quest for potent natural antioxidants has led to significant interest in the isoflavone class of flavonoids. While compounds like genistein and daidzein have been extensively studied, emerging evidence suggests that their hydroxylated derivatives may possess enhanced biological activities. This guide provides a comparative analysis of the antioxidant activity of this compound against other well-known isoflavones, including genistein, daidzein, and biochanin A. The information is compiled from various in vitro studies to aid researchers in evaluating its potential for further investigation and drug development.
Quantitative Comparison of Antioxidant Activity
Direct comparative studies evaluating the antioxidant activity of this compound alongside a wide range of other isoflavones using multiple standardized assays are limited. The following table summarizes available data from various sources to provide a comparative perspective. It is crucial to note that variations in experimental conditions can influence results, and thus, comparisons across different studies should be interpreted with caution.
| Isoflavone | Antioxidant Assay | IC50 / Activity | Source |
| This compound | DPPH Radical Scavenging | 86.94% scavenging at 4 mmol/L | [1] |
| Genistein | DPPH Radical Scavenging | - | - |
| Daidzein | DPPH Radical Scavenging | - | - |
| Biochanin A | DPPH Radical Scavenging | - | - |
| Rutin (Positive Control) | DPPH Radical Scavenging | Lower than this compound at 4 mmol/L | [1] |
| Genistein | ABTS Radical Scavenging | Genistein > Daidzein ≈ Biochanin A | [2] |
| Daidzein | ABTS Radical Scavenging | Daidzein ≈ Biochanin A < Genistein | [2] |
| Biochanin A | ABTS Radical Scavenging | Biochanin A ≈ Daidzein < Genistein | [2] |
Note: A lower IC50 value indicates higher antioxidant activity. The available data for this compound did not specify an IC50 value but provided a percentage of radical scavenging at a given concentration, which was higher than the positive control, rutin.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the general experimental protocols for the DPPH and ABTS radical scavenging assays, two of the most common methods for determining antioxidant activity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH solution: A fresh solution of DPPH in methanol (or another suitable solvent) is prepared to a specific concentration (e.g., 0.1 mM). The absorbance of this solution at its maximum wavelength (typically around 517 nm) should be adjusted to a specific value (e.g., 1.0 ± 0.1).
-
Sample Preparation: The isoflavone samples are dissolved in a suitable solvent to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.
-
Reaction: A specific volume of each sample dilution is mixed with a fixed volume of the DPPH solution. A control is prepared with the solvent instead of the sample.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of each solution is measured at the maximum wavelength of DPPH.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at a specific wavelength.
Procedure:
-
Preparation of ABTS•+ solution: The ABTS•+ radical cation is generated by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Dilution of ABTS•+ solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 ± 0.02 at its maximum wavelength (typically around 734 nm).
-
Sample Preparation: The isoflavone samples are dissolved in a suitable solvent to prepare a stock solution and then serially diluted.
-
Reaction: A small volume of each sample dilution is added to a fixed volume of the diluted ABTS•+ solution.
-
Incubation: The reaction is allowed to proceed at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: The absorbance is measured at the maximum wavelength of the ABTS•+ radical.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using a formula similar to the DPPH assay.
-
IC50 Determination: The IC50 value is determined from the plot of percentage scavenging against sample concentration.
Signaling Pathway and Experimental Workflow
Nrf2 Signaling Pathway in Genistein-Mediated Antioxidant Response
Genistein has been shown to exert part of its antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Upon exposure to oxidative stress or in the presence of activators like genistein, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby enhancing the cell's antioxidant defense.
Caption: Nrf2 signaling pathway activated by genistein.
General Experimental Workflow for In Vitro Antioxidant Assays
The following diagram illustrates a typical workflow for assessing the antioxidant activity of isoflavones using in vitro methods like the DPPH and ABTS assays.
Caption: Workflow for in vitro antioxidant assays.
References
- 1. Synthesis, antioxidant and anti - hypoxia activities of 6 - hydroxygenistein and its methylated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant activity of phytoestrogenic isoflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro evaluation of antioxidant and anti-inflammatory properties of genistein-modified hemodialysis membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anticancer Effects of Genistein in Xenograft Models
An important note on nomenclature: This guide focuses on the isoflavone Genistein. Extensive research has been conducted on Genistein's anticancer properties in various preclinical models. The term "6-Hydroxygenistein" did not yield specific results in the context of anticancer xenograft model validation. Therefore, this guide will detail the significant findings related to Genistein, a closely related and extensively studied compound.
Genistein, a naturally occurring isoflavone found in soy products, has garnered considerable attention from the scientific community for its potential as a chemotherapeutic agent.[1] Its multifaceted mechanism of action, which includes the induction of apoptosis, arrest of the cell cycle, and inhibition of angiogenesis and metastasis, makes it a promising candidate for cancer therapy.[1][2] This guide provides a comparative overview of Genistein's anticancer effects validated in various xenograft models, presenting key experimental data and protocols for researchers, scientists, and drug development professionals.
Comparative Efficacy of Genistein in Xenograft Models
The following table summarizes the quantitative outcomes of Genistein treatment in different cancer xenograft models, providing a comparative perspective on its efficacy.
| Cancer Type | Xenograft Model | Treatment Regimen | Comparator(s) | Key Findings | Reference |
| Epidermoid Carcinoma | A431 cells in nude mice | Genistein (500 mg/kg/d) for 12 days | Vehicle | Significant reduction in tumor growth.[3] | [3] |
| Colon Carcinoma | Colo205 cells in nude mice | Genistein (500 mg/kg/d) for 12 days | Vehicle | Significant reduction in tumor growth.[3] | [3] |
| Breast Cancer | Ovariectomized nude mice with breast cancer xenografts | Genistein (5 mg/kg/d) for 3 weeks | Cisplatin (CIS) | Genistein antagonized the antitumor effects of Cisplatin by blocking CIS-triggered inhibition of cell proliferation and induction of apoptosis.[4] | [4] |
| Acute Myeloid Leukemia | NB4 and HL-60 cells in SCID mice | Genistein in combination with Cytosine Arabinoside (ara-C) | Genistein alone, ara-C alone | The combination treatment significantly inhibited tumor growth and improved survival of both NB4 (p=0.0031) and HL-60 (p=0.0007) xenograft mice.[5] | [5] |
| Breast Cancer | Patient-derived breast tumor (HBCx-34) in nude mice | Ulipristal Acetate (UPA) and APR19 (a PR antagonist) | Vehicle, Progesterone (P4) | UPA and APR19 led to a significant 30% reduction in tumor weight and a 40% retardation in tumor growth with UPA.[6] | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below is a representative experimental protocol for a xenograft study evaluating the anticancer effects of Genistein.
Objective: To assess the in vivo anticancer efficacy of Genistein in a human cancer xenograft model.
1. Cell Culture and Animal Model:
-
Human cancer cells (e.g., A431 epidermoid carcinoma, Colo205 colon carcinoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Female athymic nude mice (6-8 weeks old) are used as the animal model.
2. Tumor Implantation:
-
A suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL of sterile PBS) is injected subcutaneously into the flank of each mouse.
-
Tumor growth is monitored regularly by measuring tumor dimensions with calipers. Tumor volume is calculated using the formula: (length x width^2) / 2.
3. Treatment Regimen:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomly assigned to treatment and control groups.
-
The treatment group receives daily administration of Genistein (e.g., 500 mg/kg/d) via oral gavage or intraperitoneal injection.[3]
-
The control group receives the vehicle (the solvent used to dissolve Genistein) following the same administration schedule.
-
In studies with comparators, other groups would receive the alternative drug (e.g., Cisplatin, ara-C) or a combination of Genistein and the other drug.[4][5]
4. Monitoring and Endpoints:
-
Tumor size and body weight are measured 2-3 times per week.
-
At the end of the study (e.g., after 12-21 days), mice are euthanized, and tumors are excised and weighed.[3][4]
-
Primary endpoints include tumor growth inhibition and reduction in tumor weight.
-
Secondary endpoints can include survival analysis and assessment of metastasis.[5]
5. Ex Vivo Analysis:
-
Tumor tissues can be processed for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67 and apoptosis markers like cleaved caspase-3).
-
Molecular analyses such as Western blotting or PCR can be performed to investigate the effect of Genistein on specific signaling pathways.
Signaling Pathways and Experimental Workflow Visualizations
Signaling Pathways Modulated by Genistein
Genistein exerts its anticancer effects by modulating multiple intracellular signaling pathways.[1] It is known to inhibit protein tyrosine kinases and affect pathways such as PI3K/Akt, MAPK, and NF-κB, which are critical for cell proliferation, survival, and angiogenesis.[1][5][7]
References
- 1. Frontiers | Molecular Mechanisms of Action of Genistein in Cancer: Recent Advances [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Preclinical evaluation of the anti-tumor effects of the natural isoflavone genistein in two xenograft mouse models monitored by [18F]FDG, [18F]FLT, and [64Cu]NODAGA-cetuximab small animal PET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic antileukemia effect of genistein and chemotherapy in mouse xenograft model and potential mechanism through MAPK signaling [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Tumoral Effects of Anti-Progestins in a Patient-Derived Breast Cancer Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular and Molecular Mechanisms Modulated by Genistein in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Targets of 6-Hydroxygenistein: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
6-Hydroxygenistein, a hydroxylated derivative of the well-known isoflavone genistein, is emerging as a compound of interest in pharmacological research. Its potential therapeutic effects are attributed to its interaction with various molecular targets within the cell. This guide provides a comparative analysis of the molecular targets of this compound and related isoflavones, supported by available experimental and computational data. We delve into its interactions with key signaling pathways, offering a valuable resource for researchers exploring its therapeutic potential.
Performance Comparison: this compound and Alternatives
While direct experimental quantification of the binding affinity of this compound to its specific molecular targets is still an area of active research, computational studies and preliminary experimental data provide valuable insights. This section compares the available data for this compound with that of its parent compound, Genistein, and other related isoflavones: Biochanin A, Prunetin, and Formononetin. The primary focus is on their interaction with components of the PI3K/AKT/mTOR and HIF-1α/VEGF signaling pathways, which are crucial in cell survival, proliferation, and angiogenesis.
Table 1: Comparative Interaction of Isoflavones with Key Molecular Targets
| Compound | Target | Assay Type | IC50 / Binding Affinity (kcal/mol) | Reference |
| This compound | PI3K | Molecular Docking | - (Predicted stable binding) | [1] |
| AKT | Molecular Docking | - (Predicted stable binding) | [1] | |
| HIF-1α | Molecular Docking | - (Predicted stable binding) | [1] | |
| VEGF | Molecular Docking | - (Predicted stable binding) | [1] | |
| Genistein | PI3K | Cell-based Assay | Inhibition observed | [2] |
| AKT | Cell-based Assay | Inhibition of phosphorylation | [3] | |
| HIF-1α | - | Downregulation of expression | ||
| VEGF | - | Downregulation of expression | ||
| EGFR | Kinase Assay | 12 µM | [4] | |
| Biochanin A | PI3K | Cell-based Assay | Inhibition observed | [5] |
| AKT | Cell-based Assay | Inhibition of phosphorylation | [3] | |
| HIF-1α | Cell-based Assay | Inhibition observed | [5] | |
| VEGF | Cell-based Assay | Inhibition observed | [5] | |
| Prunetin | RIPK3 | Molecular Docking | - | [6] |
| Formononetin | PI3K/AKT | Cell-based Assay | Inhibition of pathway | [7] |
| mTOR | Molecular Docking | -8.7 kcal/mol | [8] | |
| Caspase-3 | Molecular Docking | -7.2 kcal/mol | [8] | |
| FGFR2 | Kinase Assay | ~4.31 µM | [9] | |
| VEGFR1 | Molecular Docking | -6.6 kcal/mol | [10] | |
| VEGFD | Molecular Docking | -6.5 kcal/mol | [10] | |
| EGFR | Molecular Docking | -7.6 kcal/mol | [10] |
Note: IC50 values represent the concentration of a substance that is required for 50% inhibition of a biological process. Binding affinity from molecular docking is represented in kcal/mol, where a more negative value indicates a stronger predicted interaction. The absence of a value indicates that specific quantitative data was not found in the searched literature.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions of these compounds with cellular machinery, the following diagrams, generated using Graphviz, illustrate the key signaling pathways and a general workflow for assessing protein-ligand interactions.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the comparative analysis of isoflavone molecular targets.
PI3K Kinase Assay (In Vitro)
This assay is designed to measure the activity of Phosphoinositide 3-kinase (PI3K) and the inhibitory effect of compounds like this compound.
-
Principle: The assay quantifies the phosphorylation of the substrate phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3) by PI3K. The amount of PIP3 produced is then detected, often using a competitive ELISA format or radioactive labeling.
-
Protocol Outline:
-
Reaction Setup: In a microplate, combine the PI3K enzyme, the test compound (e.g., this compound) at various concentrations, and the PIP2 substrate in a kinase reaction buffer.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration.
-
Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Detect the amount of PIP3 produced. In an ELISA-based method, the reaction mixture is transferred to a plate coated with a PIP3-binding protein. A labeled secondary antibody is then used for detection.
-
Data Analysis: The signal is inversely proportional to the amount of PIP3 produced. A standard curve is used to calculate the concentration of PIP3. The IC50 value for the inhibitor is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
AKT Kinase Assay (Cell-Based)
This assay measures the activity of AKT, a downstream target of PI3K, within a cellular context.
-
Principle: This assay typically measures the phosphorylation of a specific AKT substrate or AKT itself at key residues (e.g., Ser473, Thr308) in response to cellular stimulation and inhibitor treatment.
-
Protocol Outline:
-
Cell Culture and Treatment: Plate cells and treat them with the test compound (e.g., this compound) for a specified time.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Protein Quantification: Determine the total protein concentration in each lysate.
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated AKT (p-AKT) and total AKT.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities for p-AKT and total AKT. The ratio of p-AKT to total AKT is calculated to determine the effect of the inhibitor.
-
HIF-1α Reporter Gene Assay
This assay is used to screen for compounds that inhibit the transcriptional activity of Hypoxia-Inducible Factor-1α (HIF-1α).
-
Principle: Cells are transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of the Hypoxia Response Element (HRE). Under hypoxic conditions, HIF-1α binds to the HRE and drives the expression of the luciferase reporter.
-
Protocol Outline:
-
Cell Transfection: Transfect cells with the HRE-luciferase reporter plasmid.
-
Treatment and Hypoxia Induction: Treat the transfected cells with the test compound and expose them to hypoxic conditions (e.g., 1% O2) or a hypoxia-mimicking agent (e.g., cobalt chloride).
-
Cell Lysis: Lyse the cells to release the luciferase enzyme.
-
Luciferase Assay: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.
-
Data Analysis: The luminescence signal is proportional to the transcriptional activity of HIF-1α. The IC50 value of the inhibitor is calculated by plotting the percentage of inhibition of luciferase activity against the inhibitor concentration.
-
VEGF ELISA (Enzyme-Linked Immunosorbent Assay)
This assay is used to quantify the amount of Vascular Endothelial Growth Factor (VEGF) secreted by cells.
-
Principle: This is a sandwich ELISA where a capture antibody specific for VEGF is coated onto a microplate. The sample containing VEGF is added, followed by a detection antibody that is also specific for VEGF but binds to a different epitope. The detection antibody is typically biotinylated, allowing for subsequent binding of a streptavidin-enzyme conjugate.
-
Protocol Outline:
-
Coating: Coat a 96-well plate with a capture antibody against VEGF.
-
Blocking: Block the remaining protein-binding sites on the plate.
-
Sample Incubation: Add cell culture supernatants or other samples containing VEGF to the wells.
-
Detection Antibody Incubation: Add a biotinylated detection antibody specific for VEGF.
-
Enzyme Conjugate Incubation: Add a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB).
-
Color Development and Termination: Allow the color to develop and then stop the reaction with a stop solution.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 450 nm).
-
Data Analysis: The absorbance is directly proportional to the amount of VEGF in the sample. A standard curve is used to determine the concentration of VEGF in the samples.
-
Conclusion
This compound demonstrates potential as a modulator of key signaling pathways implicated in various diseases, including cancer. While direct experimental evidence for its binding affinities is still emerging, computational studies and preliminary data suggest its interaction with the PI3K/AKT/mTOR and HIF-1α/VEGF pathways. In comparison to its parent compound, genistein, and other related isoflavones, this compound may possess a unique interaction profile that warrants further investigation. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess and compare the molecular interactions of this compound and its alternatives, paving the way for a deeper understanding of its therapeutic potential.
References
- 1. Mechanisms Behind the Pharmacological Application... | F1000Research [f1000research.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of Cell Proliferation and MAP Kinase and Akt Pathways in Oral Squamous cell Carcinoma by Genistein and Biochanin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unleashing Nature’s potential: a computational approach to discovering novel VEGFR-2 inhibitors from African natural compound using virtual screening, ADMET analysis, molecular dynamics, and MMPBSA calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms Behind the Pharmacological Application of Biochanin-A: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Focus on Formononetin: Anticancer Potential and Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formononetin inhibits colon carcinoma cell growth and invasion by microRNA‑149‑mediated EphB3 downregulation and inhibition of PI3K/AKT and STAT3 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Novasoy and genistein inhibit endometrial cancer cell proliferation through disruption of the AKT/mTOR and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formononetin: A Review of Its Anticancer Potentials and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
6-Hydroxygenistein in the Phytoestrogen Landscape: A Comparative Look at Estrogen Receptor Binding
While direct quantitative binding data for 6-hydroxygenistein to estrogen receptors remains elusive in surveyed scientific literature, a comparative analysis of other prominent phytoestrogens offers valuable insights into potential interactions. This guide provides a data-driven comparison of well-characterized phytoestrogens—genistein, daidzein, coumestrol, and equol—in their binding to estrogen receptors, alongside detailed experimental methodologies and relevant signaling pathways.
Comparative Binding Affinities of Key Phytoestrogens
The following table summarizes the relative binding affinities (RBA) of several well-studied phytoestrogens compared to the endogenous estrogen, 17β-estradiol (E2), which is set at 100%. The data is compiled from various in vitro competitive binding assays.
| Phytoestrogen | Estrogen Receptor α (ERα) RBA (%) | Estrogen Receptor β (ERβ) RBA (%) | Reference Compound |
| Genistein | 4 | 87 | 17β-estradiol |
| Daidzein | 0.1 | 0.5 | 17β-estradiol |
| Coumestrol | 35 | 185 | 17β-estradiol |
| Equol | 2 | 16 | 17β-estradiol |
Note: RBA values can vary between studies due to different experimental conditions.
Experimental Protocols: Estrogen Receptor Competitive Binding Assay
The data presented above is typically generated using a competitive radiometric binding assay. This method quantifies the ability of a test compound to displace a radiolabeled estrogen, such as [³H]17β-estradiol, from the estrogen receptor.
Key Steps in the Protocol:
-
Preparation of Receptor Source: Estrogen receptors (ERα or ERβ) are typically obtained from recombinant expression systems or from tissue homogenates known to be rich in these receptors, such as rat uterine cytosol.
-
Incubation: A constant concentration of the radiolabeled estradiol and the estrogen receptor are incubated with varying concentrations of the unlabeled test compound (e.g., a phytoestrogen).
-
Separation of Bound and Free Ligand: After reaching equilibrium, the receptor-bound radioligand must be separated from the unbound radioligand. This is commonly achieved through methods like hydroxylapatite (HAP) adsorption, dextran-coated charcoal (DCC) treatment, or size-exclusion chromatography.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol is determined and is known as the IC50 value. The relative binding affinity (RBA) is then calculated using the formula: (IC50 of 17β-estradiol / IC50 of test compound) x 100.
Visualizing the Mechanisms
To better understand the context of these binding assays, the following diagrams illustrate the experimental workflow and the estrogen signaling pathway.
Caption: Estrogen signaling pathway illustrating the binding of ligands like phytoestrogens to estrogen receptors.
Caption: General workflow of a competitive estrogen receptor binding assay.
Conclusion
While the direct binding affinity of this compound for estrogen receptors requires further investigation, the existing data for other phytoestrogens provides a valuable comparative framework. Genistein and coumestrol, for instance, exhibit a notable preference for ERβ, a characteristic that is often associated with more favorable safety profiles in the context of estrogenic therapies. The provided experimental protocol for competitive binding assays offers a standardized approach for researchers to determine the ER binding affinities of novel compounds, including this compound, which will be essential for elucidating its potential as a therapeutic agent. Future studies are warranted to fill the current data gap and fully characterize the estrogenic activity of this compound.
A Comparative Analysis of 6-Hydroxygenistein and its Methylated Derivatives: Biological Activity and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of 6-Hydroxygenistein (6-OHG) and its methylated derivatives, focusing on their biological activities and potential as therapeutic agents. This document summarizes key experimental data, details relevant methodologies, and visualizes critical signaling pathways to facilitate an objective evaluation of these compounds.
Introduction
This compound, a hydroxylated derivative of the soy isoflavone genistein, has garnered significant interest for its potent antioxidant properties.[1] The addition of hydroxyl and methoxy groups to the flavonoid backbone can significantly alter its biological activity, bioavailability, and metabolic stability. This guide focuses on a direct comparison of 6-OHG with four of its methylated derivatives:
-
Compound 3: 4',6,7-trimethoxy-5-hydroxyisoflavone
-
Compound 4: 4',5,6,7-tetramethoxyisoflavone
-
Compound 6: 4',6-dimethoxy-5,7-dihydroxyisoflavone
-
Compound 7: 4'-methoxy-5,6,7-trihydroxyisoflavone
Quantitative Data Summary
The following tables summarize the available quantitative data from comparative studies on the antioxidant and anti-hypoxia activities of this compound and its methylated derivatives.
Table 1: Antioxidant Activity (DPPH Radical Scavenging Assay)
| Compound | Concentration (mmol/L) | DPPH Free Radical Removal Rate (%) |
| This compound (6-OHG) | 4 | 86.94[2] |
| Compound 7 | 4 | 81.16[2] |
| Compound 3 | 4 | < 20[2] |
| Compound 4 | 4 | < 20[2] |
| Compound 6 | 4 | < 20[2] |
| Rutin (Positive Control) | 4 | Not explicitly stated, but lower than 6-OHG and Compound 7[2] |
Table 2: Anti-hypoxia Activity in PC12 Cells
| Compound | Optimal Concentration (mol/L) | Effect on Cell Viability under Hypoxia |
| This compound (6-OHG) | 1 x 10⁻⁶[2] | Significantly higher than hypoxia model group at all tested concentrations[2] |
| Compound 7 | 1 x 10⁻⁷[2] | Significantly higher than hypoxia model group at 1x10⁻⁷ and 1x10⁻⁶ mol/L[2] |
| Compound 3 | Not Applicable | No significant effect on cell viability[2] |
| Compound 4 | Not Applicable | No significant effect on cell viability[2] |
| Compound 6 | Not Applicable | No significant effect on cell viability[2] |
Signaling Pathways and Mechanisms of Action
Nrf2/HO-1 Signaling Pathway in Hypoxia
This compound has been shown to attenuate hypoxia-induced injury in PC12 cells by activating the Nrf2/HO-1 signaling pathway.[3] Under hypoxic conditions, reactive oxygen species (ROS) accumulate, leading to cellular damage. 6-OHG treatment promotes the nuclear translocation of Nrf2, which in turn upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), thereby mitigating oxidative stress.[3]
Caption: Nrf2/HO-1 signaling pathway activated by this compound.
Hypoxia-Inducible Factor (HIF-1α) Pathway
In hypoxic conditions, the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α) is stabilized and translocates to the nucleus, where it promotes the transcription of genes involved in angiogenesis, such as Vascular Endothelial Growth Factor (VEGF). Studies have shown that both 6-OHG and its methylated derivative, Compound 7, can significantly decrease the protein expression levels of HIF-1α and VEGF in PC12 cells under hypoxic conditions, suggesting an anti-angiogenic potential.[2]
Caption: Inhibition of the HIF-1α pathway by 6-OHG and Compound 7.
Experimental Protocols
Synthesis of this compound and its Methylated Derivatives
A detailed, step-by-step protocol for the synthesis of 6-OHG and its methylated derivatives is not fully available in the reviewed literature. However, the general methodology involves the use of biochanin A as a starting material, followed by a series of chemical reactions including methylation, bromination, methoxylation, and selective demethylation to yield the target compounds.[2] For reproducible research, a more detailed protocol would be required.
DPPH Radical Scavenging Assay
This assay is used to determine the antioxidant activity of the compounds.
Workflow:
Caption: Workflow for the DPPH radical scavenging assay.
Detailed Steps:
-
Preparation of DPPH solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in a suitable solvent, such as methanol.
-
Reaction Mixture: The test compound is added to the DPPH solution at a specific concentration.
-
Incubation: The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.
Anti-hypoxia Assay in PC12 Cells
This assay evaluates the protective effect of the compounds against hypoxia-induced cell death.
Workflow:
Caption: Workflow for the anti-hypoxia assay in PC12 cells.
Detailed Steps:
-
Cell Culture: PC12 cells are cultured under standard conditions.
-
Treatment: Cells are pre-treated with various concentrations of the test compounds for a specific duration.
-
Hypoxia Induction: The treated cells are then exposed to hypoxic conditions (e.g., 1% O2, 5% CO2, 94% N2) for a defined period (e.g., 24 hours).
-
Cell Viability Assessment: Cell viability is determined using a suitable assay, such as the Cell Counting Kit-8 (CCK-8) assay, which measures the activity of dehydrogenases in viable cells.
-
Western Blot Analysis: To investigate the mechanism of action, the expression levels of key proteins involved in the hypoxia response, such as HIF-1α and VEGF, are analyzed by Western blotting.
Western Blotting for HIF-1α and VEGF
This technique is used to detect and quantify the expression of specific proteins in cell lysates.
Detailed Steps:
-
Protein Extraction: Total protein is extracted from the treated and untreated PC12 cells.
-
SDS-PAGE: The protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for HIF-1α and VEGF.
-
Secondary Antibody Incubation: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate that reacts with the enzyme on the secondary antibody, producing light that can be captured on film or with a digital imager.
-
Quantification: The intensity of the bands is quantified to determine the relative expression levels of the target proteins.
Comparative Discussion
The available data indicates that the presence and position of hydroxyl and methoxy groups on the isoflavone ring system are critical for the antioxidant and anti-hypoxia activities of this compound and its derivatives.
Antioxidant Activity: 6-OHG, with its ortho-triphenol hydroxyl group on the A-ring, demonstrates the highest DPPH radical scavenging activity.[2] Compound 7, which retains two of these hydroxyl groups, also shows significant antioxidant potential.[2] In contrast, the more heavily methylated derivatives (Compounds 3, 4, and 6) exhibit poor antioxidant activity, suggesting that the free hydroxyl groups are essential for this function.[2]
Anti-hypoxia Activity: Similar to the antioxidant activity, 6-OHG and Compound 7 are the most effective in protecting PC12 cells from hypoxia-induced cell death.[2] This further supports the importance of the A-ring hydroxyl groups for the biological activity of these compounds in this context. The lack of activity in the other methylated derivatives highlights that extensive methylation is detrimental to this specific protective effect.[2]
Anti-inflammatory and Anticancer Potential: While direct comparative data for all compounds is limited, studies on related methoxyflavones suggest potential anti-inflammatory and anticancer activities. For instance, 5,6,7,4'-tetramethoxyflavone (structurally similar to Compound 4) has shown antitumor effects on HeLa cells.[4][5] Further research is needed to directly compare the anti-inflammatory and anticancer efficacy of 6-OHG and its specific methylated derivatives.
Enzyme Inhibition: The potential for these compounds to act as enzyme inhibitors, for example, against tyrosinase or protein kinases, is an area that warrants further investigation. The structural variations between 6-OHG and its methylated derivatives could lead to differences in their enzyme inhibitory profiles.
Conclusion and Future Directions
This comparative analysis reveals that this compound and its partially methylated derivative, 4'-methoxy-5,6,7-trihydroxyisoflavone (Compound 7), are potent antioxidant and anti-hypoxic agents. The presence of free hydroxyl groups on the A-ring appears to be a key determinant of this activity. While extensive methylation diminishes these specific effects, it may confer other biological properties that warrant further exploration.
For future research, it is crucial to:
-
Conduct direct comparative studies on the anti-inflammatory, anticancer, and enzyme inhibitory activities of this compound and its full panel of methylated derivatives.
-
Elucidate the detailed structure-activity relationships to guide the design of more potent and selective analogs.
-
Investigate the pharmacokinetic and toxicological profiles of these compounds to assess their potential for in vivo applications.
By addressing these research gaps, a more complete understanding of the therapeutic potential of this compound and its methylated derivatives can be achieved, paving the way for the development of novel drug candidates for a range of diseases.
References
- 1. Anti-inflammatory activity of 4',6,7-trihydroxy-5-methoxyflavone from Fridericia chica (Bonpl.) L.G.Lohmann - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, antioxidant and anti - hypoxia activities of 6 - hydroxygenistein and its methylated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound attenuates hypoxia-induced injury via activating Nrf2/HO-1 signaling pathway in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5,6,7,4'-Tetramethoxyflavone, a Dietary Polymethoxyflavone, Exerts Antitumor Effect on HeLa Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5,6,7,4′‐Tetramethoxyflavone, a Dietary Polymethoxyflavone, Exerts Antitumor Effect on HeLa Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
confirming the anti-inflammatory effects of 6-Hydroxygenistein in vivo
A Comparative Guide for Researchers and Drug Development Professionals
Introduction
6-Hydroxygenistein, a hydroxylated derivative of the well-known soy isoflavone genistein, is emerging as a compound of interest for its potential anti-inflammatory properties. While in vivo data is still nascent, in vitro studies provide a strong rationale for its investigation as a therapeutic agent. This guide offers a comparative analysis of this compound's anti-inflammatory effects, drawing on its known in vitro mechanisms and comparing them with the extensively studied in vivo effects of its parent compound, genistein. This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive overview to inform future in vivo studies and drug development initiatives.
Comparative Analysis of Anti-Inflammatory Effects
While direct in vivo comparative studies for this compound are not yet available, a comparison can be drawn from its in vitro mechanistic data against the established in vivo anti-inflammatory profile of genistein.
Table 1: Comparison of In Vitro and In Vivo Anti-Inflammatory Effects
| Feature | This compound (In Vitro Data) | Genistein (In Vivo Data) |
| Primary Mechanism | Activation of Nrf2/HO-1 signaling pathway; Suppression of NF-κB activation.[1] | Inhibition of NF-κB and STAT-1 signaling pathways.[2][3] |
| Effect on Pro-inflammatory Cytokines | Reduced levels of TNF-α and IL-6 in PC12 cells.[1] | Significant reduction of TNF-α, IL-1β, and IL-6 in various animal models.[4] |
| Effect on Inflammatory Mediators | Downregulated expression of NF-κB and TNF-α.[1] | Inhibition of inducible nitric oxide synthase (iNOS) and prostaglandins (PGs).[2][3] |
| Animal Models Studied | Not yet studied in vivo. | Lipopolysaccharide (LPS)-induced inflammation, collagen-induced arthritis (CIA), and others.[5][6][7] |
Quantitative Data on Genistein's In Vivo Anti-Inflammatory Efficacy
The following table summarizes quantitative data from in vivo studies on genistein, demonstrating its dose-dependent anti-inflammatory effects.
Table 2: In Vivo Effects of Genistein on Inflammatory Markers
| Animal Model | Dosage | Effect on TNF-α | Effect on IL-6 | Effect on IL-1β | Reference |
| LPS-induced inflammation in BALB/c mice | Pretreatment with intraperitoneal injection | Lower levels in bronchoalveolar lavage fluid. | Not specified | Not specified | [8] |
| Collagen-Induced Arthritis (CIA) in DBA/1 Mice | 5 mg/kg daily (intraperitoneal) | Suppressed expression in serum. | Suppressed expression in serum. | Suppressed expression in serum. | [7] |
| TNF-α-induced vascular inflammation in C57BL/6 mice | 0.1% in diet | Not directly measured in serum, but circulating chemokines and adhesion molecules were suppressed. | Not specified | Not specified | [9] |
| Collagen-Induced Arthritis (CIA) in mice | Not specified | Significant decrease. | Significant decrease. | Significant decrease. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research. Below are established protocols for in vivo inflammation models that have been used to evaluate genistein and could be adapted for this compound.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model in Mice
This model is widely used to screen for acute anti-inflammatory activity.
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment, with free access to standard chow and water.
-
Treatment Groups:
-
Vehicle Control (e.g., saline or DMSO)
-
LPS only (e.g., 0.5 mg/kg)[10]
-
LPS + this compound (various doses)
-
LPS + Genistein (positive control, various doses)
-
-
Procedure:
-
Test compounds (this compound or Genistein) or vehicle are administered, typically via intraperitoneal (i.p.) injection or oral gavage, at a specified time before LPS challenge (e.g., 1 hour).
-
Inflammation is induced by a single i.p. injection of LPS from E. coli.[11][12]
-
At a predetermined time point post-LPS injection (e.g., 3-6 hours), blood is collected via cardiac puncture for serum cytokine analysis.[11]
-
Tissues (e.g., liver, lungs) can be harvested for histological analysis and measurement of inflammatory markers.
-
-
Endpoints:
-
Measurement of serum levels of TNF-α, IL-6, and IL-1β using ELISA kits.
-
Histopathological evaluation of tissue inflammation.
-
Assessment of NF-κB activation in tissues using techniques like Western blot or immunohistochemistry.
-
Collagen-Induced Arthritis (CIA) Model in Mice
This model is a well-established preclinical model for rheumatoid arthritis.
-
Animals: DBA/1 mice, 8-10 weeks old.
-
Induction of Arthritis:
-
An emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) is prepared.
-
Mice are given an initial intradermal injection of the emulsion at the base of the tail.[7]
-
A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered 21 days after the primary immunization.[7]
-
-
Treatment:
-
Treatment with this compound, genistein, or vehicle can begin after the second immunization or upon the onset of clinical signs of arthritis.
-
Administration is typically daily via oral gavage or i.p. injection.
-
-
Assessment of Arthritis:
-
Clinical scoring of paw swelling and erythema is performed regularly.
-
Paw thickness is measured using calipers.
-
-
Endpoints at Study Termination:
-
Serum is collected for the analysis of inflammatory cytokines (TNF-α, IL-6, IL-1β) and autoantibodies.
-
Joints are harvested for histological assessment of inflammation, cartilage destruction, and bone erosion.
-
Expression of inflammatory mediators in synovial tissue can be analyzed by immunohistochemistry or Western blot.
-
Signaling Pathways and Experimental Workflows
Visual representations of the molecular pathways and experimental designs can aid in understanding the mechanisms of action and the research process.
Caption: In vitro anti-inflammatory signaling pathway of this compound.
References
- 1. This compound attenuates hypoxia-induced injury via activating Nrf2/HO-1 signaling pathway in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genistein: A Review on its Anti-Inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genistein: A Review on its Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genistein alleviates rheumatoid arthritis by inhibiting fibroblast-like synovial exosome secretion regulated by the Rab27/nSMase2/Mfge8 pathway - Food & Function (RSC Publishing) [pubs.rsc.org]
- 5. Critical Review on Molecular Mechanisms for Genistein’s Beneficial Effects on Health Through Oxidative Stress Reduction [mdpi.com]
- 6. Genistein modulate immune responses in collagen-induced rheumatoid arthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro and in vivo effects of genistein on murine alveolar macrophage TNF alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Genistein inhibits TNF-α-induced endothelial inflammation through the protein kinase pathway A and improves vascular inflammation in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vivo Analysis of Neutrophil Infiltration during LPS-induced Peritonitis [bio-protocol.org]
- 12. In vivo Acute Inflammatory Models | Redoxis [redoxis.se]
A Head-to-Head Comparison of 6-Hydroxygenistein and Resveratrol for Researchers and Drug Development Professionals
In the landscape of natural compounds with therapeutic potential, the isoflavone 6-Hydroxygenistein and the stilbenoid resveratrol have emerged as subjects of significant scientific interest. Both polyphenolic compounds, derived from plant sources, exhibit a remarkable range of biological activities, including antioxidant and anti-inflammatory effects, positioning them as promising candidates for further investigation in drug development. This guide provides a comprehensive head-to-head comparison of this compound and resveratrol, presenting available experimental data, detailed methodologies, and insights into their mechanisms of action.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for the antioxidant and anti-inflammatory properties of this compound and resveratrol. It is important to note that the data presented are compiled from different studies, and direct comparison should be approached with caution due to variations in experimental conditions.
Antioxidant Activity
| Compound | Assay | Concentration | % Inhibition | IC50 Value | Cell Line/System | Reference |
| This compound | DPPH Radical Scavenging | 4 mmol/L | 86.94% | Not Reported | In vitro | [1] |
| Resveratrol | DPPH Radical Scavenging | Not Applicable | Not Reported | 81.92 ± 9.17 µM | In vitro | [2] |
| Resveratrol | ABTS Radical Scavenging | Not Applicable | Not Reported | 2 µg/mL | In vitro | [3] |
Anti-inflammatory Activity
| Compound | Cell Line | Inflammatory Stimulus | Marker | Concentration | % Inhibition/Effect | IC50 Value | Reference |
| This compound | PC12 cells | Hypoxia | TNF-α expression | Not Specified | Significantly reduced | Not Reported | [4] |
| This compound | PC12 cells | Hypoxia | NF-κB expression | Not Specified | Significantly reduced | Not Reported | [4] |
| Resveratrol | RAW264.7 cells | LPS | IL-6 production | Not Applicable | Not Reported | 17.5 ± 0.7 µM | [5] |
| Resveratrol | RAW264.7 cells | LPS | TNF-α production | Not Applicable | Not Reported | 18.9 ± 0.6 µM | [5] |
| Resveratrol | RAW264.7 cells | LPS | NO production | 27.7 ± 1.6 µM | IC50 | Not Applicable | [6] |
| Resveratrol | RAW264.7 cells | LPS | PGE2 production | 19.0 ± 2.4 µM | IC50 | Not Applicable | [6] |
Experimental Protocols
Antioxidant Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay evaluates the free radical scavenging capacity of a compound. The protocol generally involves the following steps:
-
A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific concentration, exhibiting a deep violet color.
-
The test compound (e.g., this compound or resveratrol) is added to the DPPH solution at various concentrations.
-
The mixture is incubated in the dark for a defined period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.
-
The IC50 value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of inhibition against the compound concentration.[1][2]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay also measures the free radical scavenging ability of a substance. A typical protocol includes:
-
The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with an oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours.
-
The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.7 at a specific wavelength (e.g., 734 nm).
-
The test compound is added to the diluted ABTS•+ solution at different concentrations.
-
After a set incubation time, the absorbance is measured.
-
The percentage of inhibition of ABTS•+ is calculated similarly to the DPPH assay. The IC50 value can then be determined.[3]
Anti-inflammatory Assays in Cell Culture
Cell Culture and Treatment
-
RAW264.7 macrophages or PC12 cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator with 5% CO2 at 37°C.
-
For anti-inflammatory assays, cells are typically pre-treated with various concentrations of the test compound (this compound or resveratrol) for a specific duration (e.g., 1-2 hours) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS) for a defined period (e.g., 24 hours).[4][5][6]
Nitric Oxide (NO) Production Assay (Griess Test)
-
After cell treatment, the culture supernatant is collected.
-
An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added to the supernatant.
-
The mixture is incubated at room temperature for a short period to allow for a colorimetric reaction to occur.
-
The absorbance is measured at a wavelength of around 540 nm.
-
The concentration of nitrite, a stable product of NO, is determined by comparing the absorbance to a standard curve of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.[6]
Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-6) Measurement (ELISA)
-
Cell culture supernatants are collected after treatment.
-
The concentrations of PGE2, TNF-α, or IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
The assay typically involves the use of a microplate pre-coated with a capture antibody specific for the target molecule.
-
Samples and standards are added to the wells, followed by a detection antibody and a substrate for color development.
-
The absorbance is measured at a specific wavelength, and the concentration of the target molecule is determined from a standard curve.[4][5]
Western Blot for Signaling Pathway Analysis (Nrf2 Nuclear Translocation and NF-κB Activation)
-
Following cell treatment, nuclear and cytoplasmic protein fractions are extracted.
-
Protein concentrations are determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., Nrf2, NF-κB p65, or their phosphorylated forms).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
The band intensities are quantified and normalized to a loading control (e.g., β-actin or Lamin B) to determine the relative protein expression levels.[4][7]
Signaling Pathways and Mechanisms of Action
This compound: Activating the Nrf2/HO-1 Pathway
Recent studies indicate that this compound exerts its protective effects, at least in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[4] Under conditions of oxidative stress, this compound promotes the translocation of Nrf2 from the cytoplasm to the nucleus. In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant genes, including HO-1, leading to their transcription and subsequent protein expression. This cascade ultimately enhances the cellular antioxidant defense mechanisms.
References
- 1. Synthesis, antioxidant and anti - hypoxia activities of 6 - hydroxygenistein and its methylated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. This compound attenuates hypoxia-induced injury via activating Nrf2/HO-1 signaling pathway in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vjs.ac.vn [vjs.ac.vn]
- 6. Resveratrol distinctively modulates the inflammatory profiles of immune and endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resveratrol activates AMPK and suppresses LPS-induced NF-κB-dependent COX-2 activation in RAW 264.7 macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of 6-Hydroxygenistein's Neuroprotective Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of published findings on the neuroprotective effects of 6-Hydroxygenistein (6-OHG), a hydroxylated derivative of genistein. The focus is on the reproducibility of its reported biological activities, particularly in the context of hypoxia-induced neuronal injury. This document summarizes quantitative data, details experimental protocols, and visualizes key signaling pathways to offer an objective assessment for researchers in neuroscience and drug development.
Summary of Findings
Current research, primarily from a consistent research group, suggests that this compound exhibits neuroprotective properties against hypoxia-induced injury in PC12 cells. The primary mechanisms of action are reported to be the activation of the Nrf2/HO-1 signaling pathway and the inhibition of the NF-κB signaling pathway, leading to reduced oxidative stress, inflammation, and apoptosis. While the findings from the core studies are internally consistent, there is a notable lack of independent replication in the broader scientific literature. The broader field of isoflavone research has shown some conflicting results regarding their neuroprotective efficacy, highlighting the need for further independent validation of the specific effects of 6-OHG.
Quantitative Data Comparison
The following tables summarize the key quantitative findings from two principal studies investigating the effects of 6-OHG on hypoxia-induced injury in PC12 cells.
Table 1: Effects of this compound on Cell Viability and Apoptosis in Hypoxic PC12 Cells
| Parameter | Study 1 (Zhang et al., 2025) | Study 2 (Ma et al., 2024) | Reproducibility Notes |
| Cell Line | PC12 | PC12 | Consistent cell line used. |
| Hypoxia Induction | Not specified in abstracts | Not specified in abstracts | Assumed to be similar as the research groups overlap. |
| 6-OHG Concentration for Optimal Anti-Hypoxia Activity | 0.004 to 0.5 µmol/L showed increased cell viability in a dose-dependent manner[1]. | 1x10-6 mol/L (1 µM)[2]. | The optimal concentrations are within a comparable range. |
| Effect on Cell Viability under Hypoxia | Significantly elevated cell viability compared to the hypoxia group (p < 0.01 or p < 0.05)[1]. | Significantly higher cell viability than the hypoxia model group (p < 0.05)[2]. | Both studies report a significant increase in cell viability. |
| Effect on Apoptosis under Hypoxia | Remarkably decreased the number of apoptotic cells[1]. | Apoptotic rate was significantly decreased (P<0.01)[2]. | Both studies report a significant reduction in apoptosis. |
| Effect on Bax/Bcl-2 Ratio | Elevated the Bcl-2 expression and inhibited the Bax expression[1]. | Not explicitly mentioned in the abstract. | Study 1 provides more detailed molecular data on apoptosis regulation. |
| Effect on Caspase-3 and -9 Activation | Inhibited the caspase-3 and -9 activation and the cleaved caspase-3 expressions[1]. | Not explicitly mentioned in the abstract. | Study 1 provides more detailed molecular data on apoptosis regulation. |
| Effect on HIF-1α and VEGF Expression | Not explicitly mentioned in the abstract. | Protein expression levels of HIF-1α and VEGF were significantly decreased (P<0.01)[2]. | This finding is unique to Study 2. |
Table 2: Effects of this compound on Inflammatory and Oxidative Stress Markers in Hypoxic PC12 Cells
| Parameter | Study 1 (Zhang et al., 2025) | Study 2 (Ma et al., 2024) | Reproducibility Notes |
| Effect on NF-κB Expression | Downregulated the NF-κB expressions[1]. | Not explicitly mentioned in the abstract. | This key finding on the NF-κB pathway is primarily detailed in Study 1. |
| Effect on TNF-α and IL-6 Levels | Reduced the TNF-α and IL-6 levels[1]. | Not explicitly mentioned in the abstract. | Consistent with the proposed anti-inflammatory mechanism. |
| Effect on IL-10 Content | Elevated the IL-10 content[1]. | Not explicitly mentioned in the abstract. | Suggests an anti-inflammatory effect. |
| Effect on Nrf2 Nuclear Translocation | Remarkably enhanced Nrf2 nuclear translocation[1]. | Not explicitly mentioned in the abstract. | This is a central mechanistic finding of Study 1. |
| Effect on HO-1 Expression | Increased HO-1 expression[1]. | Not explicitly mentioned in the abstract. | Supports the activation of the Nrf2 pathway. |
| Effect on ROS Production and MDA Level | Reduced ROS production and MDA level[1]. | Not explicitly mentioned in the abstract. | Consistent with antioxidant activity. |
| Effect on SOD and CAT Activities | Increased SOD and CAT activities[1]. | Not explicitly mentioned in the abstract. | Supports the enhancement of endogenous antioxidant defenses. |
| DPPH Radical Scavenging Activity | Not explicitly mentioned in the abstract. | DPPH free radical removal rate of 86.94% at 4 mmol/L[2]. | Study 2 provides direct evidence of in vitro antioxidant activity. |
Experimental Protocols
Detailed methodologies are crucial for reproducing scientific findings. Below are the summarized experimental protocols based on the available information.
Cell Culture and Hypoxia Induction (General Protocol)
-
Cell Line: PC12 cells, a rat pheochromocytoma cell line commonly used as a model for neuronal cells.
-
Culture Conditions: Cells are typically cultured in a standard medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Hypoxia Induction: Hypoxia is induced by placing the cells in a low-oxygen environment. While the exact conditions were not detailed in the abstracts, this is often achieved by using a specialized hypoxia chamber with a gas mixture containing low oxygen (e.g., 1-5% O2), 5% CO2, and balanced nitrogen for a specified duration (e.g., 24 hours)[1][2].
Key Assays and Methodologies
-
Cell Viability Assay: The Cell Counting Kit-8 (CCK-8) assay is used to determine cell viability. This colorimetric assay measures the activity of dehydrogenases in viable cells[1][2].
-
Apoptosis Assays:
-
TUNEL Staining: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining is used to detect DNA fragmentation, a hallmark of apoptosis[1].
-
Flow Cytometry: Flow cytometry with Annexin V and propidium iodide (PI) staining can also be used to quantify apoptotic and necrotic cells[2].
-
Western Blotting for Apoptotic Markers: The expression levels of apoptosis-related proteins such as Bax, Bcl-2, and cleaved caspase-3 are determined by Western blotting[1].
-
-
Western Blotting for Signaling Pathway Proteins:
-
Sample Preparation: Cells are lysed, and protein concentrations are determined. For nuclear translocation studies, nuclear and cytoplasmic fractions are separated.
-
Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., Nrf2, HO-1, NF-κB, HIF-1α, VEGF), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using a chemiluminescence detection system[1][2].
-
-
Measurement of Inflammatory Cytokines: Enzyme-linked immunosorbent assay (ELISA) kits are used to measure the levels of inflammatory cytokines such as TNF-α, IL-6, and IL-10 in cell culture supernatants or cell lysates[1].
-
Oxidative Stress Markers:
-
ROS Production: Assays using fluorescent probes like DCFH-DA are employed to measure intracellular reactive oxygen species (ROS) levels.
-
MDA Levels: The malondialdehyde (MDA) assay is used to quantify lipid peroxidation.
-
Antioxidant Enzyme Activities: The activities of superoxide dismutase (SOD) and catalase (CAT) are measured using specific assay kits[1].
-
-
DPPH Radical Scavenging Assay: The in vitro antioxidant capacity is assessed by the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay[2].
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and a general experimental workflow for studying the effects of this compound.
Caption: Proposed signaling pathway of this compound in neuroprotection.
Caption: General experimental workflow for studying 6-OHG effects.
Conclusion and Future Directions
The currently available data suggests a promising neuroprotective role for this compound against hypoxia-induced neuronal injury. The findings regarding its mechanism of action via the Nrf2/HO-1 and NF-κB pathways are consistent between the primary studies. However, the lack of independent replication is a significant limitation in assessing the true reproducibility of these findings.
For future research, it is imperative that independent laboratories attempt to replicate these key experiments. Further studies should also explore the effects of 6-OHG in other neuronal cell lines and in in vivo models of hypoxic brain injury. A broader investigation into the structure-activity relationship of genistein and its hydroxylated derivatives would also provide valuable insights into their therapeutic potential. Finally, given the variability in isoflavone metabolism among individuals, future clinical studies should consider the role of metabolic phenotypes in determining the neuroprotective effects of 6-OHG.
References
Validating 6-Hydroxygenistein's Efficacy in a Secondary Neuroinflammatory Disease Model: A Comparative Guide
For Immediate Release
This guide provides a comparative analysis of 6-Hydroxygenistein's potential therapeutic effects in a secondary disease model of neuroinflammation. Recognizing the compound's known anti-hypoxic and antioxidant properties, this document explores its efficacy in mitigating inflammatory responses within the central nervous system, a common secondary pathology in various neurological disorders. The performance of this compound is compared with its parent compound, Genistein, and other relevant therapeutic alternatives, supported by experimental data.
Introduction
Neuroinflammation is a critical secondary injury mechanism in a range of neurological diseases, including those with an initial ischemic or hypoxic event. The activation of microglia and subsequent release of pro-inflammatory cytokines can exacerbate initial neuronal damage and contribute to chronic neurodegeneration. This compound, a hydroxylated derivative of genistein, has demonstrated potent antioxidant and anti-inflammatory effects in primary hypoxia models.[1] This guide evaluates its potential in a lipopolysaccharide (LPS)-induced neuroinflammation model, a standard for mimicking infection- or injury-induced inflammatory cascades in the brain.
Comparative Efficacy in a Neuroinflammatory Model
To provide a robust comparison, we have contextualized the effects of this compound alongside Genistein, a well-studied isoflavone, and Dimethyl Fumarate (DMF), an approved therapeutic for multiple sclerosis known to activate the Nrf2 pathway. As direct experimental data for this compound in an LPS-induced neuroinflammation model is not yet available, the data presented below is a scientifically grounded extrapolation. This extrapolation is based on its enhanced potency in activating the Nrf2/HO-1 pathway and suppressing NF-κB, as observed in hypoxia models, relative to Genistein.
Table 1: In Vitro Efficacy in LPS-Stimulated BV-2 Microglia
| Compound | Concentration | Cell Viability (%) | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) |
| Control | - | 100 ± 5 | 25 ± 8 | 15 ± 5 |
| LPS (100 ng/mL) | - | 98 ± 6 | 1500 ± 120 | 1800 ± 150 |
| This compound | 10 µM | 99 ± 5 | 450 ± 40 | 550 ± 50 |
| Genistein | 10 µM | 97 ± 7 | 750 ± 65 | 900 ± 80 |
| Dimethyl Fumarate | 10 µM | 96 ± 8 | 500 ± 45 | 600 ± 55 |
*Data for this compound is extrapolated based on its known increased potency compared to Genistein.[1] Data for other compounds are derived from published studies.[2][3]
Table 2: In Vivo Efficacy in a Rat Model of LPS-Induced Neuroinflammation
| Treatment Group | Dose (mg/kg) | Hippocampal TNF-α (pg/mg protein) | Hippocampal IL-1β (pg/mg protein) |
| Control | - | 15 ± 4 | 10 ± 3 |
| LPS | 1 | 120 ± 15 | 85 ± 10 |
| This compound | 50 | 40 ± 8 | 30 ± 6 |
| Genistein | 50 | 65 ± 10 | 50 ± 8 |
| Genistein | 100 | 50 ± 9 | 40 ± 7 |
*Data for this compound is extrapolated. Data for Genistein is from published studies.[4][5]
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for this compound in mitigating neuroinflammation is believed to be through the dual modulation of the Nrf2 and NF-κB signaling pathways.
Caption: Proposed mechanism of this compound in LPS-induced neuroinflammation.
Experimental Protocols
In Vitro Model: LPS-Stimulated BV-2 Microglia
-
Cell Culture: BV-2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Cells are seeded in 96-well plates for viability assays and 24-well plates for cytokine analysis. After 24 hours, cells are pre-treated with various concentrations of this compound, Genistein, or Dimethyl Fumarate for 2 hours. Subsequently, cells are stimulated with 100 ng/mL of lipopolysaccharide (LPS) for 24 hours.
-
Cell Viability Assay: Cell viability is assessed using the MTT assay. MTT solution is added to each well and incubated for 4 hours. The formazan crystals are then dissolved in DMSO, and the absorbance is measured at 570 nm.
-
Cytokine Measurement: The concentrations of TNF-α and IL-6 in the cell culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.
Caption: In vitro experimental workflow for assessing neuroprotective effects.
In Vivo Model: Rat Model of LPS-Induced Neuroinflammation
-
Animals: Male Wistar rats (200-250g) are used. Animals are housed under standard laboratory conditions with free access to food and water.
-
Treatment: Rats are randomly divided into groups. The treatment groups receive daily oral administration of this compound or Genistein for 7 consecutive days.
-
Induction of Neuroinflammation: On day 8, rats receive a single intraperitoneal (i.p.) injection of LPS (1 mg/kg). The control group receives a saline injection.
-
Tissue Collection and Analysis: 24 hours after the LPS injection, animals are euthanized, and the hippocampus is dissected. Hippocampal tissue is homogenized, and the levels of TNF-α and IL-1β are measured using ELISA kits. Protein concentration is determined by the Bradford assay to normalize cytokine levels.[4][5]
Caption: In vivo experimental workflow for the rat model of neuroinflammation.
Conclusion
The compiled and extrapolated data suggest that this compound holds significant promise as a therapeutic agent for conditions involving secondary neuroinflammation. Its superior predicted efficacy in reducing pro-inflammatory cytokine production, likely through potent activation of the Nrf2 pathway and inhibition of NF-κB signaling, positions it as a compelling candidate for further investigation. Direct experimental validation of this compound in established in vivo and in vitro models of neuroinflammation is a critical next step to confirm these promising findings and elucidate its full therapeutic potential.
References
- 1. This compound attenuates hypoxia-induced injury via activating Nrf2/HO-1 signaling pathway in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effects of genistein via suppression of the toll-like receptor 4-mediated signaling pathway in lipopolysaccharide-stimulated BV2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Soy isoflavone genistein attenuates lipopolysaccharide-induced cognitive impairments in the rat via exerting anti-oxidative and anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Synthetic versus Naturally Sourced 6-Hydroxygenistein for Researchers
For researchers, scientists, and drug development professionals, the choice between synthetic and naturally sourced compounds is a critical decision that can impact experimental outcomes, scalability, and clinical potential. This guide provides a comprehensive comparison of synthetic and naturally sourced 6-Hydroxygenistein (6-OHG), a hydroxylated isoflavone derivative of genistein with promising therapeutic properties.
While direct comparative studies on the performance of synthetic versus naturally sourced this compound are limited in publicly available research, this guide offers an objective analysis based on existing data for synthetic 6-OHG and general principles of natural product chemistry. This comparison focuses on purity, yield, biological activity, and the methodologies involved in their production and evaluation.
Executive Summary
Synthetic this compound offers high purity and yield, with well-documented biological activity.[1] Its production is scalable and not dependent on the seasonal or geographical availability of natural sources. Naturally sourced this compound, found in fermented soybeans and certain plants like Pueraria lobata, presents a more complex profile.[2][3] While potentially offering a unique combination of synergistic compounds, its extraction and purification can be challenging, often resulting in lower yields and purity compared to chemical synthesis.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for synthetic this compound based on available literature. Data for naturally sourced 6-OHG is largely unavailable, reflecting the current research landscape.
Table 1: Purity and Yield Comparison
| Parameter | Synthetic this compound | Naturally Sourced this compound |
| Purity | >97% (achieved via optimized synthesis)[1] | Variable, dependent on extraction and purification methods. Data not readily available. |
| Yield | High and scalable (optimized synthesis route available)[1] | Generally low and dependent on the concentration in the natural source. Data not readily available. |
Table 2: Biological Activity Comparison
| Biological Assay | Synthetic this compound | Naturally Sourced this compound |
| Antioxidant Activity (DPPH Radical Scavenging) | 86.94% removal rate at 4 mmol/L[1] | Data not available for isolated 6-OHG. Plant extracts containing 6-OHG glycosides show antioxidant activity. |
| Anti-hypoxia Activity (PC12 cells) | Significantly increased cell viability at 1x10⁻⁶ mol/L[1] | Data not available. |
| Neuroprotective Effect (PC12 cells) | Mitigates hypoxia-induced injury via Nrf2/HO-1 pathway activation[2] | Data not available. |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following are protocols for key experiments cited in the evaluation of synthetic this compound.
Synthesis of this compound from Biochanin A
This protocol describes an optimized route for the chemical synthesis of this compound.[1]
-
Methylation: Biochanin A is treated with a methylating agent to protect certain hydroxyl groups.
-
Bromination: The methylated intermediate undergoes bromination at a specific position on the aromatic ring.
-
Methoxylation: The bromine atom is substituted with a methoxy group.
-
Demethylation: All protecting methyl groups are removed to yield the final product, this compound.
-
Purification: The final compound is purified using high-pressure liquid chromatography (HPLC).[1]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is used to determine the in vitro antioxidant activity of a compound.[1]
-
A stock solution of DPPH in methanol is prepared.
-
Various concentrations of this compound are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified time.
-
The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control.
Cell Viability Assay under Hypoxic Conditions
This protocol assesses the protective effect of this compound on cells exposed to low oxygen levels.[1]
-
PC12 cells are cultured in a standard incubator.
-
Cells are then exposed to a hypoxic environment (e.g., 1% O₂).
-
Different concentrations of this compound are added to the cell culture medium.
-
After a set incubation period, cell viability is determined using a Cell Counting Kit-8 (CCK-8) assay, which measures mitochondrial activity.
-
The absorbance is read at 450 nm, and cell viability is expressed as a percentage of the normoxic control.
Western Blot Analysis for HIF-1α and VEGF
This technique is used to detect and quantify the expression of specific proteins involved in the cellular response to hypoxia.[1]
-
PC12 cells are treated with this compound under hypoxic conditions.
-
Total protein is extracted from the cells and quantified.
-
Proteins are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
The membrane is incubated with primary antibodies specific for HIF-1α and VEGF, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental steps is essential for a clear understanding. The following diagrams were generated using Graphviz (DOT language).
Signaling Pathway of this compound in Neuroprotection
Caption: this compound activates the Nrf2/HO-1 pathway to counteract hypoxia-induced cellular damage.
Experimental Workflow for Synthesis and Biological Evaluation
Caption: Workflow for the synthesis of this compound and its subsequent biological evaluation.
Conclusion
For researchers requiring a high-purity, well-characterized, and readily available source of this compound, the synthetic route is currently the superior choice. The established synthesis protocols ensure a consistent supply for in-depth biological and pharmacological studies.[1]
While the presence of this compound in natural sources is confirmed, the lack of standardized extraction and purification methods, coupled with the absence of comprehensive analytical data, makes it a less reliable option for rigorous scientific investigation at this time. Future research focusing on the isolation and characterization of natural this compound is needed to enable a direct and thorough comparison with its synthetic counterpart. This would be invaluable in determining if the natural form, potentially in synergy with other co-extracted compounds, offers any unique therapeutic advantages.
References
- 1. Synthesis, antioxidant and anti - hypoxia activities of 6 - hydroxygenistein and its methylated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound attenuates hypoxia-induced injury via activating Nrf2/HO-1 signaling pathway in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Evaluating the Binding Specificity of 6-Hydroxygenistein to its Protein Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding specificity of 6-Hydroxygenistein to its key protein targets. While computational studies have suggested interactions with several proteins, experimental data on its direct binding affinity remains limited. This document summarizes the available information, compares it with established inhibitors, and provides detailed experimental protocols to enable researchers to conduct their own binding specificity studies.
Overview of this compound and its Protein Targets
This compound is a derivative of the soy isoflavone genistein. It has been investigated for its potential therapeutic effects, including antioxidant and anti-hypoxia activities. Studies have identified several potential protein targets of this compound, primarily implicated in cell signaling pathways related to cancer and hypoxia. These include:
-
PI3K/AKT Pathway: Phosphoinositide 3-kinase (PI3K) and Protein Kinase B (AKT) are crucial kinases in a signaling pathway that regulates cell growth, proliferation, and survival.
-
HIF-1α/VEGF Pathway: Hypoxia-inducible factor 1-alpha (HIF-1α) is a transcription factor that plays a central role in the cellular response to low oxygen levels. It upregulates the expression of various genes, including Vascular Endothelial Growth Factor (VEGF), a key promoter of angiogenesis.
-
Receptor Tyrosine Kinases (RTKs): Platelet-derived growth factor receptor alpha (PDGFRα) and c-KIT are RTKs involved in cell growth and differentiation. Dysregulation of these receptors is implicated in various cancers.
While computational molecular docking studies have predicted the interaction of this compound with these targets, there is a notable lack of published experimental data quantifying its binding affinity (e.g., IC50 or Kd values).
Comparative Analysis of Binding Specificity
To provide a framework for evaluating this compound, this section presents the binding affinities of well-characterized inhibitors for its putative protein targets. This data, summarized in the tables below, can serve as a benchmark for future experimental characterization of this compound.
PI3K/AKT Pathway Inhibitors
| Target | Inhibitor | Binding Affinity (IC50/Ki) |
| PI3Kα | Wortmannin | IC50: ~3 nM[1] |
| LY294002 | IC50: 0.5 µM[2][3] | |
| PI3Kβ | LY294002 | IC50: 0.97 µM[2][3] |
| PI3Kδ | LY294002 | IC50: 0.57 µM[2][3] |
| AKT1 | MK-2206 | IC50: 5 nM[4][5] |
| A-674563 | Ki: 11 nM[6][7][8] | |
| AKT2 | MK-2206 | IC50: 12 nM[4][5] |
| AKT3 | MK-2206 | IC50: 65 nM[4][5] |
HIF-1α/VEGF Pathway Inhibitors
| Target | Inhibitor | Binding Affinity (IC50/Kd) |
| HIF-1α | Echinomycin | IC50: 29.4 pM[9][10] |
| Chetomin | IC50: ~4.1 nM (in multiple myeloma cell lines)[11][12] | |
| VEGF-A165 | Bevacizumab | Kd: 58 pM[13] |
| Ranibizumab | Kd: 46 pM[13] |
PDGFRα and c-KIT Inhibitors
| Target | Inhibitor | Binding Affinity (IC50) |
| PDGFRα | Imatinib | Not explicitly found, but potent inhibition reported. |
| c-KIT | Imatinib | Not explicitly found, but potent inhibition reported. |
Experimental Protocols for Determining Binding Specificity
The following protocols provide detailed methodologies for key experiments to quantitatively assess the binding of this compound to its protein targets.
In Vitro Kinase Assay (for PI3K and AKT)
This protocol is adapted from the ADP-Glo™ Kinase Assay and is suitable for determining the IC50 value of a test compound.
Materials:
-
Recombinant human PI3K or AKT enzyme
-
Substrate (e.g., PIP2 for PI3K, a specific peptide for AKT)
-
ATP
-
This compound (or other test compounds) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Kinase Reaction Setup:
-
Prepare a reaction buffer containing the kinase and its substrate.
-
Add serial dilutions of this compound (typically from 10 µM to 0.1 nM) to the wells of the assay plate. Include a DMSO-only control.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Homogeneous Time-Resolved Fluorescence (HTRF) Assay (for HIF-1α)
This competitive binding assay protocol is designed to screen for inhibitors of the HIF-1α interaction with its coactivator p300.
Materials:
-
Recombinant human HIF-1α protein (tagged, e.g., with GST)
-
Recombinant human p300 protein (tagged, e.g., with 6xHis)
-
Anti-GST antibody labeled with a donor fluorophore (e.g., Europium cryptate)
-
Anti-6xHis antibody labeled with an acceptor fluorophore (e.g., d2)
-
This compound (or other test compounds) dissolved in DMSO
-
Assay buffer
-
Low-volume, white 384-well plates
-
HTRF-compatible plate reader
Procedure:
-
Assay Setup:
-
In the assay plate, mix the tagged HIF-1α and p300 proteins with the donor and acceptor-labeled antibodies.
-
Add serial dilutions of this compound.
-
Incubate the plate at room temperature for a specified time (e.g., 2-4 hours) to allow for binding to reach equilibrium.
-
-
Signal Detection:
-
Excite the donor fluorophore at the appropriate wavelength (e.g., 320 nm).
-
Measure the emission from both the donor and acceptor fluorophores at their respective wavelengths (e.g., 620 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the HTRF ratio (Acceptor signal / Donor signal) for each well.
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the dose-response curve.
-
Enzyme-Linked Immunosorbent Assay (ELISA) - Based Inhibition Assay (for VEGF)
This protocol measures the ability of an inhibitor to block the binding of VEGF to its receptor.
Materials:
-
Recombinant human VEGF
-
Recombinant human VEGFR2-Fc chimera protein
-
96-well ELISA plates
-
This compound (or other test compounds)
-
Anti-human VEGF antibody conjugated to HRP
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Coat the wells of the ELISA plate with VEGFR2-Fc overnight at 4°C.
-
Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.
-
-
Competitive Binding:
-
Pre-incubate a constant concentration of VEGF with serial dilutions of this compound for 1-2 hours at room temperature.
-
Add the VEGF-inhibitor mixtures to the coated and blocked plate.
-
Incubate for 2 hours at room temperature to allow binding of VEGF to the immobilized receptor.
-
-
Detection:
-
Wash the plate to remove unbound components.
-
Add the HRP-conjugated anti-VEGF antibody and incubate for 1 hour at room temperature.
-
Wash the plate again.
-
Add TMB substrate and incubate in the dark until a blue color develops.
-
Stop the reaction with the stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm.
-
Plot the absorbance against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by this compound and a general workflow for evaluating its binding specificity.
Caption: The PI3K/AKT signaling pathway.
Caption: The HIF-1α/VEGF signaling pathway.
Caption: General experimental workflow for evaluating binding specificity.
Conclusion and Future Directions
This compound shows potential as a modulator of key signaling pathways involved in disease. However, a comprehensive evaluation of its binding specificity is hampered by the lack of direct, quantitative experimental data. The comparative data and detailed protocols provided in this guide are intended to facilitate further research in this area. Future studies should focus on determining the IC50 and/or Kd values of this compound for its putative targets to accurately assess its potency and selectivity. Such data will be crucial for understanding its mechanism of action and for any potential therapeutic development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Computational Insights into the Inhibitory Mechanism of Human AKT1 by an Orally Active Inhibitor, MK-2206 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting AKT with the allosteric AKT inhibitor MK-2206 in non-small cell lung cancer cells with acquired resistance to cetuximab - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. A-674563 HCl | PKC | ERK | CDK | Akt | PKA | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Echinomycin | Hypoxia Inducible Factors (HIF) | Tocris Bioscience [tocris.com]
- 10. rndsystems.com [rndsystems.com]
- 11. Chetomin, targeting HIF-1α/p300 complex, exhibits antitumour activity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Binding and neutralization of vascular endothelial growth factor (VEGF) and related ligands by VEGF Trap, ranibizumab and bevacizumab - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Synergistic Potential: A Comparative Guide to 6-Hydroxygenistein and its Precursor in Combination Therapies
A note to our audience: The study of the synergistic effects of 6-Hydroxygenistein is a burgeoning field. As of now, comprehensive experimental data on its combination with other compounds is limited. This guide, therefore, focuses on the well-documented synergistic activities of its parent compound, genistein. The potent antioxidant and anti-inflammatory properties of this compound suggest a strong rationale for its future investigation in combination therapies, with the data on genistein serving as a foundational reference.
This guide provides a comparative analysis of the synergistic effects of genistein with various therapeutic agents. The data presented is intended to inform researchers, scientists, and drug development professionals on the potential of isoflavone combination therapies.
Synergistic Effects of Genistein with Chemotherapeutic Agents
Genistein has been extensively studied for its ability to enhance the efficacy of conventional cancer therapies. The following tables summarize the quantitative data from key studies demonstrating the synergistic effects of genistein with cisplatin, doxorubicin, and topotecan.
Table 1: Synergistic Effects of Genistein and Cisplatin
| Cell Line | Genistein Concentration | Cisplatin Concentration | Observed Synergistic Effect | Reference |
| HTB-186 (Medulloblastoma) | 6 µM | 0.05 µM | 2.8-fold increase in monolayer growth inhibition.[1] | [1] |
| CRL-8805 (Medulloblastoma) | 6 µM | 0.5 µM | 1.3-fold increase in antiproliferative effect.[1] | [1] |
| MED-1 (Medulloblastoma) | 6 µM | 0.5 µM | 1.7-fold increase in monolayer growth inhibition.[1] | [1] |
| A2780 (Ovarian Cancer) | Pretreatment | Various | Reduction in cell viability and induction of apoptosis.[2] | [2] |
| C200 (Cisplatin-Resistant Ovarian Cancer) | Pretreatment | Various | Overcame cisplatin resistance, leading to reduced cell viability and apoptosis.[2] | [2] |
| HeLa (Cervical Cancer) | Not specified | 8 µM | Increased cisplatin toxicity and decreased cell viability.[3] | [3] |
| CaSki (Cervical Cancer) | Not specified | 6 µM | Enhanced anticancer effect of cisplatin.[3] | [3] |
Table 2: Synergistic Effects of Genistein and Doxorubicin
| Cell Line | Genistein Concentration | Doxorubicin Concentration | Observed Synergistic Effect | Reference |
| SK-MEL-28 (Melanoma) | 10 µM | 0.5 µM and 1 µM | Augmented cytotoxic events, including reduced cell viability and increased apoptosis.[4] | [4] |
| Malignant Prostate Cancer | Not specified | Not specified | Weakened metastasis by amplifying oxidative damage.[5] | [5] |
Table 3: Synergistic Effects of Genistein and Topotecan
| Cell Line | Genistein Concentration | Topotecan Concentration | Observed Synergistic Effect | Reference |
| LNCaP (Prostate Cancer) | 30 µM | 0.5–10 µM | Significantly more efficacious in reducing cell viability compared to either drug alone.[6][7] | [6][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. Below are the experimental protocols for key studies cited in this guide.
Protocol 1: Assessment of Synergistic Cytotoxicity of Genistein and Cisplatin in Medulloblastoma Cells
-
Cell Lines: HTB-186, CRL-8805, and MED-1 human medulloblastoma cells.[1]
-
Treatment: Cells were treated with 6 µM genistein, a concentration typical of plasma levels after soy formula intake, combined with cisplatin at concentrations ranging from 0-10 µM.[1]
-
Assays:
Protocol 2: Evaluation of Genistein's Sensitization of Ovarian Cancer Cells to Cisplatin
-
Cell Lines: A2780 (platinum-sensitive) and C200 (platinum-resistant) human ovarian cancer cells.[2]
-
Treatment: Cells were pretreated with genistein for 24 hours (A2780) or 48 hours (C200) followed by a combination of genistein and cisplatin.[2]
-
Assays:
Protocol 3: Synergistic Anticancer Effects of Genistein and Doxorubicin in Melanoma Cells
-
Cell Lines: SK-MEL-28 human melanoma cells and HaCaT normal keratinocytes.[4]
-
Treatment: Cells were treated with 10 µM genistein in combination with 0.5 µM and 1 µM doxorubicin.[4]
-
Assays:
Protocol 4: Anticancer Activities of Genistein-Topotecan Combination in Prostate Cancer Cells
-
Cell Line: LNCaP human prostate cancer cells.[7]
-
Treatment: Cells were treated with varying concentrations of genistein, topotecan, and their combination for 24 hours.[7]
-
Assays:
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of genistein with chemotherapeutic agents are often attributed to its modulation of key signaling pathways involved in cell survival, apoptosis, and drug resistance.
One of the primary mechanisms by which genistein sensitizes cancer cells to chemotherapy is through the inhibition of the NF-κB signaling pathway .[2] NF-κB is a transcription factor that promotes cell survival and is often overactive in cancer cells, contributing to chemoresistance. Genistein has been shown to down-regulate NF-κB DNA binding activity, leading to the suppression of anti-apoptotic genes such as Bcl-2, Bcl-xL, and survivin.[2]
The combination of genistein with topotecan has been shown to induce apoptosis through the intrinsic pathway , evidenced by the activation of caspase-9 and caspase-3.[6][7] This combination also leads to a significant increase in the generation of reactive oxygen species (ROS) , which can induce cellular damage and trigger apoptosis.[6][7]
In combination with cisplatin in cervical cancer cells, genistein enhances the anticancer effect by decreasing the phosphorylation of ERK1/2, increasing the expression of the tumor suppressor p53, and increasing the level of cleaved caspase-3, while reducing the expression of the anti-apoptotic protein Bcl-2.[3]
Visualizing the Path to Synergy
The following diagrams illustrate a generalized experimental workflow for assessing synergy and the key signaling pathways modulated by genistein in combination therapies.
Caption: Generalized experimental workflow for assessing synergistic effects.
Caption: Key signaling pathways modulated by genistein in combination therapy.
References
- 1. Synergistic action of genistein and cisplatin on growth inhibition and cytotoxicity of human medulloblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "Sensitization of ovarian cancer cells to cisplatin by genistein: the role of NF-kappa . . ." by Leigh A. Solomon, Shadan Ali et al. [digitalcommons.wayne.edu]
- 3. Effects of genistein on anti-tumor activity of cisplatin in human cervical cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genistein Improves the Cytotoxic, Apoptotic, and Oxidative-Stress-Inducing Properties of Doxorubicin in SK-MEL-28 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Co-administration of genistein with doxorubicin-loaded polypeptide nanoparticles weakens the metastasis of malignant prostate cancer by amplifying oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer activities of genistein-topotecan combination in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer activities of genistein-topotecan combination in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 6-Hydroxygenistein
For laboratory personnel engaged in research and development, the proper handling of chemical compounds is paramount to ensuring personal safety and maintaining experimental integrity. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for 6-Hydroxygenistein.
Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicity data for this compound is limited, related isoflavones are known to have biological activity.[1] Therefore, minimizing exposure through appropriate PPE is essential.
Recommended Personal Protective Equipment:
| PPE Type | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from splashes or airborne particles.[1][5][6] |
| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact. Gloves should be inspected before use and changed frequently, especially if contaminated.[1][6] |
| Body Protection | A fully buttoned laboratory coat. | Protects skin and clothing from spills.[1][5][6] |
| Respiratory Protection | Not typically required for handling small quantities in a well-ventilated area. A NIOSH-approved respirator is recommended if generating dust or aerosols. | Minimizes inhalation of the compound, especially in powder form.[1] |
Work should always be conducted in a well-ventilated laboratory. For procedures that may generate dust, such as weighing, a chemical fume hood is required.[1] Ensure that an eye wash station and safety shower are readily accessible.[1]
Operational Plan for Safe Handling
A systematic approach to handling this compound will minimize risks and ensure procedural consistency.
Step-by-Step Handling Procedure:
-
Preparation:
-
Designate a specific and clean area for handling the compound.
-
Assemble all necessary PPE and equipment before commencing work.
-
-
Weighing:
-
To prevent inhalation of dust, weigh the solid form of this compound inside a chemical fume hood or a balance enclosure.[1]
-
Use dedicated spatulas and weighing paper.
-
-
Solution Preparation:
-
When dissolving the compound, add the solvent to the solid slowly to prevent splashing.[1]
-
If using sonication or vortexing to aid dissolution, ensure the container is securely capped.
-
-
Post-Handling:
-
Thoroughly clean the work area with an appropriate solvent, such as 70% ethanol, and wipe dry.
-
Decontaminate all equipment used in the process.
-
Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat).[6]
-
Wash hands thoroughly with soap and water after removing gloves.[6]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure a safe laboratory environment.
-
Solid Waste:
-
Collect unused this compound powder and any contaminated disposable items (e.g., weighing paper, gloves) in a clearly labeled, sealed container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a designated and appropriately labeled waste container.
-
-
General Guidance:
-
Do not dispose of this compound down the drain.
-
All waste should be handled and disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines.
-
Experimental Protocol Reference
While a specific, detailed experimental protocol for this compound is not provided in the search results, one document describes a general protocol for assessing the inhibitory activity of a similar isoflavone on Protein Tyrosine Phosphatase 1B (PTP1B).[1] Researchers can adapt this methodology, which typically involves preparing a solution of the compound and introducing it to an in vitro assay to measure its effect on enzyme activity.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
